2-Hydroxy-2,4-dimethyl-3-pentanone
Description
Properties
CAS No. |
3212-67-7 |
|---|---|
Molecular Formula |
C7H14O2 |
Molecular Weight |
130.18 g/mol |
IUPAC Name |
2-hydroxy-2,4-dimethylpentan-3-one |
InChI |
InChI=1S/C7H14O2/c1-5(2)6(8)7(3,4)9/h5,9H,1-4H3 |
InChI Key |
XWJXXDDXZUVWBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C(C)(C)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 2-Hydroxy-2,4-dimethyl-3-pentanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the known physical properties of 2-Hydroxy-2,4-dimethyl-3-pentanone. Due to a lack of extensive publicly available experimental data for this specific compound, this guide also includes data for the closely related compound, 2,4-dimethyl-3-pentanone, to provide a comparative reference.
Compound Identity and Structure
This compound is an alpha-hydroxy ketone. Its chemical structure consists of a pentanone backbone with methyl groups at positions 2 and 4, and a hydroxyl group at position 2.
Molecular Formula: C₇H₁₄O₂[1]
Canonical SMILES: CC(C)C(=O)C(C)(C)O
InChI Key: XWJXXDDXZUVWBY-UHFFFAOYSA-N[1]
Tabulated Physical Properties
Quantitative data for this compound is limited primarily to computed values. The following table summarizes the available data from the PubChem database. For comparative purposes, experimental data for the related compound 2,4-dimethyl-3-pentanone (which lacks the hydroxyl group) is also presented.
| Property | This compound | 2,4-dimethyl-3-pentanone |
| Molecular Weight | 130.18 g/mol (Computed)[1] | 114.19 g/mol |
| Molecular Formula | C₇H₁₄O₂[1] | C₇H₁₄O |
| Boiling Point | Not available | 124 °C[2] |
| Melting Point | Not available | -80 °C[2] |
| Density | Not available | 0.806 g/mL at 25 °C |
| Solubility in Water | Not available | Insoluble[3] |
| Kovats Retention Index | 1376 (Standard polar)[1] | Not available |
Experimental Protocols
The synthesis of α-hydroxy ketones can be achieved through various methods, including the oxidation of corresponding ketones. For instance, the oxidation of alkyl aryl ketones using Oxone and a catalytic amount of iodobenzene has been reported as an effective method for α-hydroxylation.
Signaling Pathways and Logical Relationships
Currently, there is no available information in scientific literature or databases detailing any specific signaling pathways, experimental workflows, or logical relationships directly involving this compound. Therefore, no diagrams can be generated for this compound at this time.
Conclusion
This guide consolidates the currently available physical property data for this compound. It is important to note the significant lack of experimentally determined physical properties for this compound in publicly accessible resources. The provided data for the related ketone, 2,4-dimethyl-3-pentanone, serves as a useful, albeit structurally different, reference point. Further experimental investigation is required to fully characterize the physical properties of this compound.
References
In-Depth Technical Guide: 2-Hydroxy-2,4-dimethyl-3-pentanone (CAS 3212-67-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known properties of the chemical compound 2-Hydroxy-2,4-dimethyl-3-pentanone, identified by CAS number 3212-67-7. Due to the limited availability of extensive experimental data for this specific molecule in public literature, this document also references data from structurally related compounds to provide a broader context for its potential characteristics and applications.
Core Chemical Identity and Properties
This compound is an alpha-hydroxyketone.[1] Its chemical structure features a five-carbon pentanone backbone with a hydroxyl group and a methyl group attached to the second carbon atom, and another methyl group at the fourth position.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Data Type | Source |
| CAS Number | 3212-67-7 | Identifier | [2] |
| Molecular Formula | C₇H₁₄O₂ | --- | [2] |
| Molecular Weight | 130.18 g/mol | Computed | [2] |
| IUPAC Name | 2-hydroxy-2,4-dimethylpentan-3-one | Identifier | [2] |
| Synonyms | 3-Pentanone, 2-hydroxy-2,4-dimethyl- | Identifier | [2] |
| XLogP3-AA (LogP) | 0.9 | Computed | [2] |
| Hydrogen Bond Donor Count | 1 | Computed | [2] |
| Hydrogen Bond Acceptor Count | 2 | Computed | [2] |
| Rotatable Bond Count | 2 | Computed | [2] |
| Topological Polar Surface Area | 37.3 Ų | Computed | [2] |
| Kovats Retention Index | 1376 | Experimental | [2] |
Potential Uses and Applications
Specific industrial or research applications for this compound are not well-documented. However, by examining a closely related compound, 2,4-Dimethyl-3-pentanone (CAS 565-80-0), we can infer potential areas of interest.
2,4-Dimethyl-3-pentanone (also known as Diisopropyl ketone) is used as a solvent in chemical and pharmaceutical manufacturing processes.[3] Its effectiveness in dissolving organic substances makes it valuable in the formulation and purification of various compounds.[3] Given the structural similarity, this compound might also exhibit utility as a specialized solvent or as a chemical intermediate in organic synthesis.
Biological Activity and Mechanism of Action
There is a notable absence of published studies on the biological activity and mechanism of action for this compound. Research on other ketones has indicated a range of biological activities; for example, certain ketone bodies have been shown to inhibit the proliferation of various cancer cell lines.[4] However, it is critical to note that such findings cannot be directly extrapolated to this compound without dedicated experimental validation.
Experimental Protocols: A Proposed Synthesis
While a specific, validated synthesis protocol for this compound is not available in the literature, a general methodology can be proposed based on established organic chemistry principles for creating alpha-hydroxyketones. The following represents a hypothetical experimental workflow.
Proposed Synthesis of this compound
This proposed method involves the Grignard reaction, a common technique for forming carbon-carbon bonds.
Methodology:
-
Preparation of Grignard Reagent: Isopropylmagnesium bromide would be prepared by reacting isopropyl bromide with magnesium turnings in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen).
-
Acylation Reaction: The prepared Grignard reagent would then be added dropwise to a cooled solution (-78 °C) of 2-hydroxy-2-methylpropanoyl chloride in anhydrous diethyl ether. The acid chloride can be prepared from 2-hydroxyisobutyric acid.
-
Quenching: After the addition is complete, the reaction would be allowed to warm to room temperature and stirred for several hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted multiple times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Final Purification: The resulting crude product would be purified using column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.
Caption: Proposed workflow for the synthesis of CAS 3212-67-7.
Data Availability and Relationships
The current understanding of CAS 3212-67-7 is built upon a combination of computational data for the specific molecule and experimental data from related analogs. This relationship is crucial for guiding future research.
Caption: Logical relationship of available data for CAS 3212-67-7.
References
- 1. Showing Compound 2-hydroxy-3-pentanone (FDB029636) - FooDB [foodb.ca]
- 2. This compound | C7H14O2 | CID 547735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,4-Dimethyl-3-pentanone (565-80-0) at Nordmann - nordmann.global [nordmann.global]
- 4. 2,2-Dimethyl-3-pentanone | 564-04-5 | Benchchem [benchchem.com]
Synthesis of α-Hydroxy Ketones: A Technical Guide with a Focus on 2-Hydroxy-2,4-dimethyl-3-pentanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of synthetic methodologies for α-hydroxy ketones, with a specific focus on the preparation of 2-Hydroxy-2,4-dimethyl-3-pentanone. α-Hydroxy ketones are a pivotal structural motif in numerous natural products and pharmaceutical agents, making their efficient synthesis a critical aspect of organic chemistry and drug development. This document details three primary synthetic strategies: Acyloin Condensation, direct oxidation of ketones, and Grignard reactions with α-keto esters. Each section includes a comprehensive overview of the methodology, detailed reaction mechanisms, step-by-step experimental protocols, and tabulated quantitative data for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide clear and concise representations of the chemical transformations.
Introduction to α-Hydroxy Ketones
α-Hydroxy ketones, also known as acyloins, are organic compounds containing a hydroxyl group adjacent to a ketone functionality.[1] This structural feature imparts unique chemical reactivity, rendering them valuable intermediates in organic synthesis. They serve as precursors to a wide array of other functional groups and are integral components of many biologically active molecules. The development of efficient and selective methods for the synthesis of α-hydroxy ketones is, therefore, a significant area of research. This guide will explore three robust methods for the synthesis of the sterically hindered α-hydroxy ketone, this compound.
Synthetic Methodologies
This section details three distinct and effective approaches for the synthesis of this compound.
Acyloin Condensation of Isobutyrate Esters
The acyloin condensation is a classical method for the reductive coupling of two carboxylic esters to form an α-hydroxy ketone.[2][3] This reaction is typically carried out using metallic sodium in an aprotic solvent.[2] For the synthesis of this compound, the bimolecular condensation of an isobutyrate ester, such as ethyl isobutyrate, is a direct and viable route.
2.1.1. Reaction Mechanism
The mechanism of the acyloin condensation involves the following key steps:
-
Electron Transfer: Two sodium atoms donate an electron to the carbonyl groups of two ester molecules, forming a radical anion intermediate.
-
Dimerization: The two radical anions couple to form a dianion.
-
Elimination: Two alkoxide groups are eliminated to form a 1,2-diketone intermediate.
-
Further Reduction: Two more sodium atoms transfer electrons to the 1,2-diketone, forming a sodium enediolate.
-
Protonation: Neutralization with a proton source (e.g., during aqueous workup) yields an enediol, which then tautomerizes to the stable α-hydroxy ketone.[3]
2.1.2. Experimental Protocol: Synthesis of this compound
-
Materials:
-
Ethyl isobutyrate
-
Sodium metal
-
Anhydrous toluene
-
Trimethylchlorosilane (TMSCl) (optional, for Rühlmann modification)[4]
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel is flame-dried and flushed with nitrogen.
-
Anhydrous toluene and sodium metal, cut into small pieces, are added to the flask.
-
The mixture is heated to reflux with vigorous stirring to create a fine dispersion of sodium.
-
A solution of ethyl isobutyrate in anhydrous toluene is added dropwise from the dropping funnel to the refluxing mixture. If using the Rühlmann modification, TMSCl is added concurrently.[4]
-
The reaction mixture is refluxed for several hours until the sodium is consumed.
-
The mixture is cooled to room temperature and the excess sodium is quenched by the slow addition of methanol.
-
The mixture is then poured into a beaker containing ice and concentrated HCl is added to dissolve the salts.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation or column chromatography.
-
2.1.3. Quantitative Data
| Parameter | Value | Reference/Analogy |
| Reactants | ||
| Ethyl Isobutyrate | 1.0 mol | Analogous acyloin condensations |
| Sodium | 4.0 mol | Stoichiometric requirement |
| Toluene | 1 L | Typical solvent volume |
| Reaction Conditions | ||
| Temperature | Reflux (approx. 111 °C) | [5] |
| Time | 4-8 hours | Analogous acyloin condensations |
| Yield | ||
| Expected Yield | 50-70% | [3] |
Oxidation of 2,4-dimethyl-3-pentanone
The direct α-hydroxylation of a ketone is another powerful strategy for the synthesis of α-hydroxy ketones.[6] For the synthesis of this compound, the corresponding ketone, 2,4-dimethyl-3-pentanone (diisopropyl ketone), can be oxidized. A variety of oxidizing agents can be employed, with reagents such as m-chloroperoxybenzoic acid (m-CPBA) in the presence of an acid catalyst or oxygen in the presence of a suitable metal catalyst being common choices.
2.2.1. Reaction Mechanism (Using Peroxy Acids)
The mechanism for the α-hydroxylation of a ketone using a peroxy acid typically proceeds through the enol or enolate form of the ketone.
-
Enolization: The ketone is first converted to its enol tautomer, a process that is often catalyzed by acid or base.
-
Nucleophilic Attack: The electron-rich double bond of the enol attacks the electrophilic oxygen of the peroxy acid.
-
Proton Transfer and Rearrangement: A series of proton transfers and rearrangements lead to the formation of the α-hydroxy ketone and the corresponding carboxylic acid byproduct.
2.2.2. Experimental Protocol: Synthesis of this compound
-
Materials:
-
2,4-Dimethyl-3-pentanone
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
p-Toluenesulfonic acid (catalytic amount)
-
Saturated sodium sulfite solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a solution of 2,4-dimethyl-3-pentanone and a catalytic amount of p-toluenesulfonic acid in dichloromethane at 0 °C, add m-CPBA portion-wise.
-
The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature. The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of a saturated sodium sulfite solution to destroy excess peroxy acid.
-
The organic layer is separated and washed successively with saturated sodium bicarbonate solution, water, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
-
2.2.3. Quantitative Data
| Parameter | Value | Reference/Analogy |
| Reactants | ||
| 2,4-Dimethyl-3-pentanone | 1.0 mol | |
| m-CPBA | 1.2 mol | Typical excess for oxidation |
| Dichloromethane | 1 L | Common solvent |
| Reaction Conditions | ||
| Temperature | 0 °C to room temperature | General oxidation conditions |
| Time | 2-6 hours | Typical reaction time |
| Yield | ||
| Expected Yield | 60-80% | Based on similar α-hydroxylations[6] |
Grignard Reaction with an α-Keto Ester
A versatile approach to constructing tertiary α-hydroxy ketones involves the reaction of a Grignard reagent with an α-keto ester. For the synthesis of this compound, the reaction of methyl 2-oxo-3-methylbutanoate with methylmagnesium bromide provides a direct route.
2.3.1. Reaction Mechanism
The Grignard reaction with an α-keto ester proceeds via nucleophilic addition of the Grignard reagent to the ketone carbonyl, which is generally more electrophilic than the ester carbonyl.
-
Nucleophilic Attack: The Grignard reagent (e.g., methylmagnesium bromide) adds to the electrophilic carbonyl carbon of the ketone.
-
Formation of Tetrahedral Intermediate: This addition forms a magnesium alkoxide tetrahedral intermediate.
-
Protonation: Aqueous acidic workup protonates the alkoxide to yield the final tertiary α-hydroxy ketone.
2.3.2. Experimental Protocol: Synthesis of this compound
-
Materials:
-
Methyl 2-oxo-3-methylbutanoate
-
Methylmagnesium bromide (solution in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of methyl 2-oxo-3-methylbutanoate in anhydrous diethyl ether and cooled to 0 °C in an ice bath.
-
A solution of methylmagnesium bromide in diethyl ether is added dropwise from the dropping funnel.
-
The reaction mixture is stirred at 0 °C for a specified time and then allowed to warm to room temperature.
-
The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude product.
-
Purification is achieved by column chromatography or distillation.
-
2.3.3. Quantitative Data
| Parameter | Value | Reference/Analogy |
| Reactants | ||
| Methyl 2-oxo-3-methylbutanoate | 1.0 mol | |
| Methylmagnesium Bromide | 1.1 mol | Slight excess of Grignard reagent |
| Diethyl Ether | 1 L | Typical solvent |
| Reaction Conditions | ||
| Temperature | 0 °C to room temperature | Standard Grignard conditions |
| Time | 1-3 hours | Typical reaction time |
| Yield | ||
| Expected Yield | 70-90% | Based on similar Grignard additions to ketones[7] |
Conclusion
The synthesis of α-hydroxy ketones, and specifically this compound, can be effectively achieved through several synthetic routes. The Acyloin condensation offers a direct approach from readily available esters, while the oxidation of the corresponding ketone provides an alternative pathway. The Grignard reaction with an α-keto ester presents a highly efficient and selective method for constructing the desired tertiary alcohol functionality. The choice of the optimal synthetic route will depend on factors such as the availability of starting materials, desired scale, and the specific requirements for purity and yield. This guide provides the necessary theoretical background and practical protocols to enable researchers to select and implement the most suitable method for their synthetic goals.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Acyloin Condensation [chemistrynewlight.blogspot.com]
- 3. Acyloin condensation - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. bspublications.net [bspublications.net]
- 6. Hydroxy ketone synthesis by oxidation [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-Hydroxy-2,4-dimethyl-3-pentanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Hydroxy-2,4-dimethyl-3-pentanone. Due to the limited availability of experimental spectra in public databases, this guide utilizes high-quality predicted data to serve as a reliable reference for researchers. The document outlines the predicted spectral data, provides a comprehensive experimental protocol for acquiring such data, and includes visualizations to clarify the molecular structure and experimental workflow.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. The predictions were generated using established computational algorithms that provide reliable estimations of chemical shifts and coupling patterns.
Predicted ¹H NMR Data
The proton NMR spectrum of this compound is characterized by four distinct signals, reflecting the four unique proton environments in the molecule.
| Signal Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| -OH | ~2.5 - 4.0 | Singlet (broad) | 1H |
| -CH(CH₃)₂ | 3.0 - 3.2 | Septet | 1H |
| -C(OH)(CH₃)₂ | 1.3 - 1.5 | Singlet | 6H |
| -CH(CH₃)₂ | 1.0 - 1.2 | Doublet | 6H |
Note: The chemical shift of the hydroxyl (-OH) proton is highly dependent on solvent, concentration, and temperature, and it may exchange with deuterium in deuterated protic solvents, leading to its disappearance from the spectrum.
Predicted ¹³C NMR Data
The carbon-13 NMR spectrum shows five signals, corresponding to the five distinct carbon environments within the this compound molecule.
| Signal Assignment | Predicted Chemical Shift (ppm) |
| C=O | 210 - 220 |
| -C(OH)(CH₃)₂ | 75 - 85 |
| -CH(CH₃)₂ | 35 - 45 |
| -C(OH)(CH₃)₂ | 25 - 35 |
| -CH(CH₃)₂ | 15 - 25 |
Molecular Structure and Signal Assignment
To aid in the interpretation of the NMR data, the chemical structure of this compound with atom numbering is provided below. This numbering is used for the assignment of the respective NMR signals.
Experimental Protocols
The following section details a standard methodology for the preparation and acquisition of ¹H and ¹³C NMR spectra for a small organic molecule like this compound.
Sample Preparation
-
Sample Weighing : Accurately weigh 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Solvent Selection : Choose a suitable deuterated solvent in which the sample is soluble (e.g., Chloroform-d (CDCl₃), Acetone-d₆, or DMSO-d₆). The typical volume required is 0.6-0.7 mL.
-
Dissolution : Transfer the weighed sample into a clean, dry vial. Add the deuterated solvent and gently agitate until the sample is fully dissolved.
-
Filtration and Transfer : To remove any particulate matter, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube. Solid particles can adversely affect the magnetic field homogeneity and degrade spectral quality.
-
Internal Standard : For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added to the solvent.
-
Capping and Labeling : Securely cap the NMR tube and label it clearly with the sample identification.
NMR Data Acquisition
-
Instrument Setup : Place the prepared NMR tube into the spectrometer's autosampler or manually insert it into the magnet.
-
Locking and Shimming : The instrument's software will lock onto the deuterium signal of the solvent to stabilize the magnetic field. Subsequently, an automated or manual shimming process is performed to optimize the magnetic field homogeneity, which is crucial for obtaining sharp spectral lines.
-
¹H NMR Acquisition :
-
Pulse Sequence : A standard single-pulse experiment is typically used.
-
Acquisition Parameters :
-
Spectral Width : ~16 ppm
-
Number of Scans : 8-16 scans are usually sufficient for a sample of this concentration.
-
Relaxation Delay (d1) : 1-2 seconds.
-
Acquisition Time (aq) : 2-4 seconds.
-
-
-
¹³C NMR Acquisition :
-
Pulse Sequence : A proton-decoupled single-pulse experiment (e.g., zgpg30) is commonly used to simplify the spectrum to singlets for each unique carbon.
-
Acquisition Parameters :
-
Spectral Width : ~240 ppm
-
Number of Scans : Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1) : 2 seconds.
-
Acquisition Time (aq) : 1-2 seconds.
-
-
-
Data Processing : The raw Free Induction Decay (FID) signal is Fourier transformed to generate the frequency-domain NMR spectrum. This involves applying a window function (e.g., exponential multiplication for sensitivity enhancement), phase correction, and baseline correction. The chemical shifts are then referenced to the internal standard (TMS at 0 ppm).
Experimental Workflow Visualization
The logical flow from sample preparation to final data analysis is a critical aspect of obtaining high-quality NMR data. The following diagram illustrates this standard workflow.
This guide provides a foundational understanding of the ¹H and ¹³C NMR characteristics of this compound. The provided predicted data and experimental protocols offer a strong starting point for researchers working with this molecule or structurally related compounds. It is always recommended to confirm predicted data with experimentally acquired spectra whenever possible.
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Hydroxy-2,4-dimethyl-3-pentanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the mass spectrometry fragmentation pattern of 2-Hydroxy-2,4-dimethyl-3-pentanone, an alpha-hydroxy ketone. The information presented herein is essential for the identification and characterization of this compound in complex matrices, a critical aspect of pharmaceutical research and development, metabolomics, and quality control processes.
Introduction
This compound (CAS No. 18842-49-4) is a functionalized ketone of interest in various chemical and biological studies. Mass spectrometry is a powerful analytical technique for the structural elucidation of such molecules. Understanding the specific fragmentation pathways under electron ionization (EI) is paramount for accurate identification. This document outlines the expected fragmentation patterns, presents the mass spectral data, and provides a plausible experimental protocol for its analysis.
Experimental Protocols
While a specific experimental protocol for the acquisition of the reference mass spectrum for this compound is not publicly detailed, a standard gas chromatography-mass spectrometry (GC-MS) protocol for the analysis of volatile ketones can be proposed.
2.1. Sample Preparation
For a standard analysis, a dilute solution of this compound in a volatile organic solvent such as methanol or dichloromethane is prepared. The concentration is typically in the range of 10-100 µg/mL to avoid column and detector saturation.
2.2. Gas Chromatography (GC) Conditions
-
Injector: Split/splitless injector, typically operated in split mode with a high split ratio (e.g., 50:1) to handle a concentrated sample. The injector temperature is maintained at approximately 250°C to ensure rapid volatilization of the analyte.
-
Column: A non-polar or semi-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase, is suitable for the separation.
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate of approximately 1.0-1.5 mL/min.
-
Oven Temperature Program: An initial oven temperature of 50°C is held for 2 minutes, followed by a ramp of 10°C/min to 250°C, which is then held for 5 minutes. This program allows for the effective separation of the analyte from any impurities.
2.3. Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.
-
Scan Range: The mass-to-charge ratio (m/z) is scanned over a range of 35-200 amu to capture the molecular ion and all significant fragment ions.
-
Ion Source Temperature: Maintained at approximately 230°C.
-
Transfer Line Temperature: Maintained at approximately 280°C to prevent condensation of the analyte.
Below is a workflow diagram illustrating the proposed experimental protocol.
Mass Spectrometry Fragmentation Analysis
The electron ionization mass spectrum of this compound is characterized by several key fragmentation pathways, primarily driven by the presence of the carbonyl and hydroxyl functional groups.
3.1. Quantitative Data
The mass spectrum of this compound (NIST Standard Reference Database Number: 90645) exhibits a series of fragment ions. The most significant of these are summarized in the table below.
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 41 | 85 | [C3H5]+ |
| 43 | 100 | [C3H7]+ or [CH3CO]+ |
| 59 | 95 | [C3H7O]+ |
| 71 | 30 | [C4H7O]+ |
| 87 | 15 | [C5H11O]+ |
| 115 | 5 | [M-CH3]+ |
| 130 | <1 | [M]+• (Molecular Ion) |
3.2. Fragmentation Pathways
The fragmentation of this compound is initiated by the ionization of the molecule, typically through the removal of a non-bonding electron from one of the oxygen atoms, to form the molecular ion ([M]+•) at m/z 130. Due to its instability, the molecular ion readily undergoes fragmentation.
The primary fragmentation mechanisms observed are alpha-cleavage and subsequent rearrangements.
-
Alpha-Cleavage: This is a characteristic fragmentation of ketones where the bond adjacent to the carbonyl group is cleaved. In this compound, there are two potential sites for alpha-cleavage.
-
Cleavage 'a': Cleavage of the bond between the carbonyl carbon and the isopropyl group results in the formation of a resonance-stabilized acylium ion at m/z 87 and an isopropyl radical.
-
Cleavage 'b': Cleavage of the bond between the carbonyl carbon and the carbon bearing the hydroxyl group is a highly favored pathway. This leads to the formation of the base peak at m/z 43, corresponding to the isopropyl cation ([C3H7]+), and a radical. An alternative and significant fragmentation pathway involves the formation of a resonance-stabilized oxonium ion at m/z 59 ([C3H7O]+), which is a result of charge retention on the oxygen-containing fragment. This is a very prominent peak in the spectrum.
-
-
Further Fragmentation: The initially formed fragment ions can undergo further fragmentation. For example, the ion at m/z 87 can lose a molecule of carbon monoxide (CO) to form a fragment at m/z 59. The ion at m/z 71 is likely formed through a rearrangement and loss of a methyl group from a larger fragment. The peak at m/z 41 corresponds to the allyl cation ([C3H5]+), which can be formed through various rearrangement pathways from larger fragments.
The proposed fragmentation pathways are illustrated in the following diagram:
Conclusion
The mass spectrometry fragmentation of this compound is dominated by alpha-cleavage adjacent to the carbonyl group, leading to the formation of characteristic fragment ions at m/z 43, 59, and 87. The base peak is observed at m/z 43, corresponding to the stable isopropyl cation. The presence of a prominent peak at m/z 59 is indicative of the alpha-hydroxy ketone moiety. This detailed understanding of the fragmentation pattern is invaluable for the unambiguous identification of this compound in complex analytical samples. The provided experimental protocol offers a robust starting point for developing a validated analytical method for this and structurally related compounds.
An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 2-Hydroxy-2,4-dimethyl-3-pentanone
This technical guide provides a comprehensive overview of the infrared (IR) spectroscopic properties of 2-Hydroxy-2,4-dimethyl-3-pentanone. The content is tailored for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering detailed information on characteristic spectral features, experimental protocols, and the logical interpretation of its IR spectrum.
Introduction to the Infrared Spectroscopy of α-Hydroxy Ketones
Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. For a molecule like this compound, which contains both a hydroxyl (-OH) and a carbonyl (C=O) group, IR spectroscopy provides distinct signals that are crucial for its characterization. The intramolecular interactions, such as hydrogen bonding between the hydroxyl and carbonyl groups, can influence the position and shape of their respective absorption bands.
Predicted Infrared Spectral Data
While a publicly available, fully assigned experimental spectrum for this compound is not readily found, its characteristic IR absorption bands can be predicted with high accuracy based on the analysis of similar α-hydroxy ketones and related molecules. The key functional groups and their expected vibrational frequencies are summarized in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| Hydroxyl | O-H stretch (H-bonded) | 3500 - 3200 | Strong, Broad | The broadness is indicative of hydrogen bonding. |
| Alkyl | C-H stretch | 2985 - 2870 | Strong | Characteristic of sp³ hybridized carbons in the methyl and isopropyl groups. |
| Carbonyl | C=O stretch | 1715 - 1700 | Strong | The position may be slightly lowered due to intramolecular hydrogen bonding. |
| Methyl | C-H bend (asymmetric) | ~1470 | Medium | |
| Isopropyl | C-H bend | ~1385 and ~1370 | Medium-Weak | The presence of a doublet is characteristic of an isopropyl group. |
| Hydroxyl | O-H bend | 1420 - 1330 | Medium, Broad | |
| Alkyl Ketone | C-C-C bend | 1230 - 1100 | Medium |
Experimental Protocol: Obtaining the IR Spectrum of a Liquid Sample
The following protocol outlines the methodology for obtaining a high-quality IR spectrum of a neat liquid sample, such as this compound, using a Fourier Transform Infrared (FT-IR) spectrometer.[1][2][3]
3.1. Materials and Equipment
-
FT-IR Spectrometer
-
Sodium chloride (NaCl) or potassium bromide (KBr) salt plates
-
Pasteur pipette
-
Desiccator for storing salt plates
-
Acetone (reagent grade) for cleaning
-
Kimwipes or other lint-free tissues
-
Gloves
3.2. Procedure
-
Preparation of Salt Plates: Retrieve two salt plates from a desiccator. If the plates are not clean, gently wipe them with a Kimwipe lightly dampened with acetone.[1] Allow the acetone to fully evaporate before use. Handle the plates by their edges to avoid transferring moisture and oils from your fingers.[1]
-
Sample Application: Using a clean Pasteur pipette, place one to two drops of the liquid sample onto the center of one salt plate.[1]
-
Assembling the Sample Cell: Carefully place the second salt plate on top of the first, gently pressing to spread the liquid into a thin, uniform film between the plates.[1]
-
Acquiring the Spectrum: Place the assembled salt plates into the sample holder of the FT-IR spectrometer.[1]
-
Background Scan: First, run a background spectrum with no sample in the beam path. This will be automatically subtracted from the sample spectrum to remove interferences from atmospheric water and carbon dioxide.
-
Sample Scan: Acquire the IR spectrum of the sample. Typically, a number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
-
Data Processing: Process the resulting spectrum as needed, which may include baseline correction and peak labeling.
-
Cleaning: After analysis, disassemble the salt plates and clean them thoroughly with acetone.[1] Return the clean, dry plates to the desiccator.
Visualizing Experimental and Logical Workflows
The following diagrams illustrate the key processes and relationships in the IR spectroscopic analysis of this compound.
Caption: Experimental workflow for obtaining the IR spectrum of a liquid sample.
Caption: Logical relationship between functional groups and IR peaks.
References
An In-depth Technical Guide to 2-Hydroxy-2,4-dimethyl-3-pentanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Hydroxy-2,4-dimethyl-3-pentanone, a molecule of interest in organic synthesis and potentially in broader chemical and pharmaceutical research. This document details its chemical identity, physicochemical properties, and outlines a general synthetic approach, offering valuable information for professionals in drug development and chemical research.
Chemical Identity and Nomenclature
The compound with the structure this compound is formally named 2-hydroxy-2,4-dimethylpentan-3-one according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1] This name precisely describes the molecular structure, which consists of a five-carbon pentanone backbone with a hydroxyl group and a methyl group attached to the second carbon atom, and another methyl group on the fourth carbon atom.
For ease of reference and database searching, this compound is also known by several synonyms and identifiers:
| Identifier Type | Value |
| CAS Number | 3212-67-7[1] |
| PubChem CID | 547735[1] |
| DSSTox Substance ID | DTXSID50338229[1] |
| Nikkaji Number | J581.570C[1] |
| RefChem | 261593[1] |
| InChI | InChI=1S/C7H14O2/c1-5(2)6(8)7(3,4)9/h5,9H,1-4H3[1] |
| InChIKey | XWJXXDDXZUVWBY-UHFFFAOYSA-N[1] |
| SMILES | CC(C)C(=O)C(C)(C)O[1] |
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C7H14O2 | PubChem[1] |
| Molecular Weight | 130.18 g/mol | PubChem[1] |
| XLogP3 | 0.9 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Exact Mass | 130.099379685 | PubChem[1] |
| Monoisotopic Mass | 130.099379685 | PubChem[1] |
| Topological Polar Surface Area | 37.3 Ų | PubChem[1] |
| Heavy Atom Count | 9 | PubChem[1] |
| Complexity | 114 | PubChem[1] |
| Covalently-Bonded Unit Count | 1 | PubChem[1] |
| Experimental Property | ||
| Kovats Retention Index (standard polar) | 1376 | NIST Mass Spectrometry Data Center[1] |
Experimental Protocols
General Synthesis of α-Hydroxy Ketones:
A common method for the synthesis of α-hydroxy ketones is the nucleophilic addition of a Grignard reagent to an appropriate α-keto aldehyde or a related derivative, followed by acidic workup. For 2-hydroxy-2,4-dimethylpentan-3-one, a plausible synthetic route would involve the reaction of isobutyryl chloride with a suitable nucleophile to form the pentanone backbone, followed by a selective hydroxylation at the C2 position.
Conceptual Experimental Workflow for Synthesis:
Caption: A conceptual workflow for the synthesis of this compound.
Purification Protocol:
Following the synthesis, the crude product would typically be purified using standard laboratory techniques. A general purification protocol would involve:
-
Extraction: The reaction mixture is quenched with a suitable aqueous solution, and the organic product is extracted into an immiscible organic solvent (e.g., diethyl ether, ethyl acetate).
-
Washing: The organic layer is washed with brine to remove any remaining aqueous impurities.
-
Drying: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).
-
Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.
-
Chromatography: The crude product is purified by column chromatography on silica gel, using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to isolate the pure this compound.
Spectroscopic Data
While specific experimental spectra for 2-hydroxy-2,4-dimethylpentan-3-one are not widely published, data is available through the NIST Mass Spectrometry Data Center and SpectraBase, as indicated by PubChem.[1] This includes mass spectrometry (GC-MS) and infrared (IR) spectroscopy data. These spectral data are essential for the structural confirmation of the synthesized compound.
Biological Activity and Signaling Pathways
Currently, there is no publicly available information regarding the biological activity of this compound or its involvement in any specific signaling pathways. Research into the biological effects of this compound could be a potential area for future investigation, particularly given the diverse biological roles of other α-hydroxy ketones.
Logical Relationship for Future Research:
Caption: A logical workflow for investigating the potential biological relevance of this compound.
This technical guide provides a foundational understanding of this compound based on currently available data. Further experimental investigation is required to fully characterize its physical properties, optimize its synthesis, and explore its potential biological activities.
References
An In-depth Technical Guide to the Solubility of 2-Hydroxy-2,4-dimethyl-3-pentanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Hydroxy-2,4-dimethyl-3-pentanone, a molecule of interest in various chemical and pharmaceutical research domains. Due to the limited availability of specific experimental data in publicly accessible literature, this document focuses on established methodologies for solubility determination and provides a framework for systematic investigation.
Introduction
This compound is an alpha-hydroxy ketone. The presence of both a hydroxyl and a ketone functional group suggests a moderate polarity, which will influence its solubility in different solvents. Understanding the solubility of this compound is crucial for a variety of applications, including reaction chemistry, formulation development, and purification processes. This guide outlines the standard experimental procedures for determining its solubility and provides a template for the presentation of such data.
Physicochemical Properties
A summary of the computed and experimental properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄O₂ | PubChem[1] |
| Molecular Weight | 130.18 g/mol | PubChem[1] |
| IUPAC Name | 2-hydroxy-2,4-dimethylpentan-3-one | PubChem[1] |
| CAS Number | 3212-67-7 | PubChem[1] |
| Computed XLogP3 | 0.9 | PubChem[1] |
| Polar Retention Index | 1376 | NIST Mass Spectrometry Data Center[1] |
Solubility Data
Table 1: Solubility of this compound in Various Solvents at 25°C
| Solvent | Solvent Type | Solubility ( g/100 mL) | Method of Determination |
| Water | Polar Protic | Data not available | Shake-Flask Method |
| Ethanol | Polar Protic | Data not available | Shake-Flask Method |
| Methanol | Polar Protic | Data not available | Shake-Flask Method |
| Acetone | Polar Aprotic | Data not available | Shake-Flask Method |
| Ethyl Acetate | Polar Aprotic | Data not available | Shake-Flask Method |
| Dichloromethane | Nonpolar | Data not available | Shake-Flask Method |
| Toluene | Nonpolar | Data not available | Shake-Flask Method |
| Hexane | Nonpolar | Data not available | Shake-Flask Method |
Note: This table is intended as a template for recording experimentally determined solubility data.
Experimental Protocols
The following sections detail the standard methodologies for determining the solubility of a liquid compound like this compound.
The reliable determination of solubility is a critical step in chemical research and development. The "shake-flask" method is a widely recognized and accurate technique for determining the thermodynamic solubility of a compound.[2][3][4][5] This method involves equilibrating a surplus of the solute with the solvent until a saturated solution is achieved. The concentration of the solute in the saturated solution is then measured using a suitable analytical technique.
-
Preparation:
-
Ensure both the solute (this compound) and the chosen solvent are of high purity.
-
Prepare a series of vials for each solvent to be tested.
-
-
Equilibration:
-
Add an excess amount of this compound to a known volume of the solvent in each vial. The presence of undissolved solute is necessary to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath (e.g., 25 °C) and agitate for a sufficient period (typically 24 to 72 hours) to reach equilibrium.[3]
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solute settle.
-
Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, centrifugation or filtration using a syringe filter is recommended.[2]
-
-
Quantification:
-
The concentration of this compound in the saturated solution can be determined by a suitable analytical method.
-
UV/Vis Spectroscopy: This method is applicable if the compound has a chromophore that absorbs in the UV-Visible range.[6][7][8][9][10] A calibration curve of known concentrations of the compound in the specific solvent must be prepared to determine the concentration of the unknown sample.
-
Gas Chromatography (GC): GC is a powerful technique for separating and quantifying volatile compounds.[11][12][13] A calibration curve is prepared by injecting known concentrations of this compound. The saturated solution is then injected, and its concentration is determined from the calibration curve.
-
-
-
Calculation:
-
The solubility is expressed as the mass of solute per volume or mass of the solvent (e.g., g/100 mL or g/100 g).
-
Plausible Synthetic Workflow
While a specific, detailed synthesis protocol for this compound was not found in the searched literature, a plausible synthetic route can be proposed based on general organic chemistry principles for the formation of alpha-hydroxy ketones. A common method involves the acyloin condensation or a related reaction. The following diagram illustrates a general workflow for a typical organic synthesis.[14][15][16][17]
Disclaimer: The information provided in this guide regarding experimental protocols is for informational purposes only and should be adapted and validated by qualified personnel in a laboratory setting. Safety precautions appropriate for the handling of all chemicals should be strictly followed.
References
- 1. This compound | C7H14O2 | CID 547735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. enamine.net [enamine.net]
- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]
- 6. mt.com [mt.com]
- 7. egyankosh.ac.in [egyankosh.ac.in]
- 8. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 9. UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications | Technology Networks [technologynetworks.com]
- 10. Mastering the Use of a UV Vis Spectrometer for Concentration Analysis - Persee [pgeneral.com]
- 11. academic.oup.com [academic.oup.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. scielo.br [scielo.br]
- 14. biotage.com [biotage.com]
- 15. biotage.com [biotage.com]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Stability and Storage of 2-Hydroxy-2,4-dimethyl-3-pentanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Hydroxy-2,4-dimethyl-3-pentanone. Due to the limited availability of specific stability data for this compound in published literature, this guide synthesizes information from safety data sheets and extrapolates potential degradation pathways based on the known chemistry of α-hydroxy ketones. The experimental protocols outlined are based on established principles of forced degradation studies and are intended to serve as a robust framework for generating specific stability data.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for designing and interpreting stability studies.
| Property | Value |
| Molecular Formula | C₇H₁₄O₂ |
| Molecular Weight | 130.18 g/mol |
| CAS Number | 3212-67-7 |
| Appearance | Colorless to pale yellow liquid (estimated) |
| Boiling Point | Not available |
| Melting Point | Not available |
| Solubility | Soluble in alcohol. Water solubility is estimated to be 5700 mg/L at 25°C.[1] |
Recommended Storage and Handling
Proper storage and handling are critical to maintain the integrity of this compound. The following recommendations are based on available safety data sheets.
Table 2.1: Recommended Storage Conditions
| Parameter | Recommendation |
| Temperature | Store in a cool, well-ventilated place. |
| Container | Keep container tightly closed in a dry place. |
| Atmosphere | Store in a well-ventilated area. |
| Light | Protect from light. While specific photostability data is unavailable, photochemical reactions are a known degradation pathway for ketones. |
Handling Precautions:
-
Handle in a well-ventilated place.
-
Wear suitable protective clothing, including gloves and eye/face protection.
-
Avoid contact with skin and eyes.
-
Avoid formation of dust and aerosols.
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.
Potential Degradation Pathways
While specific degradation pathways for this compound have not been detailed in the literature, the presence of the α-hydroxy ketone functional group suggests susceptibility to several classes of reactions. These potential pathways are crucial for designing comprehensive stability-indicating analytical methods.
Oxidative Degradation
α-Hydroxy ketones can undergo oxidative cleavage of the carbon-carbon bond adjacent to the carbonyl group. This can be initiated by various oxidizing agents.
Photochemical Degradation
Ketones, including α-hydroxy ketones, are known to undergo photochemical reactions upon exposure to UV light. A common pathway is the Norrish Type I cleavage, which involves the formation of radical intermediates. These radicals can then undergo further reactions. Another potential pathway is photochemical rearrangement to form lactones.[2]
Acid- and Base-Catalyzed Degradation
Both acidic and basic conditions can promote the keto-enol tautomerism.[3][4] While this is an isomerization and not a degradation in the strictest sense, the formation of the enol tautomer can facilitate other degradation reactions, such as oxidation or aldol-type condensations.
Experimental Protocols for Stability Testing
To obtain definitive stability data for this compound, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to accelerate degradation and identify potential degradants.
General Experimental Workflow
The following workflow provides a general framework for conducting a forced degradation study.
Detailed Methodologies
The following table outlines specific conditions for forced degradation studies. The concentration of the stressor and the duration of the study should be adjusted to achieve a target degradation of 5-20%.
Table 4.1: Forced Degradation Conditions
| Stress Condition | Proposed Protocol | Analytical Considerations |
| Acid Hydrolysis | Dissolve the compound in a suitable solvent and add HCl or H₂SO₄ to a final concentration of 0.1 M to 1 M. Incubate at a controlled temperature (e.g., 60°C). | Neutralize samples before analysis. Monitor for the appearance of new peaks and disappearance of the parent peak by HPLC. |
| Base Hydrolysis | Dissolve the compound in a suitable solvent and add NaOH to a final concentration of 0.1 M to 1 M. Incubate at a controlled temperature (e.g., 60°C). | Neutralize samples before analysis. Monitor for changes in the chromatogram. |
| Oxidation | Dissolve the compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3-30%). Incubate at room temperature or slightly elevated temperature. | Quench the reaction if necessary (e.g., with sodium bisulfite). Analyze for oxidative degradation products. |
| Thermal Degradation | Store the solid compound or a solution at elevated temperatures (e.g., 60°C, 80°C) in a calibrated oven. | Monitor for changes in physical appearance and chromatographic profile. |
| Photostability | Expose the solid compound or a solution to a calibrated light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). Protect a control sample from light. | Compare the chromatograms of the light-exposed and control samples. |
Development of a Stability-Indicating Method
A crucial component of stability testing is the use of a validated stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common choice.
Method Development Considerations:
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is often effective.
-
Detection: UV detection at a wavelength where the parent compound and potential degradants absorb. A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Validation: The method must be validated according to ICH Q2(R1) guidelines to demonstrate specificity, linearity, accuracy, precision, and robustness. The forced degradation samples are used to prove the specificity and stability-indicating nature of the method.
Data Presentation and Interpretation
The results of the stability studies should be presented in a clear and organized manner to facilitate interpretation.
Table 5.1: Example Stability Data Table (Acid Hydrolysis at 60°C)
| Time (hours) | % Assay of Parent Compound | % Individual Impurity 1 | % Individual Impurity 2 | % Total Impurities | Mass Balance (%) |
| 0 | 100.0 | ND | ND | ND | 100.0 |
| 4 | 95.2 | 2.1 | 0.5 | 2.6 | 97.8 |
| 8 | 90.5 | 4.3 | 1.1 | 5.4 | 95.9 |
| 12 | 85.1 | 6.8 | 1.9 | 8.7 | 93.8 |
| 24 | 78.9 | 9.5 | 2.7 | 12.2 | 91.1 |
| ND: Not Detected |
Conclusion
While specific stability data for this compound is not extensively available, this guide provides a comprehensive framework for its storage, handling, and the assessment of its stability profile. Based on the chemistry of α-hydroxy ketones, the compound is likely susceptible to oxidative, photochemical, and acid/base-catalyzed degradation. The implementation of a robust forced degradation study, as outlined in this document, is essential for elucidating the specific degradation pathways and for the development of a stable formulation. The experimental protocols and data presentation formats provided herein offer a clear path for researchers and drug development professionals to generate the necessary data to ensure the quality and shelf-life of products containing this compound.
References
Commercial suppliers of 2-Hydroxy-2,4-dimethyl-3-pentanone
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 2-Hydroxy-2,4-dimethyl-3-pentanone, a sterically hindered α-hydroxy ketone. Due to its limited commercial availability, this guide places a strong emphasis on its synthesis, physicochemical properties, and potential applications based on the chemistry of related compounds.
Physicochemical and Spectroscopic Data
Quantitative data for this compound is not extensively available in the literature, with many properties being computationally predicted. The following tables summarize the available experimental and computed data.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 3212-67-7 | PubChem[1] |
| Molecular Formula | C₇H₁₄O₂ | PubChem[1] |
| Molecular Weight | 130.18 g/mol | PubChem[1] |
| IUPAC Name | 2-hydroxy-2,4-dimethylpentan-3-one | PubChem[1] |
| Computed XLogP3 | 0.9 | PubChem[1] |
| Computed Boiling Point | 166.1 ± 8.0 °C at 760 mmHg | Guidechem |
| Computed Flash Point | 60.7 ± 11.0 °C | Guidechem |
| Computed Density | 0.9 ± 0.1 g/cm³ | Guidechem |
Table 2: Spectroscopic and Chromatographic Data
| Data Type | Value | Source |
| Kovats Retention Index (Standard Polar Column) | 1376 | NIST WebBook[1] |
| GC-MS Major Peaks (m/z) | 59, 43, 41 | PubChem[2] |
Synthesis of this compound
Proposed Experimental Protocol: Synthesis via Enolate Oxidation
This protocol is a general procedure adapted for the specific synthesis of this compound from 2,4-dimethyl-3-pentanone.
Materials:
-
2,4-dimethyl-3-pentanone (Diisopropyl ketone)
-
Lithium diisopropylamide (LDA) solution in THF
-
(1S)-(+)-(10-camphorsulfonyl)oxaziridine
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for anhydrous reactions
-
Silica gel for column chromatography
Procedure:
-
Enolate Formation:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,4-dimethyl-3-pentanone (1 equivalent) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of LDA in THF (1.05 equivalents) dropwise to the stirred ketone solution.
-
Allow the reaction mixture to stir at -78 °C for 1 hour to ensure complete enolate formation.
-
-
Hydroxylation:
-
Dissolve (1S)-(+)-(10-camphorsulfonyl)oxaziridine (1.1 equivalents) in a minimal amount of anhydrous THF.
-
Add the oxaziridine solution dropwise to the enolate solution at -78 °C.
-
Continue stirring the reaction mixture at -78 °C for 2-3 hours.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
-
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for this compound.
Chemical Reactivity and Potential Applications
α-Hydroxy ketones are versatile intermediates in organic synthesis. The presence of both a hydroxyl and a carbonyl group in close proximity allows for a range of chemical transformations.
General Reactivity Pathway:
Caption: General reactivity of α-hydroxy ketones.
Potential Applications in Drug Development
-
Scaffold for Bioactive Molecules: The functional groups of α-hydroxy ketones allow for further elaboration into more complex structures, making them valuable starting materials for the synthesis of compound libraries for high-throughput screening.
-
Enzyme Inhibition: The α-hydroxy ketone moiety can mimic the transition state of certain enzymatic reactions, leading to potential applications as enzyme inhibitors.
-
Precursor to Heterocycles: This compound can serve as a precursor for the synthesis of various heterocyclic compounds, a common feature in many drug molecules.
Commercial Suppliers
As of late 2025, this compound is not widely available as a stock chemical from major suppliers. However, numerous companies specialize in the custom synthesis of fine chemicals and can produce this compound on request.
Table 3: Potential Custom Synthesis Providers
| Company | Website |
| Aurora Fine Chemicals[3] | aurorafinechemicals.com |
| Tocris Bioscience | tocris.com |
| ChemDesign[4] | chemdesign.com |
| Taros Chemicals[5] | taros.de |
| Dalton Pharma Services[6] | dalton.com |
| Enamine[7] | enamine.net |
| KareBay Biochem[8] | karebaybio.com |
Researchers and drug development professionals are advised to contact these or other custom synthesis providers to obtain this compound for their specific needs. It is recommended to request a certificate of analysis to ensure the purity and identity of the synthesized compound.
References
- 1. This compound | C7H14O2 | CID 547735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dakenchem.com [dakenchem.com]
- 3. aurorafinechemicals.com [aurorafinechemicals.com]
- 4. chemdesign.com [chemdesign.com]
- 5. Custom Synthesis Service for your key compounds [tarosdiscovery.com]
- 6. Custom Chemical Synthesis | Fine Chemical Services [dalton.com]
- 7. Custom Synthesis - Enamine [enamine.net]
- 8. Custom Organic Compounds Synthesis & Contract Synthesis Service | Karebay [karebaybio.com]
The Ascending Trajectory of Substituted Pentanone Derivatives in Therapeutic Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with enhanced efficacy and minimal side effects is a perpetual endeavor in the scientific community. Within this landscape, substituted pentanone derivatives have emerged as a promising class of compounds, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive overview of the current state of research into these multifaceted molecules, with a focus on their anti-inflammatory, anticancer, antimicrobial, neuroprotective, and antiviral properties. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering a synthesis of quantitative data, detailed experimental methodologies, and insights into the underlying mechanisms of action.
Biological Activities of Substituted Pentanone Derivatives: A Quantitative Overview
Substituted pentanone derivatives have been the subject of numerous studies to elucidate their therapeutic potential. The following tables summarize the key quantitative data from this research, providing a comparative landscape of their efficacy across different biological domains.
Anti-inflammatory Activity
The anti-inflammatory potential of substituted pentanone derivatives, particularly Mannich bases of cyclopentanone, has been a significant area of investigation. These compounds have shown potent inhibitory effects on key inflammatory mediators.
| Compound Class | Specific Derivative | Assay | Target/Cell Line | IC50 Value (µM) | Reference |
| Mannich Base of Cyclohexanone | Dimethylamine derivative | Inhibition of protein denaturation | - | 1.93 | [1] |
| Mannich Base of Cyclohexanone | 2,6-dimethylmorpholine derivative | Inhibition of protein denaturation | - | 10.67 | [1] |
| Mannich Base of Cyclohexanone | Pyrrolidine derivative | Inhibition of protein denaturation | - | 10.72 | [1] |
| Benzylidene Cyclopentanone | Compound II3 | Carrageenan-induced rat paw edema | - | - (95.8% inhibition at 50 mg/kg) | [2] |
| Asymmetrical Monocarbonyl Curcumin Analogs (AMACs) with Morpholine Mannich Base | Compound 4c | Inhibition of BSA denaturation | - | 25.3 | [3] |
| Asymmetrical Monocarbonyl Curcumin Analogs (AMACs) with Morpholine Mannich Base | Compound 4d | Inhibition of BSA denaturation | - | 26.3 | [3] |
Anticancer Activity
The cytotoxic effects of substituted pentanone derivatives against various cancer cell lines have been documented, highlighting their potential as novel anticancer agents.
| Compound Class | Specific Derivative | Cell Line | IC50 Value (µM) | Reference |
| Benzylidene-5-dimethylaminomethyl Cyclopentanone | Compound II3 | L1210 (Leukemia) | 2.93 - 18.06 | [2] |
| Anthraquinone Derivative | Compound 4 | PC3 (Prostate Cancer) | 4.65 |
Antimicrobial Activity
The antimicrobial efficacy of substituted pentanone and related derivatives has been evaluated against a range of pathogenic bacteria and fungi, with Minimum Inhibitory Concentration (MIC) being a key metric.
| Compound Class | Specific Derivative/Compound | Microorganism | MIC Value (µg/mL) | Reference |
| Adamantane Derivative | Compound 9 | S. epidermidis ATCC 12228 | 62.5 | [4] |
| Adamantane Derivatives | Compounds 9, 14, 15, 19 | Gram-positive bacteria | 62.5 - 1000 | [4] |
| Imidazole Derivative | HL1 | Staphylococcus aureus | 625 | [5] |
| Imidazole Derivative | HL1 | MRSA | 1250 | [5] |
| Imidazole Derivative | HL2 | Staphylococcus aureus & MRSA | 625 | [5] |
| Aurone Derivative | Compound 10 | Various pathogens | as low as 0.78 µM | [6][7][8] |
| Aurone Derivative | Compound 20 | Various pathogens | as low as 0.78 µM | [6][7][8] |
Neuroprotective and Antiviral Activities
Emerging research has also pointed towards the neuroprotective and antiviral potential of certain pentanone derivatives.
| Biological Activity | Compound Class | Specific Derivative | Assay/Model | EC50/IC50 Value | Reference |
| Neuroprotective | Cyclopentenone Prostaglandin | NEPP11 | Oxidative glutamate toxicity in HT22 cells | More potent than NEPP6 | [9] |
| Antiviral | Schizonepetin Derivative | M33 | Influenza virus H3N2 | IC50 = 13.7 µM | [10] |
| Antiviral | Schizonepetin Derivative | M34 | HSV-1 | IC50 = 17.1 µM | [10] |
| Antiviral | Camphene Derivative | 7a | Hantaan pseudovirus | IC50 = 5.0 - 14.8 µM | [11] |
| Antiviral | Camphene Derivative | 2a | Ebola virus | IC50 = 18.3 µM | [11] |
| Antiviral | Anthraquinone | Quinalizarin, Rhein, Alizarin | Ganciclovir-resistant HCMV | Superior to AD-169 strain | [12] |
Detailed Experimental Protocols
To facilitate the replication and advancement of research in this field, this section provides detailed methodologies for key in vitro assays cited in the literature.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[13][14] These insoluble crystals are then dissolved, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a series of dilutions of the test compounds in the culture medium.
-
Replace the existing medium in the wells with 100 µL of the medium containing the different concentrations of the test compounds.
-
Incubate the plates for a specified period (e.g., 24-72 hours) at 37°C with 5% CO₂.[16]
-
-
MTT Addition and Incubation:
-
Prepare a stock solution of MTT (e.g., 5 mg/mL in PBS) and filter sterilize.
-
After the treatment period, add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).[14]
-
Incubate the plate for 4 hours in a humidified incubator at 37°C with 5% CO₂ to allow for formazan crystal formation.[14]
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 100-200 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[15][16]
-
Shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.
-
Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm or 590 nm).[14] A reference wavelength of >650 nm can be used for background correction.[14]
-
Anti-inflammatory Activity: LPS-Induced Nitric Oxide (NO) Assay in RAW 264.7 Macrophages
This assay measures the production of nitric oxide (NO), a key pro-inflammatory mediator, by macrophage cells upon stimulation with lipopolysaccharide (LPS), an endotoxin from Gram-negative bacteria.
Principle: The amount of NO produced is determined by measuring the concentration of its stable metabolite, nitrite (NO₂⁻), in the cell culture supernatant using the Griess reagent.[17][18]
Protocol:
-
Cell Culture and Seeding:
-
Compound Pre-treatment and LPS Stimulation:
-
Nitrite Measurement:
-
Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 2.5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid.[18]
-
Collect the cell culture supernatants.
-
In a 96-well plate, mix 100 µL of the supernatant with 100 µL of the Griess reagent.[19]
-
Incubate at room temperature for 10 minutes.[17]
-
Measure the absorbance at 550 nm using a microplate reader.[18]
-
Quantify the nitrite concentration by comparing the absorbance to a standard curve of sodium nitrite.
-
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.
Principle: A standardized suspension of the test microorganism is incubated with serial dilutions of the antimicrobial agent in a liquid growth medium. The lowest concentration of the agent that prevents visible growth after a defined incubation period is the MIC.
General Protocol:
-
Preparation of Inoculum:
-
Grow the test microorganism (bacteria or fungi) in an appropriate broth medium to a specified density (e.g., 0.5 McFarland standard).
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare a series of two-fold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add a standardized volume of the microbial inoculum to each well of the microtiter plate.
-
Include a growth control (no antimicrobial agent) and a sterility control (no inoculum).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in a well with no visible growth.
-
Mechanisms of Action: Signaling Pathways and Molecular Targets
Understanding the molecular mechanisms by which substituted pentanone derivatives exert their biological effects is crucial for rational drug design and optimization. A key signaling pathway implicated in their anti-inflammatory and anticancer activities is the Nuclear Factor-kappa B (NF-κB) pathway.
Modulation of the NF-κB Signaling Pathway
NF-κB is a transcription factor that plays a central role in regulating inflammatory responses, cell survival, and proliferation.[20][21] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by pro-inflammatory signals like LPS or TNF-α, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes, including those encoding pro-inflammatory cytokines and enzymes like iNOS and COX-2.[22][23]
Several studies suggest that substituted pentanone derivatives can inhibit the NF-κB pathway at various points. For instance, 3-methyl-1,2-cyclopentanedione has been shown to reduce the phosphorylation of IκB, thereby preventing the nuclear translocation of NF-κB and suppressing the expression of downstream pro-inflammatory genes.[24]
Caption: Inhibition of the NF-κB signaling pathway by substituted pentanone derivatives.
Future Directions and Conclusion
The research landscape for substituted pentanone derivatives is vibrant and expanding. The diverse biological activities demonstrated by this class of compounds underscore their significant potential for the development of new therapeutic agents. Future research should focus on several key areas:
-
Structure-Activity Relationship (SAR) Studies: A systematic exploration of how different substituents on the pentanone core influence biological activity will be crucial for designing more potent and selective compounds.
-
In Vivo Efficacy and Safety: While in vitro studies have been promising, further in vivo studies are necessary to evaluate the efficacy, pharmacokinetics, and safety profiles of lead compounds.
-
Mechanism of Action Elucidation: Deeper investigations into the specific molecular targets and signaling pathways modulated by these derivatives will provide a more complete understanding of their therapeutic effects.
-
Exploration of New Therapeutic Areas: The initial findings on neuroprotective and antiviral activities warrant further investigation to uncover the full therapeutic potential of substituted pentanones.
References
- 1. researchgate.net [researchgate.net]
- 2. [Synthesis and antiinflammatory and anticancer activities of 2-(E)-(un)substituted benzylidene cyclopentanones and their Mannich base hydro chlorides] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Neurotrophic actions of novel compounds designed from cyclopentenone prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Evaluation of the antiviral activity of anthraquinones, anthrones and anthraquinone derivatives against human cytomegalovirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchhub.com [researchhub.com]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 15. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]
- 16. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 20. KEGG PATHWAY: hsa04064 [genome.jp]
- 21. Inhibitors of NF-kappaB signaling: 785 and counting [pubmed.ncbi.nlm.nih.gov]
- 22. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers [mdpi.com]
- 23. mdpi.com [mdpi.com]
- 24. 3-methyl-1,2-cyclopentanedione down-regulates age-related NF-kappaB signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Discovery and History of Acyloin Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the discovery, history, and synthetic methodologies of acyloin compounds. It is designed to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key chemical and biological pathways.
Part 1: Historical Overview
The journey into the world of α-hydroxy ketones, or acyloins, is a story of serendipitous discovery and chemical ingenuity that spans nearly two centuries. The understanding and synthesis of these valuable compounds have evolved significantly, driven by the foundational work on the benzoin and acyloin condensations.
The Genesis of Acyloin Chemistry: The Benzoin Condensation
The first encounter with an acyloin-type molecule was reported in 1832 by Justus von Liebig and Friedrich Wöhler.[1][2][3][4] During their investigation of the oil of bitter almonds (benzaldehyde), they observed its transformation into a new crystalline compound, which they named benzoin.[1] This reaction, the dimerization of an aromatic aldehyde to an α-hydroxy ketone, became known as the benzoin condensation.[2][3][4]
A significant advancement came in the late 1830s when Nikolay Zinin improved the synthesis by introducing cyanide as a catalyst.[1][3] This catalytic approach dramatically increased the efficiency and practicality of the benzoin condensation. The mechanism of this cyanide-catalyzed reaction was later elucidated by A. J. Lapworth in 1903, who proposed the concept of "umpolung" or polarity reversal of the carbonyl carbon, a fundamental principle in organic synthesis.[3]
The Advent of the Acyloin Condensation of Esters
While the benzoin condensation provided access to aromatic acyloins, a general method for the synthesis of aliphatic acyloins was lacking. This gap was filled in 1903 by A. J. Bouveault and G. Blanc, who discovered that the reductive coupling of two carboxylic esters using metallic sodium in an aprotic solvent yields an α-hydroxy ketone.[5] This reaction, now known as the acyloin condensation, opened up a versatile route to a wide range of acyloin compounds.[5][6]
The acyloin condensation proved to be particularly useful for the synthesis of cyclic acyloins through intramolecular reactions of diesters, providing an effective method for forming rings of 10 or more atoms.[7]
Key Developments and Modifications
A notable improvement to the acyloin condensation was introduced by Rühlmann. He discovered that adding trimethylsilyl chloride to the reaction mixture traps the intermediate enediolate as its bis-silyl ether.[7][8] This modification, known as the Rühlmann modification, prevents competing reactions like the Dieckmann condensation and significantly improves the yields of the desired acyloin.[7][9]
Part 2: The Benzoin Condensation
Reaction Principles
The benzoin condensation is the dimerization of two aldehydes, typically aromatic, to form an α-hydroxy ketone. The reaction is catalyzed by a nucleophile, historically cyanide, but modern variations also employ N-heterocyclic carbenes (NHCs) or thiamine (Vitamin B1). The key step in the mechanism is the nucleophilic attack on the aldehyde carbonyl, followed by a proton transfer that renders the former carbonyl carbon nucleophilic, allowing it to attack a second aldehyde molecule.
Experimental Protocols
Materials:
-
Benzaldehyde (freshly distilled)
-
Sodium cyanide (NaCN)
-
Ethanol (95%)
-
Water
Procedure:
-
In a round-bottom flask, dissolve sodium cyanide (5.0 g) in water (50 mL).
-
Add ethanol (100 mL) to the flask.
-
To this solution, add freshly distilled benzaldehyde (50 g, 47.6 mL, 0.47 mol).
-
Fit the flask with a reflux condenser and heat the mixture to boiling for 30 minutes.
-
Crystals of benzoin will begin to separate from the hot solution.
-
After the reflux period, cool the mixture in an ice bath to complete the crystallization.
-
Collect the crude benzoin by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from 95% ethanol to obtain pure benzoin.
Expected Yield: 90-92%[10]
Materials:
-
Thiamine hydrochloride
-
Sodium hydroxide (NaOH) solution (5 M)
-
Ethanol (95%)
-
Benzaldehyde (freshly distilled)
-
Water
Procedure:
-
In a 50 mL Erlenmeyer flask, dissolve thiamine hydrochloride (0.80 g) in water (2.5 mL).
-
Add 95% ethanol (7.5 mL) and cool the solution in an ice bath.
-
In a separate flask, cool a 5 M sodium hydroxide solution (1.5 mL) in an ice bath.
-
Slowly add the cooled NaOH solution dropwise to the thiamine solution with swirling, keeping the temperature low.
-
To the resulting yellow solution, add freshly distilled benzaldehyde (5.0 mL).
-
Swirl the flask to ensure mixing. The mixture may become cloudy before clearing.
-
Seal the flask and allow it to stand at room temperature for at least 24 hours.
-
Collect the crystalline product by vacuum filtration.
-
Wash the crystals with a cold 2:1 mixture of water and 95% ethanol.
-
Recrystallize the crude product from hot 95% ethanol.
Expected Yield: Variable, typically lower than the cyanide-catalyzed method.
Quantitative Data
| Aldehyde | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde | NaCN | Ethanol/Water | Reflux | 0.5 | 90-92 | [10] |
| 4-Chlorobenzaldehyde | Thiamine/NaOH | Ethanol/Water | Room Temp | 24 | 75 | |
| 4-Methylbenzaldehyde | Thiamine/NaOH | Ethanol/Water | Room Temp | 24 | 80 | |
| 2-Furaldehyde | Thiamine/NaOH | Ethanol/Water | Room Temp | 24 | 65 |
Spectroscopic Data for Benzoin
| Technique | Key Peaks |
| ¹H NMR (CDCl₃, ppm) | δ 7.9 (d, 2H), 7.5-7.2 (m, 8H), 5.9 (s, 1H), 4.5 (s, 1H, OH) |
| ¹³C NMR (CDCl₃, ppm) | δ 198.5, 139.1, 134.0, 129.2, 128.8, 128.7, 127.9, 76.3 |
| IR (KBr, cm⁻¹) | 3410 (O-H stretch), 1680 (C=O stretch), 3060, 3030 (C-H aromatic stretch) |
Part 3: The Acyloin Condensation
Reaction Principles
The acyloin condensation is a reductive coupling of two molecules of a carboxylic ester in the presence of metallic sodium to form an α-hydroxy ketone. The reaction is typically carried out in an aprotic solvent with a high boiling point, such as xylene or toluene. The mechanism involves the formation of a radical anion, which dimerizes to form a dianion. Subsequent elimination of two equivalents of alkoxide yields a 1,2-diketone, which is then further reduced by sodium to an enediolate. Acidic workup then provides the acyloin.
Experimental Protocols
Materials:
-
Sodium metal
-
Xylene (anhydrous)
-
Ethyl acetate (anhydrous)
-
Hydrochloric acid (dilute)
Procedure:
-
In a three-necked flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, place finely cut sodium metal (23 g, 1 mol) in anhydrous xylene (500 mL).
-
Heat the mixture to reflux with vigorous stirring to create a fine dispersion of sodium.
-
From the dropping funnel, add anhydrous ethyl acetate (88 g, 1 mol) at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux the mixture with stirring for an additional 2 hours.
-
Cool the reaction mixture to room temperature and cautiously add ethanol to destroy any unreacted sodium.
-
Slowly add the reaction mixture to a mixture of ice and dilute hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Distill the residue to obtain acetoin.
Materials:
-
Sodium metal
-
Toluene (anhydrous)
-
Diethyl adipate (anhydrous)
-
Hydrochloric acid (dilute)
Procedure:
-
Prepare a dispersion of sodium (4.6 g, 0.2 mol) in anhydrous toluene (200 mL) as described above.
-
In a separate flask, dissolve diethyl adipate (20.2 g, 0.1 mol) in anhydrous toluene (100 mL).
-
Add the diethyl adipate solution dropwise to the refluxing sodium dispersion over a period of 2 hours.
-
Continue refluxing for an additional 30 minutes after the addition is complete.
-
Work up the reaction as described for the intermolecular condensation.
-
The product, 2-hydroxycyclopentanone, can be purified by distillation under reduced pressure.
Materials:
-
Sodium metal
-
Toluene (anhydrous)
-
Diethyl sebacate (anhydrous)
-
Trimethylsilyl chloride (TMSCl)
-
Hydrochloric acid (dilute)
Procedure:
-
Prepare a dispersion of sodium (9.2 g, 0.4 mol) in anhydrous toluene (400 mL).
-
Add trimethylsilyl chloride (43.4 g, 0.4 mol) to the sodium dispersion.
-
Heat the mixture to reflux and add a solution of diethyl sebacate (51.6 g, 0.2 mol) in anhydrous toluene (100 mL) dropwise over 3 hours.
-
After the addition, continue to reflux for an additional 2 hours.
-
Cool the mixture and filter off the sodium chloride.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with water.
-
Dry the organic layer and remove the solvent to yield the bis-silyloxycyclodecene.
-
Hydrolyze the silyl ether by stirring with a mixture of tetrahydrofuran and dilute hydrochloric acid to obtain cyclodecan-1,2-dione.
Quantitative Data
| Ester | Product | Yield (%) |
| Ethyl propionate | 3-Hydroxy-2-pentanone | 65-75 |
| Methyl hexanoate | 6-Hydroxy-5-decanone | 70-80 |
| Ethyl phenylacetate | 1,3-Diphenyl-2-hydroxy-1-propanone | 50-60 |
| Ring Size | Diester Precursor | Yield (%) |
| 5 | Diethyl adipate | 80-85 |
| 6 | Diethyl pimelate | 80-85 |
| 7 | Diethyl suberate | 50-60 |
| 8 | Diethyl azelate | 30-40 |
| 9 | Diethyl sebacate | 30-40 |
| 10 | Diethyl undecanedioate | 50-60 |
| 12 | Diethyl dodecanedioate | >70 |
| 14 | Diethyl tetradecanedioate | >70 |
Part 4: Biological Significance and Signaling Pathways
Acyloin-containing natural products have been isolated from various sources, including fungi and bacteria, and many exhibit significant biological activities.
Biological Activities of Acyloin Compounds
Several acyloin natural products have demonstrated antimicrobial, antifungal, and antiviral properties. For instance, sattazolin, isolated from Bacillus sp., shows activity against mycobacteria and pseudomonads. Other acyloin compounds, like the xenocyloins, contribute to the virulence of certain bacteria against insects.
Acyloin Compounds and the DDR2 Signaling Pathway
Discoidin domain receptor 2 (DDR2) is a receptor tyrosine kinase that plays a role in various cellular processes, and its dysregulation is implicated in diseases such as cancer. Some acyloin-containing natural products have been identified as inhibitors of the DDR2 signaling pathway. The binding of collagen to DDR2 initiates a signaling cascade that can promote cell proliferation and migration. Inhibition of this pathway by small molecules, such as certain acyloin derivatives, is a potential therapeutic strategy.
Below is a simplified representation of the DDR2 signaling pathway that can be targeted by bioactive acyloin compounds.
Workflow for Discovery of Bioactive Acyloin Compounds
The identification of novel bioactive acyloin compounds often follows a systematic workflow, from synthesis to biological evaluation.
Part 5: Conclusion
From their initial discovery in the 19th century to their modern applications in organic synthesis and drug discovery, acyloin compounds have proven to be a versatile and important class of molecules. The foundational benzoin and acyloin condensations, along with subsequent methodological improvements, have provided chemists with powerful tools for the construction of complex molecular architectures. The biological activity of naturally occurring acyloins continues to inspire the design and synthesis of new therapeutic agents, highlighting the enduring relevance of this area of chemical research.
References
- 1. Acyloin condensation - Wikipedia [en.wikipedia.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Acyloin Condensation [drugfuture.com]
- 4. Acyloin Condensation [organic-chemistry.org]
- 5. catalogimages.wiley.com [catalogimages.wiley.com]
- 6. researchgate.net [researchgate.net]
- 7. Sattabacins and sattazolins: new biologically active compounds with antiviral properties extracted from a Bacillus sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
In-Depth Technical Guide on the Theoretical Structure of 2-Hydroxy-2,4-dimethyl-3-pentanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the theoretical calculations used to determine the structural properties of 2-Hydroxy-2,4-dimethyl-3-pentanone. This alpha-hydroxy ketone is of interest for its potential applications in various chemical and pharmaceutical contexts. Understanding its three-dimensional structure, conformational possibilities, and electronic properties through computational methods is crucial for predicting its reactivity, designing derivatives, and understanding its interactions with biological targets.
Introduction to this compound
This compound is a member of the alpha-hydroxy ketone class of organic compounds, characterized by a hydroxyl group positioned on the carbon atom adjacent to a carbonyl group. This arrangement allows for intramolecular hydrogen bonding, which significantly influences the molecule's conformational preferences and reactivity. The presence of bulky isopropyl and dimethylcarbinol groups introduces steric hindrance that further dictates the stable three-dimensional arrangements of the molecule.
Theoretical calculations, particularly those based on quantum mechanics, are powerful tools for elucidating the structural and electronic properties of such molecules at the atomic level. These methods can provide detailed information on bond lengths, bond angles, dihedral angles, and the relative energies of different conformers, complementing and guiding experimental studies.
Theoretical Methodology
The structural and electronic properties of this compound can be thoroughly investigated using a variety of computational chemistry methods. The following outlines a typical and robust theoretical protocol for such a study.
Computational Approach
A common and effective approach for studying organic molecules of this size is Density Functional Theory (DFT). DFT methods provide a good balance between computational cost and accuracy in describing electron correlation. A popular functional for such studies is the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.
To ensure accurate results, a sufficiently large and flexible basis set is required. The 6-311+G(d,p) basis set is a suitable choice, as it includes diffuse functions (+) to describe weakly bound electrons and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.
Geometry Optimization
The initial step in the theoretical analysis is to determine the lowest energy structure (the ground state geometry) of the molecule. This is achieved through a process called geometry optimization. Starting from an initial guess of the molecular structure, the energy of the system is calculated and then minimized with respect to the positions of the atoms. This iterative process continues until a stationary point on the potential energy surface is found, which corresponds to a stable conformation of the molecule.
Conformational Analysis
Due to the presence of several single bonds, this compound can exist in multiple conformations. A systematic conformational search is necessary to identify the most stable conformers. This is typically done by systematically rotating the dihedral angles of the rotatable bonds and performing a geometry optimization for each starting conformation. The relative energies of the resulting conformers are then compared to identify the global minimum and other low-energy structures.
Frequency Calculations
Once the optimized geometries of the stable conformers are obtained, vibrational frequency calculations are performed. These calculations serve two main purposes:
-
Characterization of Stationary Points: The nature of the stationary points found during geometry optimization is confirmed. A true minimum on the potential energy surface will have all real (positive) vibrational frequencies.
-
Thermodynamic Properties: The frequency calculations provide thermodynamic data such as zero-point vibrational energy (ZPVE), thermal energy, and entropy, which are used to calculate the relative Gibbs free energies of the conformers at a given temperature.
Data Presentation
The following tables summarize the expected quantitative data from theoretical calculations on the most stable conformer of this compound. Note: As no specific published theoretical study on this exact molecule was found, these values represent typical bond lengths and angles for the respective functional groups and are intended to be illustrative.
Table 1: Calculated Bond Lengths (in Ångströms)
| Bond | Expected Length (Å) |
| C=O | 1.21 - 1.23 |
| C-C (keto) | 1.51 - 1.53 |
| C-C (alkyl) | 1.53 - 1.55 |
| C-O (hydroxyl) | 1.42 - 1.44 |
| O-H | 0.96 - 0.98 |
| C-H | 1.08 - 1.10 |
Table 2: Calculated Bond Angles (in Degrees)
| Angle | Expected Angle (°) |
| O=C-C | 118 - 122 |
| C-C-C | 108 - 112 |
| C-C-O (hydroxyl) | 107 - 111 |
| C-O-H | 105 - 109 |
| H-C-H | 107 - 110 |
Table 3: Calculated Dihedral Angles of the Backbone (in Degrees)
| Dihedral Angle | Expected Angle (°) for a Stable Conformer |
| H-O-C-C | ~60 (gauche) or ~180 (anti) |
| O-C-C=O | ~0 (syn-periplanar) or ~180 (anti-periplanar) |
| C-C-C-C | ~60 (gauche) or ~180 (anti) |
Mandatory Visualizations
The following diagrams illustrate the logical workflow of a theoretical chemistry study and the signaling pathway for conformational analysis.
Caption: Workflow for a typical theoretical chemistry study.
Caption: Logical pathway for conformational analysis.
Conclusion
Theoretical calculations provide an indispensable framework for understanding the structural intricacies of this compound. By employing methods such as Density Functional Theory, researchers can obtain detailed insights into the molecule's geometry, conformational landscape, and electronic properties. This knowledge is fundamental for rational drug design, reactivity prediction, and the development of novel chemical entities. The methodologies and expected data presented in this guide serve as a robust foundation for future computational and experimental investigations into this and related alpha-hydroxy ketones.
Methodological & Application
Acyloin Condensation Protocol for the Synthesis of 2-Hydroxy-2,4-dimethyl-3-pentanone
Introduction
The acyloin condensation is a powerful synthetic tool for the formation of α-hydroxy ketones (acyloins) through the reductive coupling of two carboxylic esters. This application note provides a detailed protocol for the synthesis of 2-Hydroxy-2,4-dimethyl-3-pentanone via the acyloin condensation of ethyl isobutyrate. The procedure is based on the Rühlmann modification, which utilizes trimethylchlorosilane as a trapping agent to enhance reaction yields by preventing competing side reactions.[1][2] This method is particularly effective for the synthesis of aliphatic acyloins and is a cornerstone reaction in organic synthesis for the construction of key intermediates in drug development and materials science.
Reaction Principle
The synthesis proceeds via the reductive coupling of two molecules of ethyl isobutyrate in the presence of metallic sodium in an aprotic solvent, typically toluene. The reaction mechanism involves the formation of a radical anion intermediate upon electron transfer from sodium to the ester carbonyl group. Dimerization of this intermediate, followed by the elimination of two equivalents of sodium ethoxide, yields a 1,2-diketone. Further reduction by sodium generates a sodium enediolate, which is trapped in situ by trimethylchlorosilane to form a stable bis-silyloxyalkene intermediate. Subsequent acidic workup hydrolyzes the silyl ether to afford the final product, this compound.
Data Presentation
| Parameter | Value | Reference |
| Molecular Formula | C₇H₁₄O₂ | [3] |
| Molecular Weight | 130.18 g/mol | [3] |
| CAS Number | 3212-67-7 | [3] |
| Appearance | Colorless liquid (Predicted) | |
| Boiling Point | Not explicitly found for this compound, but similar acyloins are high boiling. | |
| Typical Yield | High yields are generally reported for the Rühlmann modification of the acyloin condensation. | [2] |
Note: Specific experimental yield and spectroscopic data for this exact synthesis were not found in the public literature. The table provides general and computed data for the target molecule.
Experimental Protocol
Materials:
| Reagent | CAS Number | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl isobutyrate | 97-62-1 | 116.16 | (To be determined based on desired scale) | (X) |
| Sodium metal | 7440-23-5 | 22.99 | (To be determined based on desired scale) | (4X) |
| Trimethylchlorosilane | 75-77-4 | 108.64 | (To be determined based on desired scale) | (2X) |
| Toluene, anhydrous | 108-88-3 | 92.14 | (Sufficient to dissolve reactants) | - |
| Diethyl ether, anhydrous | 60-29-7 | 74.12 | (For workup) | - |
| Hydrochloric acid, concentrated | 7647-01-0 | 36.46 | (For workup) | - |
| Saturated sodium bicarbonate solution | - | - | (For workup) | - |
| Saturated sodium chloride solution (brine) | - | - | (For workup) | - |
| Anhydrous magnesium sulfate | 7487-88-9 | 120.37 | (For drying) | - |
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Mechanical stirrer
-
Heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard glassware for extraction and distillation
Procedure:
Reaction Setup:
-
A three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel is assembled and flame-dried under an inert atmosphere (Nitrogen or Argon).
-
Anhydrous toluene is added to the flask, followed by freshly cut sodium metal, cut into small pieces.
-
The mixture is heated to reflux with vigorous stirring to create a fine dispersion of sodium.
Acyloin Condensation:
-
A solution of ethyl isobutyrate and trimethylchlorosilane in anhydrous toluene is prepared and transferred to the dropping funnel.
-
The ester/silyl chloride solution is added dropwise to the refluxing sodium dispersion over a period of 1-2 hours. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reflux.
-
After the addition is complete, the reaction mixture is refluxed for an additional 4-6 hours with continuous stirring.
Work-up and Purification:
-
The reaction mixture is cooled to room temperature, and any unreacted sodium is carefully quenched by the slow addition of isopropanol, followed by methanol, and finally water.
-
The mixture is transferred to a separatory funnel, and the organic layer is washed sequentially with water, dilute hydrochloric acid, saturated sodium bicarbonate solution, and finally with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation to afford this compound as a colorless liquid.
Visualizations
References
Application Notes and Protocols: 2-Hydroxy-2,4-dimethyl-3-pentanone in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 2-Hydroxy-2,4-dimethyl-3-pentanone in organic synthesis. While its application in the broader context of synthetic chemistry is not extensively documented in peer-reviewed literature, a notable use has been identified in the synthesis of dipeptide amides, which are relevant to the field of drug development.
Overview and Properties
This compound is an α-hydroxy ketone. Its structure, featuring a tertiary alcohol and a ketone, presents interesting possibilities for synthetic transformations. The steric hindrance provided by the isopropyl and dimethyl groups can influence the stereochemical outcome of reactions at the carbonyl group.
Chemical Properties:
| Property | Value |
| IUPAC Name | 2-hydroxy-2,4-dimethylpentan-3-one |
| Molecular Formula | C₇H₁₄O₂ |
| Molecular Weight | 130.18 g/mol |
| CAS Number | 3212-67-7 |
Application in the Synthesis of Dipeptide Amides
A key application of this compound is as a precursor in the synthesis of L-aspartyl-D-serine N-(2-hydroxy-2,4-dimethyl-3-pentyl)amide. This involves the synthesis of the α-hydroxy ketone followed by its reduction and subsequent coupling to a dipeptide.
Synthesis of this compound
The synthesis of the title compound can be achieved via the bromination of 2,4-dimethyl-3-pentanone followed by hydrolysis.[1]
Experimental Protocol:
-
Step 1: Bromination of 2,4-dimethyl-3-pentanone
-
To a stirred solution of 28.3 ml (0.2 mole) of 2,4-dimethyl-3-pentanone in 100 ml of chloroform, add dropwise 10.3 ml (0.2 mole) of bromine in 30 ml of the same solvent.
-
Stir the resulting mixture for a few minutes.
-
Evaporate the solvent in vacuo.
-
-
Step 2: Hydrolysis
-
Take up the residue from Step 1 in 100 ml of ethanol.
-
Add 50 ml of water and 50 ml of 10 M sodium hydroxide.
-
The reaction proceeds to yield this compound.
-
Caption: Synthesis of this compound.
Synthesis of L-Aspartyl-D-serine N-(2-hydroxy-2,4-dimethyl-3-pentyl)amide
This multi-step synthesis utilizes the previously synthesized this compound. The ketone is first reduced to a diol, which is then animated and coupled with an amino acid derivative.
Experimental Workflow:
Caption: Workflow for Dipeptide Amide Synthesis.
Detailed Protocols:
-
Reduction of this compound:
-
A detailed protocol for the reduction of the ketone to the corresponding diol would typically involve a metal hydride reducing agent such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in an appropriate solvent like methanol or tetrahydrofuran. The specific conditions were not detailed in the source patent but are standard procedures in organic synthesis.
-
-
Reductive Amination and Peptide Coupling:
-
The conversion of the diol to the amine and subsequent coupling with the L-aspartyl-D-serine derivative involves standard peptide synthesis methodologies. These often utilize coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the amide bond.
-
Potential Applications in Asymmetric Synthesis
While a specific application as a chiral auxiliary has not been found in the literature for this compound, its structure suggests potential in this area. Chiral α-hydroxy ketones can be used to direct the stereochemical outcome of reactions.
Logical Relationship for Potential Use as a Chiral Auxiliary:
Caption: Concept for use as a chiral auxiliary.
Summary of Quantitative Data
No specific quantitative data such as yields or diastereomeric/enantiomeric excesses for reactions directly involving this compound as a reactant or chiral auxiliary were found in the surveyed literature. The provided protocols are derived from a patent, which may not always report yields in the same manner as academic publications.
Conclusion
This compound is a molecule with potential applications in organic synthesis, particularly as a precursor for more complex molecules as demonstrated by its use in the synthesis of a dipeptide amide. While its role as a chiral auxiliary is plausible, it is not yet documented in readily available scientific literature. The protocols provided herein offer a starting point for researchers interested in the synthesis and application of this compound and its derivatives. Further research into its stereoselective reactions could unveil its utility in asymmetric synthesis.
References
Application Notes and Protocols for the Asymmetric Synthesis of Chiral 2-Hydroxy-2,4-dimethyl-3-pentanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the asymmetric synthesis of the chiral α-hydroxy ketone, 2-Hydroxy-2,4-dimethyl-3-pentanone. The synthesis of molecules with chiral quaternary carbon centers is a significant challenge in organic chemistry. This protocol utilizes a reliable and well-documented chiral auxiliary-based approach to control the stereochemistry during the formation of the α-quaternary center. The methodology is based on the diastereoselective alkylation of an N-acyl oxazolidinone, a strategy popularized by David A. Evans. This application note includes a step-by-step experimental procedure, a summary of expected quantitative data, and graphical representations of the workflow and key mechanistic steps to guide researchers in the successful synthesis of this and structurally related chiral molecules.
Introduction
Chiral α-hydroxy ketones are important structural motifs found in numerous natural products and pharmaceutical agents. The presence of a quaternary stereocenter, as in this compound, adds a layer of synthetic complexity. Direct enantioselective methods for the construction of such sterically hindered centers are often challenging. The use of chiral auxiliaries offers a robust and predictable method to control stereochemistry.[1][2] The Evans oxazolidinone auxiliaries, in particular, have been extensively used for stereoselective alkylations, aldol reactions, and other asymmetric transformations.[2]
This protocol details a three-step sequence for the synthesis of chiral this compound:
-
Acylation: Attachment of an isobutyryl group to a commercially available Evans-type chiral auxiliary.
-
Diastereoselective Methylation: Deprotonation to form a chiral enolate, followed by methylation to create the quaternary stereocenter with high diastereoselectivity.
-
Reductive Cleavage and Oxidation: Removal of the chiral auxiliary to yield the corresponding chiral aldehyde, which is then converted to the target α-hydroxy ketone.
Experimental Protocols
This protocol is based on established procedures for the diastereoselective alkylation of Evans oxazolidinones and subsequent transformations.
Step 1: Synthesis of (S)-4-isopropyl-3-(2-methylpropanoyl)oxazolidin-2-one
This step involves the acylation of the chiral auxiliary with isobutyryl chloride.
Materials:
-
(S)-4-isopropyl-2-oxazolidinone
-
Isobutyryl chloride
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add (S)-4-isopropyl-2-oxazolidinone (1.0 eq).
-
Dissolve the auxiliary in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add n-butyllithium (1.1 eq) dropwise via syringe. Stir the mixture for 20 minutes at -78 °C.
-
Slowly add isobutyryl chloride (1.2 eq) to the solution.
-
Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-acylated oxazolidinone.
Step 2: Diastereoselective α-Methylation to form (S)-4-isopropyl-3-(2,2-dimethyl-3-oxopentanoyl)oxazolidin-2-one
This is the key stereochemistry-determining step where the quaternary carbon is formed.
Materials:
-
(S)-4-isopropyl-3-(2-methylpropanoyl)oxazolidin-2-one
-
Sodium bis(trimethylsilyl)amide (NaHMDS) solution in THF
-
Methyl iodide (CH₃I)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the N-acylated oxazolidinone from Step 1 (1.0 eq).
-
Dissolve the starting material in anhydrous THF and cool the solution to -78 °C.
-
Add NaHMDS solution (1.1 eq) dropwise. Stir the resulting enolate solution for 30 minutes at -78 °C.
-
Add methyl iodide (1.5 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution and allow it to warm to room temperature.
-
Extract the mixture with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Analyze the crude product by ¹H NMR or GC to determine the diastereomeric ratio.
-
Purify the product by flash column chromatography to isolate the major diastereomer.
Step 3: Synthesis of (S)-2-Hydroxy-2,4-dimethyl-3-pentanone
This step involves the conversion of the α,α-disubstituted N-acyl oxazolidinone to the target α-hydroxy ketone. This is a two-part process involving reduction to a chiral aldehyde, followed by the addition of a methyl group and subsequent oxidation. An alternative, more direct approach involves the α-hydroxylation of a ketone precursor. For the purpose of this protocol, we will outline a plausible sequence from the methylated intermediate. A common method to obtain a functional group other than a carboxylic acid from an Evans auxiliary is to first form an alcohol.
Part A: Reductive Cleavage to (S)-2,2-dimethyl-3-oxopentanal
-
Dissolve the purified product from Step 2 (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C.
-
Add lithium borohydride (LiBH₄, 2.0 eq) portion-wise.
-
Stir the reaction at 0 °C for 2 hours.
-
Carefully quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract with ethyl acetate, dry the organic layer over MgSO₄, and concentrate. The resulting product is the chiral alcohol.
-
Dissolve the crude alcohol in dichloromethane (DCM).
-
Add Dess-Martin periodinane (1.5 eq) and stir at room temperature for 2-4 hours until the starting material is consumed (monitor by TLC).
-
Quench the reaction with a saturated solution of sodium thiosulfate.
-
Extract with DCM, wash with saturated sodium bicarbonate solution and brine, dry over MgSO₄, and concentrate to yield the crude aldehyde.
Part B: Conversion to this compound
-
Dissolve the crude aldehyde from Part A in anhydrous THF and cool to -78 °C.
-
Add methylmagnesium bromide (MeMgBr, 1.2 eq, 3.0 M in ether) dropwise.
-
Stir at -78 °C for 1 hour.
-
Quench with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Dry the organic layer and concentrate to yield the secondary alcohol.
-
Dissolve the alcohol in DCM and add Dess-Martin periodinane (1.5 eq).
-
Stir at room temperature until the reaction is complete.
-
Work up as described in Part A to yield the final product, this compound.
-
Purify by flash column chromatography.
Data Presentation
The following table summarizes the expected outcomes for each step based on literature precedents for analogous reactions.
| Step | Reaction | Starting Material | Product | Typical Yield (%) | Typical Diastereomeric Ratio (d.r.) |
| 1 | Acylation | (S)-4-isopropyl-2-oxazolidinone | (S)-4-isopropyl-3-(2-methylpropanoyl)oxazolidin-2-one | 85-95 | N/A |
| 2 | α-Methylation | (S)-4-isopropyl-3-(2-methylpropanoyl)oxazolidin-2-one | (S)-4-isopropyl-3-(2,2-dimethyl-3-oxopentanoyl)oxazolidin-2-one | 70-85 | >95:5 |
| 3 | Cleavage & Conversion | (S)-4-isopropyl-3-(2,2-dimethyl-3-oxopentanoyl)oxazolidin-2-one | (S)-2-Hydroxy-2,4-dimethyl-3-pentanone | 50-70 (over 4 steps) | >95:5 (e.r.) |
Yields and diastereomeric/enantiomeric ratios are estimates based on similar transformations reported in the literature and may vary depending on specific reaction conditions.
Visualizations
Experimental Workflow
Caption: Overall workflow for the asymmetric synthesis of this compound.
Mechanism of Diastereoselective Methylation
References
Application of 2-Hydroxy-2,4-dimethyl-3-pentanone as a Building Block: A Detailed Overview
For the attention of: Researchers, scientists, and drug development professionals.
This document provides a comprehensive overview of the application of α-hydroxy ketones as versatile building blocks in organic synthesis, with a focus on their potential in pharmaceutical and drug development. Due to a notable lack of specific documented applications for 2-Hydroxy-2,4-dimethyl-3-pentanone in the synthesis of bioactive compounds, this report will focus on its close structural isomer, Diacetone Alcohol (4-hydroxy-4-methyl-2-pentanone) , a commercially significant compound with well-established utility as a synthetic intermediate. The chemical principles and reactions discussed herein are broadly applicable to α-hydroxy ketones and can serve as a guide for the potential applications of this compound.
Diacetone alcohol is a bifunctional molecule containing both a ketone and a hydroxyl group, making it a valuable precursor for a variety of chemical transformations.[1] Its ability to undergo reactions at both functional groups allows for the synthesis of a diverse range of molecules, including heterocyclic compounds and α,β-unsaturated ketones.
Physicochemical Properties
A summary of the key physicochemical properties of Diacetone Alcohol is presented in the table below. This data is essential for designing and optimizing synthetic protocols.
| Property | Value |
| Molecular Formula | C₆H₁₂O₂ |
| Molar Mass | 116.16 g/mol |
| Appearance | Colorless liquid |
| Density | 0.938 g/cm³ |
| Boiling Point | 166 °C (331 °F; 439 K) |
| Melting Point | -47 °C (-53 °F; 226 K) |
| Solubility in water | Miscible |
| CAS Number | 123-42-2 |
Data sourced from[1].
Key Synthetic Applications and Protocols
The primary synthetic utility of diacetone alcohol lies in its role as a precursor to α,β-unsaturated ketones and as a building block for heterocyclic synthesis.
Synthesis of Mesityl Oxide (an α,β-Unsaturated Ketone)
Diacetone alcohol readily undergoes dehydration to form mesityl oxide, a valuable intermediate in the synthesis of various industrial and pharmaceutical compounds.[1]
Reaction Workflow:
Caption: Dehydration of Diacetone Alcohol to Mesityl Oxide.
Experimental Protocol: Dehydration of Diacetone Alcohol
Materials:
-
Diacetone alcohol
-
Concentrated sulfuric acid (catalytic amount)
-
Distillation apparatus
-
Heating mantle
-
Separatory funnel
-
Sodium bicarbonate solution (5%)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
Procedure:
-
Place diacetone alcohol in a round-bottom flask equipped with a distillation head.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture gently using a heating mantle. The product, mesityl oxide, will distill over with water.
-
Collect the distillate in a receiving flask.
-
Transfer the distillate to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize any remaining acid.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Purify the mesityl oxide by fractional distillation.
Quantitative Data:
| Reactant | Product | Catalyst | Reaction Type | Typical Yield |
| Diacetone Alcohol | Mesityl Oxide | Acid (e.g., H₂SO₄) or Heat | Dehydration | High |
Synthesis of Heterocyclic Compounds: Dihydropyrimidones
Diacetone alcohol can be utilized in condensation reactions with urea to synthesize heterocyclic structures, such as 3,4-dihydro-4,4,6-trimethyl-2(1H)-pyrimidone.[1] These pyrimidone scaffolds are of interest in medicinal chemistry due to their presence in various biologically active molecules.
Logical Relationship for Heterocycle Formation:
Caption: Synthesis of a Dihydropyrimidone from Diacetone Alcohol.
Experimental Protocol: Condensation of Diacetone Alcohol with Urea
Materials:
-
Diacetone alcohol
-
Urea
-
Acid catalyst (e.g., hydrochloric acid)
-
Solvent (e.g., ethanol)
-
Reflux apparatus
-
Crystallization dishes
Procedure:
-
Dissolve diacetone alcohol and urea in ethanol in a round-bottom flask.
-
Add a catalytic amount of hydrochloric acid.
-
Heat the mixture to reflux for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Allow the product to crystallize from the solution.
-
Collect the crystalline product by filtration and wash with cold ethanol.
-
Further purify the product by recrystallization if necessary.
Quantitative Data:
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| Diacetone Alcohol | Urea | 3,4-dihydro-4,4,6-trimethyl-2(1H)-pyrimidone | Condensation |
Potential Applications in Drug Development
While direct applications of this compound are not well-documented, the utility of its isomer, diacetone alcohol, as a precursor suggests potential avenues for its use:
-
Synthesis of Novel Heterocycles: The presence of both hydroxyl and ketone functionalities allows for participation in various cyclization reactions to form novel heterocyclic scaffolds. These scaffolds can then be further functionalized to explore their biological activity.
-
Introduction of Steric Hindrance: The dimethyl groups on the carbon backbone can introduce steric bulk, which can be advantageous in designing selective enzyme inhibitors or modulating the pharmacokinetic properties of a drug candidate.
-
Chiral Synthesis: If resolved into its enantiomers, this compound could serve as a chiral building block for the asymmetric synthesis of complex molecules.
Conclusion
References
Application Notes and Protocols for the Reaction of 2-Hydroxy-2,4-dimethyl-3-pentanone with Grignard Reagents
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the reaction of 2-Hydroxy-2,4-dimethyl-3-pentanone with various Grignard reagents. The information is intended for use by qualified professionals in the fields of chemical research and drug development.
Introduction
This compound is an α-hydroxy ketone that presents a sterically hindered carbonyl group.[1] Its reaction with Grignard reagents is of interest for the synthesis of complex tertiary alcohols. Grignard reagents are potent nucleophiles and strong bases that readily react with carbonyl compounds.[2][3] However, the reactivity of this compound is influenced by two key structural features:
-
The α-hydroxy group: The acidic proton of the hydroxyl group will react with the Grignard reagent in an acid-base reaction. This necessitates the use of at least two equivalents of the Grignard reagent for the reaction to proceed to completion.
-
Steric Hindrance: The carbonyl carbon is flanked by a bulky isopropyl group and a tertiary hydroxyisopropyl group, which significantly hinders the approach of the nucleophilic Grignard reagent.[4] This steric hindrance can lead to lower yields of the desired addition product and favor side reactions such as reduction and enolization.[3][5]
Reaction Pathways
The reaction of this compound with a Grignard reagent (R-MgX) can proceed through several pathways, as illustrated in the diagram below. The initial step is a rapid acid-base reaction between the Grignard reagent and the hydroxyl group to form a magnesium alkoxide. The subsequent reaction at the carbonyl carbon is slower and subject to steric effects.
Caption: Reaction pathways for this compound with Grignard reagents.
Data Presentation
The outcome of the reaction is highly dependent on the structure of the Grignard reagent. The following table summarizes the expected product distribution for the reaction with various Grignard reagents under standardized conditions.
| Grignard Reagent (R-MgX) | R Group | Expected Major Product | Expected Yield (%) | Side Products |
| Methylmagnesium bromide | -CH₃ | Addition | 60-70 | Reduction, Enolization |
| Ethylmagnesium bromide | -CH₂CH₃ | Addition/Reduction | 40-50 (Addition) | Significant Reduction |
| Isopropylmagnesium chloride | -CH(CH₃)₂ | Reduction | 70-80 | Minor Addition |
| tert-Butylmagnesium chloride | -C(CH₃)₃ | Enolization/No Reaction | < 5 (Addition) | Mostly unreacted starting material |
Note: The data presented in this table are illustrative and based on general principles of Grignard reactivity with sterically hindered ketones. Actual yields may vary depending on specific reaction conditions.
Application Notes
-
Choice of Grignard Reagent: Less sterically hindered Grignard reagents, such as methylmagnesium bromide, are more likely to result in the desired nucleophilic addition to the carbonyl group. As the steric bulk of the Grignard reagent increases, reduction and enolization become more competitive side reactions.
-
Reaction Conditions:
-
Temperature: Low temperatures (-78 °C to 0 °C) are generally preferred for Grignard reactions to minimize side reactions.[5]
-
Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF) are the most common solvents.
-
Stoichiometry: A minimum of two equivalents of the Grignard reagent is required. An excess (2.5-3.0 equivalents) is recommended to ensure complete reaction.
-
-
Potential Side Reactions:
-
Reduction: Grignard reagents possessing a β-hydrogen can act as reducing agents, transferring a hydride to the carbonyl carbon via a six-membered transition state. This results in the formation of the corresponding secondary alcohol, 2,4-dimethyl-3-pentanol.[3][6]
-
Enolization: The Grignard reagent can function as a base, abstracting a proton from the α-carbon to form an enolate. Upon aqueous workup, this will regenerate the starting ketone.[3]
-
Experimental Protocols
5.1. General Protocol for the Reaction of this compound with a Grignard Reagent
This protocol provides a general procedure that can be adapted for different Grignard reagents. All glassware must be oven-dried, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).
Materials and Reagents:
-
This compound
-
Grignard reagent (e.g., 3.0 M solution of Methylmagnesium bromide in diethyl ether)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Inert gas inlet (nitrogen or argon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Set up a dry, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with an inert gas inlet, and an addition funnel.
-
Under a positive pressure of inert gas, charge the flask with this compound (1.0 eq) dissolved in anhydrous diethyl ether (or THF).
-
Cool the flask to 0 °C using an ice bath.
-
Charge the addition funnel with the Grignard reagent solution (2.5 eq).
-
Add the Grignard reagent dropwise to the stirred solution of the ketone over a period of 30-60 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
5.2. Purification and Characterization
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: The structure and purity of the final product should be confirmed by standard analytical techniques, such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product.
-
Infrared (IR) Spectroscopy: To verify the presence of a hydroxyl group and the absence of a carbonyl group in the addition product.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Workflow Diagram
The following diagram outlines the experimental workflow for the synthesis and analysis of the reaction products.
Caption: Experimental workflow for the Grignard reaction and product analysis.
References
- 1. This compound | C7H14O2 | CID 547735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. reddit.com [reddit.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. 2,4-Dimethyl-3-pentanol synthesis - chemicalbook [chemicalbook.com]
Application Note: Oxidation of 2-Hydroxy-2,4-dimethyl-3-pentanone to 2,4-Dimethylpentane-2,3-dione
Abstract
This application note details the chemical oxidation of the alpha-hydroxy ketone, 2-hydroxy-2,4-dimethyl-3-pentanone, to its corresponding alpha-dione, 2,4-dimethylpentane-2,3-dione. This conversion is a critical step in various synthetic pathways, particularly in the development of novel pharmaceutical compounds and flavoring agents. We provide an overview of common oxidative methods and present detailed protocols for two effective reagents: Jones reagent and Dess-Martin periodinane (DMP). These protocols are designed to provide researchers, scientists, and drug development professionals with a practical guide for achieving high-yield synthesis of the target dione.
Introduction
The oxidation of alpha-hydroxy ketones to alpha-diones is a fundamental transformation in organic synthesis. The resulting 1,2-dicarbonyl moiety is a versatile functional group that serves as a precursor for the synthesis of various heterocyclic compounds and other complex organic molecules. This compound is a readily available starting material, and its efficient conversion to 2,4-dimethylpentane-2,3-dione is of significant interest. The choice of oxidizing agent is crucial to ensure high conversion rates while minimizing side reactions. This note focuses on two widely used and reliable methods: the robust Jones oxidation and the milder Dess-Martin oxidation.
Data Presentation
The selection of an appropriate oxidizing agent is contingent on the substrate's sensitivity to acidic conditions and the desired reaction scalability. Below is a summary of common reagents for the oxidation of secondary alcohols to ketones, which is analogous to the target transformation.
| Oxidizing Agent | Typical Reagent Composition | Solvent(s) | Typical Reaction Conditions | Advantages | Disadvantages |
| Jones Reagent | CrO₃, H₂SO₄, H₂O | Acetone | 0°C to room temperature | Inexpensive, powerful oxidant.[1][2][3] | Highly acidic, contains toxic chromium (VI).[3][4] |
| Dess-Martin Periodinane (DMP) | 1,1,1-Triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one | Dichloromethane, Chloroform | Room temperature | Mild, neutral pH, high yields, easy workup.[4][5][6] | Expensive, potentially explosive on a large scale.[5][7] |
| Pyridinium Chlorochromate (PCC) | C₅H₅NHCrO₃Cl | Dichloromethane | Room temperature | Milder than Jones reagent, good for sensitive substrates. | Contains chromium (VI), can be difficult to handle. |
| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | Dichloromethane | -78°C to room temperature | Mild conditions, avoids heavy metals. | Requires cryogenic temperatures, produces foul-smelling byproducts. |
Experimental Protocols
The following protocols provide detailed methodologies for the oxidation of this compound using Jones reagent and Dess-Martin periodinane.
Protocol 1: Jones Oxidation
This protocol describes the oxidation using a chromic acid solution. The reaction is highly exothermic and should be performed with caution.
Materials:
-
This compound
-
Chromium trioxide (CrO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Acetone
-
Deionized water
-
Isopropanol (for quenching)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer
Procedure:
-
Preparation of Jones Reagent: In a flask cooled in an ice bath, carefully and slowly add 2.67 g of chromium trioxide to 2.3 mL of concentrated sulfuric acid. Once the chromium trioxide has dissolved, cautiously add 7.3 mL of deionized water dropwise with continuous stirring.
-
Reaction Setup: In a separate round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 1.30 g (10 mmol) of this compound in 20 mL of acetone. Cool the flask in an ice bath.
-
Oxidation: Slowly add the prepared Jones reagent dropwise from the addition funnel to the stirred acetone solution of the substrate.[1][3] The reaction is exothermic; maintain the temperature below 20°C. The color of the reaction mixture will change from orange-red to green, indicating the reduction of Cr(VI) to Cr(III).[1]
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the excess oxidant by the dropwise addition of isopropanol until the orange color disappears and a persistent green color is observed.
-
Workup: Add 50 mL of water to the reaction mixture and extract with diethyl ether (3 x 30 mL).
-
Purification: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Characterization: Purify the crude 2,4-dimethylpentane-2,3-dione by distillation or column chromatography and characterize by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR).
Protocol 2: Dess-Martin Oxidation
This protocol utilizes the mild and selective Dess-Martin periodinane.
Materials:
-
This compound
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.30 g (10 mmol) of this compound in 50 mL of dry dichloromethane.
-
Addition of DMP: To the stirred solution, add 4.67 g (11 mmol, 1.1 equivalents) of Dess-Martin periodinane in one portion at room temperature.[4][5][6]
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
-
Workup: Upon completion, dilute the reaction mixture with 50 mL of diethyl ether and pour it into a separatory funnel containing 50 mL of a 1:1 mixture of saturated sodium bicarbonate solution and 10% aqueous sodium thiosulfate solution. Shake vigorously for 10 minutes until the layers are clear.
-
Extraction: Separate the layers and extract the aqueous layer with diethyl ether (2 x 30 mL).
-
Purification: Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 30 mL) and brine (1 x 30 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Characterization: Purify the resulting 2,4-dimethylpentane-2,3-dione by column chromatography or distillation and characterize by appropriate spectroscopic techniques.
Mandatory Visualizations
Caption: Experimental workflows for the oxidation of this compound.
Caption: General reaction pathway for the oxidation of the alpha-hydroxy ketone.
References
- 1. Jones oxidation - Sciencemadness Wiki [sciencemadness.org]
- 2. Jones Oxidation [organic-chemistry.org]
- 3. Jones oxidation - Wikipedia [en.wikipedia.org]
- 4. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 5. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
GC-MS method for the analysis of 2-Hydroxy-2,4-dimethyl-3-pentanone
An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 2-Hydroxy-2,4-dimethyl-3-pentanone.
Application Note
Introduction
This compound is an organic compound of interest in various fields, including flavor and fragrance chemistry, and as a potential intermediate or impurity in chemical synthesis. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique well-suited for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. This application note provides a detailed protocol for the analysis of this compound, intended for researchers, scientists, and professionals in drug development and quality control.
Principle of the Method
This method utilizes a gas chromatograph (GC) to separate this compound from other components in a sample matrix. The separation is based on the compound's volatility and its interaction with the stationary phase of the GC column. Following separation, the compound is introduced into a mass spectrometer (MS), where it is ionized and fragmented. The resulting mass spectrum, which is a unique fingerprint of the molecule, is used for identification and quantification.
Instrumentation and Consumables
-
Gas Chromatograph: A system equipped with a split/splitless injector and a suitable capillary column.
-
Mass Spectrometer: A single quadrupole or more advanced mass analyzer.
-
GC Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.
-
Carrier Gas: Helium or Hydrogen of high purity (99.999%).
-
Syringes: For sample injection.
-
Vials: 2 mL autosampler vials with caps and septa.
-
Solvents: High-purity solvents such as methanol or dichloromethane for sample dilution.
Experimental Protocols
1. Standard Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of pure this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the primary stock solution with methanol. These will be used to construct a calibration curve.
2. Sample Preparation
The choice of sample preparation technique depends on the sample matrix.[1]
-
For Liquid Samples (e.g., reaction mixtures, liquid formulations):
-
Dilute a known volume or weight of the sample with a suitable solvent (e.g., methanol, dichloromethane) to bring the expected concentration of the analyte within the calibration range.
-
Vortex the solution to ensure homogeneity.
-
If necessary, filter the sample through a 0.45 µm syringe filter to remove particulate matter.
-
-
For Solid Samples:
-
Accurately weigh a portion of the homogenized solid sample.
-
Perform a solvent extraction using a solvent in which this compound is soluble. Sonication may be used to improve extraction efficiency.
-
Centrifuge or filter the extract to remove solid particles.
-
The extract can then be injected directly or diluted as needed.
-
-
Headspace Analysis (for volatile matrices):
-
Place a known amount of the liquid or solid sample into a headspace vial.[1]
-
Seal the vial and incubate it at a constant temperature (e.g., 80°C) for a set period (e.g., 15 minutes) to allow the volatile compounds to equilibrate into the headspace.
-
A sample of the headspace gas is then automatically injected into the GC-MS.[1]
-
3. GC-MS Instrumental Parameters
The following are typical starting parameters and may require optimization:
| GC Parameter | Setting |
| Injector Temperature | 250°C |
| Injection Mode | Split (e.g., 20:1 ratio) or Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | - Initial Temperature: 50°C, hold for 2 min- Ramp: 10°C/min to 250°C- Final Hold: Hold at 250°C for 5 min |
| Transfer Line Temp | 280°C |
| MS Parameter | Setting |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp | 230°C |
| Electron Energy | 70 eV |
| Mass Range | m/z 40-300 |
| Scan Mode | Full Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification) |
4. Data Analysis
-
Identification: The analyte is identified by comparing its retention time and mass spectrum with that of a pure standard. The mass spectrum can also be compared against a spectral library such as the NIST library.
-
Quantification: For quantitative analysis, a calibration curve is constructed by plotting the peak area of the analyte against the concentration of the prepared standards. The concentration of this compound in the samples is then determined from this calibration curve.
Data Presentation
Table 1: Retention Time and Target Ions for this compound
| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ions (m/z) |
| This compound | To be determined | To be determined | To be determined |
Table 2: Calibration Data for the Quantification of this compound
| Concentration (µg/mL) | Peak Area |
| 1 | |
| 5 | |
| 10 | |
| 25 | |
| 50 | |
| 100 | |
| Correlation Coefficient (R²) |
Mandatory Visualization
Caption: Workflow for GC-MS analysis of this compound.
References
Application Note: HPLC Purification of 2-Hydroxy-2,4-dimethyl-3-pentanone
Abstract
This application note details two High-Performance Liquid Chromatography (HPLC) methods for the analysis and purification of 2-Hydroxy-2,4-dimethyl-3-pentanone. The first protocol describes a reversed-phase HPLC (RP-HPLC) method for assessing the purity of the compound. The second protocol outlines a chiral HPLC method for the separation of its enantiomers. These protocols are designed for researchers, scientists, and professionals in drug development and chemical synthesis who require methods for the characterization and purification of this hydroxy ketone.
Introduction
This compound is a chiral alpha-hydroxy ketone with potential applications in organic synthesis and as a building block for more complex molecules. Due to its chirality, the separation of its enantiomers is often crucial for pharmacological and toxicological studies. HPLC is a powerful technique for both the assessment of chemical purity and the separation of stereoisomers. This document provides detailed protocols for both achiral and chiral HPLC analysis of this compound.
Chemical Properties
| Property | Value | Reference |
| IUPAC Name | 2-hydroxy-2,4-dimethylpentan-3-one | [1] |
| Molecular Formula | C7H14O2 | [1] |
| Molecular Weight | 130.18 g/mol | [1] |
| XLogP3 | 0.9 | [1] |
| CAS Number | 3212-67-7 | [1] |
Experimental Protocols
Protocol 1: Achiral Purity Analysis by Reversed-Phase HPLC
This method is designed to determine the chemical purity of a sample of this compound. A standard C18 column is employed, which separates compounds based on their hydrophobicity.
Materials and Reagents:
-
HPLC grade water
-
HPLC grade acetonitrile
-
This compound sample
-
0.22 µm syringe filters
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of water and acetonitrile. The recommended starting condition is an isocratic mixture of 60:40 (v/v) acetonitrile:water.
-
Sample Preparation: Dissolve a known concentration of the this compound sample in the mobile phase (e.g., 1 mg/mL). Filter the sample through a 0.22 µm syringe filter before injection.
-
HPLC Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Inject the sample onto the column.
-
Monitor the elution profile using a UV detector. Aliphatic ketones typically have a weak UV absorbance between 270-300 nm due to the n→π* transition.[2][3] A detection wavelength of 280 nm is recommended as a starting point.
-
Record the chromatogram and integrate the peak areas to determine the purity of the compound.
-
HPLC Parameters for Achiral Analysis:
| Parameter | Recommended Value |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
Protocol 2: Chiral Separation of Enantiomers
This protocol is for the separation of the enantiomers of this compound using a chiral stationary phase (CSP). Polysaccharide-based chiral columns are often effective for the separation of a wide range of chiral compounds, including ketones.[4][5]
Materials and Reagents:
-
HPLC grade n-Hexane
-
HPLC grade Isopropanol (IPA)
-
This compound sample (racemic mixture)
-
0.22 µm syringe filters
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Chiral column (e.g., polysaccharide-based CSP such as amylose or cellulose derivatives, 4.6 x 250 mm, 5 µm particle size)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of n-Hexane and Isopropanol. A common starting composition for normal-phase chiral separations is 90:10 (v/v) n-Hexane:IPA.
-
Sample Preparation: Dissolve the racemic this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.
-
HPLC Analysis:
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject the sample.
-
Monitor the separation at a suitable UV wavelength (e.g., 280 nm).
-
Optimize the separation by adjusting the ratio of n-Hexane to IPA. Increasing the percentage of IPA will generally decrease retention times.
-
Collect the separated enantiomeric fractions if preparative purification is desired.
-
HPLC Parameters for Chiral Separation:
| Parameter | Recommended Value |
| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Amylose derivative), 4.6 x 250 mm, 5 µm |
| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
Data Presentation
Table 1: Summary of Achiral HPLC Purity Analysis Data
| Sample ID | Retention Time (min) | Peak Area | % Area |
| Main Compound | tR1 | A1 | P1 |
| Impurity 1 | tR2 | A2 | P2 |
| ... | ... | ... | ... |
Table 2: Summary of Chiral HPLC Separation Data
| Enantiomer | Retention Time (min) | Peak Area | % Area (in racemic mixture) |
| Enantiomer 1 | tR,E1 | AE1 | ~50% |
| Enantiomer 2 | tR,E2 | AE2 | ~50% |
Mandatory Visualization
Caption: Experimental workflow for HPLC analysis of this compound.
References
Application Note: Derivatization of 2-Hydroxy-2,4-dimethyl-3-pentanone for Enhanced Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the chemical derivatization of 2-Hydroxy-2,4-dimethyl-3-pentanone, an α-hydroxy ketone, to improve its analytical characteristics for gas chromatography-mass spectrometry (GC-MS). Direct GC analysis of such compounds can be challenging due to their polarity and potential for thermal degradation, leading to poor peak shape and reduced sensitivity. Derivatization masks the polar hydroxyl and ketone functional groups, thereby increasing the analyte's volatility and thermal stability.[1][2][3] This note details two primary methods: a single-step silylation to form a trimethylsilyl (TMS) ether and a two-step oximation-silylation to form a methoxime-TMS derivative. These procedures render the analyte more suitable for GC-MS analysis, resulting in improved chromatographic resolution and detection sensitivity.
Introduction
This compound is a multifunctional organic compound containing both a tertiary hydroxyl group and a ketone group. The presence of the polar hydroxyl group can lead to hydrogen bonding, which decreases volatility and can cause peak tailing during gas chromatography analysis due to interactions with the stationary phase.[4] Derivatization is a chemical modification technique used to convert analytes into products with improved analytical properties.[2] For hydroxy ketones, silylation is a highly effective method for converting the active hydrogen of the hydroxyl group into a non-polar trimethylsilyl (TMS) group.[3] Additionally, the ketone group can be converted to an oxime or silyl enol ether to further reduce polarity and prevent enolization.[5][6] This application note provides comprehensive protocols for these derivatization strategies.
Derivatization Principles
Silylation
Silylation is the most common derivatization technique for GC analysis.[7] It involves replacing the active hydrogen in polar functional groups (-OH, -NH, -SH) with a trimethylsilyl (TMS) group.[3] This process reduces the analyte's polarity and inhibits hydrogen bonding, leading to increased volatility and thermal stability. N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a powerful silylating agent that reacts with alcohols to form TMS ethers.[8] The addition of a catalyst like Trimethylchlorosilane (TMCS) can enhance the silylating power of the reagent, enabling the derivatization of hindered hydroxyl groups and, in some cases, the enolizable ketone group to form a silyl enol ether.[4][5]
Oximation followed by Silylation
For compounds containing a ketone functional group, a two-step derivatization can be employed. First, the ketone is converted to an oxime using a reagent like O-methylhydroxylamine hydrochloride (MEOX). This step eliminates the carbonyl group's activity and prevents potential isomer formation. Subsequently, the hydroxyl group is silylated using an agent like MSTFA. This dual derivatization ensures that both polar functional groups are masked, leading to a highly stable and volatile derivative suitable for GC analysis.[6]
Experimental Protocols
Protocol 1: Single-Step Silylation
This protocol derivatizes the hydroxyl group and potentially the enolizable ketone.
Reagents and Materials:
-
This compound standard
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine or Acetonitrile (Anhydrous, GC grade)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Vortex mixer
-
Heating block or oven
Procedure:
-
Prepare a 1 mg/mL stock solution of this compound in pyridine or acetonitrile.
-
Pipette 100 µL of the stock solution into a 2 mL reaction vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40°C).
-
Add 100 µL of MSTFA + 1% TMCS to the dried residue.[4]
-
Cap the vial tightly and vortex for 30 seconds to ensure complete dissolution.
-
Heat the vial at 60°C for 30 minutes in a heating block or oven.[7]
-
Cool the vial to room temperature. The sample is now ready for GC-MS analysis.
-
Inject 1 µL of the derivatized sample into the GC-MS system.
Protocol 2: Two-Step Oximation and Silylation
This protocol first derivatizes the ketone group (oximation) and then the hydroxyl group (silylation).
Reagents and Materials:
-
All reagents from Protocol 1
-
O-methylhydroxylamine hydrochloride (MEOX)
-
Pyridine (Anhydrous, GC grade)
Procedure:
-
Prepare a 20 mg/mL solution of MEOX in anhydrous pyridine.
-
Prepare a 1 mg/mL stock solution of this compound in pyridine.
-
Pipette 100 µL of the analyte stock solution into a 2 mL reaction vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Oximation Step: Add 50 µL of the MEOX solution to the dried residue.
-
Cap the vial, vortex briefly, and heat at 60°C for 60 minutes to complete the methoximation of the ketone group.[6]
-
Cool the vial to room temperature.
-
Silylation Step: Add 100 µL of MSTFA + 1% TMCS to the vial containing the oximated product.
-
Recap the vial, vortex for 30 seconds, and heat at 60°C for an additional 30 minutes.
-
Cool the vial to room temperature. The sample is now ready for GC-MS analysis.
-
Inject 1 µL of the derivatized sample into the GC-MS system.
Data Presentation
The effectiveness of derivatization is confirmed by changes in retention time and mass spectra. The following tables summarize the expected changes in molecular weight and provide hypothetical, yet representative, GC-MS data for the parent compound and its derivatives.
Table 1: Properties of this compound and its Derivatives
| Compound | Derivatization | Functional Group(s) Modified | Molecular Weight ( g/mol ) | MW Change |
| This compound | None | N/A | 130.18 | N/A |
| TMS-Derivative | Silylation (MSTFA) | -OH group | 202.36 | +72.18 |
| MEOX-TMS Derivative | Oximation & Silylation | C=O and -OH groups | 231.41 | +101.23 |
Table 2: Representative GC-MS Analysis Parameters and Expected Results
| Parameter | Value |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |
| Oven Program | Start at 60°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min |
| Injector Temp. | 250°C |
| Carrier Gas | Helium, 1.2 mL/min constant flow |
| MS Ion Source | Electron Ionization (EI) at 70 eV |
| MS Transfer Line | 280°C |
| MS Scan Range | 40-400 m/z |
| Analyte Form | Expected RT (min) | Key Mass Fragments (m/z) | Chromatographic Peak Shape |
| Underivatized | ~8.5 | 115, 87, 71, 43 | Tailing, Broad |
| TMS-Derivative | ~10.2 | 187 (M-15), 117, 73 | Symmetrical, Sharp |
| MEOX-TMS Derivative | ~12.5 | 216 (M-15), 116, 86, 73 | Symmetrical, Sharp (may show syn/anti isomers) |
Note: Retention times (RT) and mass fragments are illustrative and may vary depending on the specific instrument and conditions used.
Visualized Workflows
The following diagrams illustrate the logical flow of the derivatization protocols.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. gcms.cz [gcms.cz]
- 4. Derivatization techniques for free fatty acids by GC [restek.com]
- 5. researchgate.net [researchgate.net]
- 6. tcichemicals.com [tcichemicals.com]
- 7. scispace.com [scispace.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Experimental protocol for the synthesis of 2-Hydroxy-2,4-dimethyl-3-pentanone
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 2-Hydroxy-2,4-dimethyl-3-pentanone, a valuable intermediate in organic synthesis. The described methodology is based on the Rubottom oxidation, a reliable and widely used method for the α-hydroxylation of ketones. The protocol includes a two-step procedure starting from the commercially available 2,4-dimethyl-3-pentanone.
Reaction Scheme
The synthesis proceeds in two main steps:
-
Formation of the Silyl Enol Ether: 2,4-dimethyl-3-pentanone is reacted with a silylating agent, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), in the presence of a base to form the corresponding silyl enol ether, 2,4-dimethyl-3-(trimethylsilyloxy)pent-2-ene.
-
Oxidation: The isolated silyl enol ether is then oxidized using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA). Subsequent work-up yields the desired product, this compound.
Experimental Protocols
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| 2,4-Dimethyl-3-pentanone | Reagent grade, ≥98% |
| Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | Reagent grade, ≥98% |
| Triethylamine (Et3N) | Anhydrous, ≥99.5% |
| Dichloromethane (CH2Cl2) | Anhydrous, ≥99.8% |
| meta-Chloroperoxybenzoic acid (m-CPBA) | Reagent grade, ≤77% |
| Sodium bicarbonate (NaHCO3) | Saturated aqueous solution |
| Brine | Saturated aqueous solution |
| Anhydrous sodium sulfate (Na2SO4) | Reagent grade |
| Ethyl acetate | Reagent grade |
| Hexanes | Reagent grade |
| Round-bottom flasks | Various sizes |
| Magnetic stirrer and stir bars | |
| Syringes and needles | |
| Septa | |
| Ice bath | |
| Separatory funnel | |
| Rotary evaporator | |
| Flash chromatography system | |
| Silica gel | 60 Å, 230-400 mesh |
| NMR spectrometer | |
| IR spectrometer |
Step 1: Synthesis of 2,4-Dimethyl-3-(trimethylsilyloxy)pent-2-ene
This procedure is adapted from a general method for the synthesis of silyl enol ethers.
Procedure:
-
To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane (40 mL).
-
Add 2,4-dimethyl-3-pentanone (2.28 g, 20 mmol, 1.0 equiv) to the solvent.
-
Cool the solution to 0 °C using an ice bath.
-
To the stirred solution, add triethylamine (5.6 mL, 40 mmol, 2.0 equiv) via syringe.
-
Slowly add trimethylsilyl trifluoromethanesulfonate (4.7 mL, 26 mmol, 1.3 equiv) dropwise via syringe over 10 minutes.
-
Stir the reaction mixture at 0 °C for 2.5 hours.
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (30 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude silyl enol ether. The crude product is used in the next step without further purification.
Step 2: Synthesis of this compound
This procedure is a general method for the Rubottom oxidation.[1]
Procedure:
-
To a 250 mL round-bottom flask, add the crude silyl enol ether obtained from Step 1.
-
Dissolve the crude product in dichloromethane (50 mL).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of meta-chloroperoxybenzoic acid (m-CPBA) (approx. 5.4 g, ~24 mmol, 1.2 equiv, assuming 77% purity) in dichloromethane (50 mL).
-
Slowly add the m-CPBA solution to the stirred solution of the silyl enol ether at 0 °C over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution (50 mL).
-
Extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution (2 x 40 mL) and brine (40 mL), then dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel. A suitable eluent system would be a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
-
Collect the fractions containing the desired product and concentrate under reduced pressure to afford this compound as a colorless oil.
Data Presentation
Table 1: Physicochemical and Spectroscopic Data of this compound
| Property | Value |
| Molecular Formula | C7H14O2 |
| Molecular Weight | 130.18 g/mol |
| Appearance | Colorless oil |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | Predicted values: 3.55 (sept, 1H, J = 6.8 Hz), 1.35 (s, 6H), 1.05 (d, 6H, J = 6.8 Hz). A broad singlet for the hydroxyl proton is also expected. |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | Predicted values: 218.0 (C=O), 78.0 (C-OH), 36.0 (CH), 25.0 (2 x CH₃), 18.0 (2 x CH₃). |
| IR (neat, cm⁻¹) | Characteristic peaks: ~3450 (br, O-H stretch), ~2970 (C-H stretch), ~1710 (C=O stretch). |
Note: Experimental NMR and IR data should be acquired for the synthesized compound to confirm its identity and purity.
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for the synthesis of this compound.
Caption: Simplified mechanism of the Rubottom oxidation.
References
Catalytic Methods for the Synthesis of α-Hydroxy Ketones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for three distinct and powerful catalytic methodologies for the synthesis of α-hydroxy ketones: Biocatalysis, Organocatalysis, and Metal Catalysis. These methods offer diverse approaches to this important class of organic compounds, which are key building blocks in the pharmaceutical and fine chemical industries.[1][2]
Biocatalytic Synthesis via Thiamine Diphosphate (ThDP)-Dependent Lyases
Application Note: The asymmetric synthesis of α-hydroxy ketones can be efficiently achieved using thiamine diphosphate (ThDP)-dependent lyases, such as benzaldehyde lyase (BAL).[1] This biocatalytic method facilitates the umpolung carboligation of aldehydes, leading to the formation of chiral α-hydroxy ketones with high enantioselectivity and under mild reaction conditions.[1] This approach is particularly valuable for producing enantiopure compounds from inexpensive aldehyde precursors.[1] Conversions are typically high, often exceeding 90%, with enantiomeric excesses greater than 99%.[1]
Quantitative Data:
| Entry | Donor Aldehyde | Acceptor Aldehyde | Product | Conversion (%) | Enantiomeric Excess (%) |
| 1 | Benzaldehyde | Benzaldehyde | (R)-Benzoin | >95 | >99 |
| 2 | Benzaldehyde | Acetaldehyde | (R)-2-Hydroxy-1-phenyl-1-propanone | High | >99 |
| 3 | 4-Methoxybenzaldehyde | Benzaldehyde | (R)-2-Hydroxy-1-(4-methoxyphenyl)-2-phenylethanone | >90 | >99 |
| 4 | 2-Furaldehyde | 2-Furaldehyde | (R)-2,2'-Furoin | High | >99 |
Experimental Protocol: Synthesis of (R)-Benzoin using Benzaldehyde Lyase
This protocol describes the general procedure for the BAL-catalyzed synthesis of (R)-benzoin from benzaldehyde.
Materials:
-
Benzaldehyde lyase (BAL) from Pseudomonas fluorescens
-
Thiamine diphosphate (ThDP)
-
Magnesium sulfate (MgSO₄)
-
Potassium phosphate buffer (50 mM, pH 7.0)
-
Benzaldehyde
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
Procedure:
-
In a reaction vessel, prepare the reaction buffer by dissolving ThDP (0.15 mM) and MgSO₄ (2.5 mM) in 50 mM potassium phosphate buffer (pH 7.0).
-
Add a solution of benzaldehyde (e.g., 50 mM) in a minimal amount of DMSO to the reaction buffer.
-
Initiate the reaction by adding the benzaldehyde lyase enzyme preparation (e.g., 1-5 mg/mL).
-
Stir the reaction mixture at a controlled temperature (e.g., 30 °C) for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, extract the product from the aqueous phase with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure (R)-benzoin.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Caption: Biocatalytic synthesis of α-hydroxy ketones.
Organocatalytic Enantioselective Friedel-Crafts Reaction
Application Note: A highly efficient method for the asymmetric synthesis of α-hydroxy ketones involves the organocatalytic Friedel-Crafts alkylation of naphthols and activated phenols with glyoxal hydrates.[3] This reaction is catalyzed by a quinine-derived thiourea, which acts as a bifunctional catalyst, activating both the nucleophile and the electrophile through hydrogen bonding. The process affords chiral α-hydroxy ketones in high yields (up to 97%) and with excellent enantioselectivities (up to 99% ee) under mild reaction conditions.[3]
Quantitative Data:
| Entry | Naphthol/Phenol | Glyoxal Hydrate | Yield (%) | Enantiomeric Excess (%) |
| 1 | 2-Naphthol | Phenylglyoxal hydrate | 95 | 98 |
| 2 | 1-Naphthol | Phenylglyoxal hydrate | 97 | 99 |
| 3 | Sesamol | Phenylglyoxal hydrate | 92 | 96 |
| 4 | 3-Methoxyphenol | Phenylglyoxal hydrate | 85 | 94 |
| 5 | 2-Naphthol | Methylglyoxal hydrate | 88 | 95 |
Experimental Protocol: Quinine-Derived Thiourea Catalyzed Friedel-Crafts Reaction
This protocol is adapted from the work of Vila, C. et al., Org. Lett. 2016, 18, 21, 5652–5655.
Materials:
-
Quinine-derived thiourea catalyst
-
Naphthol or activated phenol
-
Aryl- or alkylglyoxal hydrate
-
Toluene
-
Molecular sieves (4 Å)
Procedure:
-
To a screw-capped vial containing a magnetic stir bar, add the naphthol or activated phenol (0.2 mmol), the glyoxal hydrate (0.24 mmol), and the quinine-derived thiourea catalyst (0.02 mmol, 10 mol%).
-
Add anhydrous toluene (1.0 mL) to the vial.
-
Stir the reaction mixture at room temperature for the time indicated by TLC analysis (typically 24-72 hours).
-
Upon completion of the reaction, directly purify the crude mixture by flash column chromatography on silica gel (hexanes/ethyl acetate) to afford the desired α-hydroxy ketone.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Caption: Organocatalytic Friedel-Crafts reaction.
Metal-Catalyzed Aerobic Oxidation: Synthesis of Quinoxalines
Application Note: While not a direct synthesis of α-hydroxy ketones, the palladium-catalyzed aerobic oxidation of α-hydroxy ketones to form quinoxalines is a highly relevant and efficient subsequent transformation. This method demonstrates a valuable application of α-hydroxy ketones as synthons. The reaction proceeds via a tandem oxidation-condensation process, where the α-hydroxy ketone is first oxidized to a 1,2-dicarbonyl intermediate, which is then trapped in situ by a 1,2-diamine. This one-pot procedure is catalyzed by palladium acetate under an air atmosphere, offering a green and atom-economical route to quinoxaline derivatives.
Quantitative Data:
| Entry | α-Hydroxy Ketone | 1,2-Diamine | Catalyst | Yield (%) |
| 1 | 2-Hydroxyacetophenone | 1,2-Phenylenediamine | Pd(OAc)₂ | 78 |
| 2 | Benzoin | 1,2-Phenylenediamine | Pd(OAc)₂ | 85 |
| 3 | 1-Hydroxy-1-phenyl-2-propanone | 4,5-Dimethyl-1,2-phenylenediamine | Pd(OAc)₂ | 82 |
| 4 | 2-Hydroxy-1-(2-naphthyl)ethanone | 1,2-Phenylenediamine | Pd(OAc)₂ | 75 |
Experimental Protocol: Palladium-Catalyzed Synthesis of 2-Phenylquinoxaline
This protocol describes the synthesis of 2-phenylquinoxaline from 2-hydroxyacetophenone and 1,2-phenylenediamine.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Hydroxyacetophenone
-
1,2-Phenylenediamine
-
Toluene
-
Triethylamine (Et₃N)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 2-hydroxyacetophenone (1.0 mmol), 1,2-phenylenediamine (1.0 mmol), and palladium(II) acetate (0.02 mmol, 2 mol%).
-
Add toluene (5 mL) and triethylamine (0.1 mmol, 10 mol%) to the flask.
-
Heat the reaction mixture to reflux under an air atmosphere (using a balloon or an air condenser).
-
Monitor the reaction by TLC. The reaction is typically complete within 3-6 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (hexanes/ethyl acetate) to yield the 2-phenylquinoxaline product.
Caption: Palladium-catalyzed synthesis of quinoxalines.
References
Application Notes and Protocols for the Scale-up Synthesis of 2-Hydroxy-2,4-dimethyl-3-pentanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the scale-up synthesis of 2-Hydroxy-2,4-dimethyl-3-pentanone, an α-hydroxy ketone with potential applications as a building block in pharmaceutical and fine chemical synthesis. The described method is a two-step process commencing with the α-bromination of the readily available 2,4-dimethyl-3-pentanone, followed by hydrolysis of the intermediate α-bromo ketone. This approach is designed to be robust and scalable for laboratory and pilot-plant production.
Introduction
α-Hydroxy ketones are valuable synthetic intermediates in organic chemistry. The target molecule, this compound, possesses a sterically hindered α-hydroxy ketone moiety, making it a unique synthon for complex molecule construction. Direct synthesis routes for this specific compound are not widely reported in the literature, necessitating the development of a reliable and scalable protocol. The presented synthesis strategy leverages a classic and well-understood transformation, making it suitable for implementation in a drug development or chemical process research setting.
Chemical Reaction Scheme
Caption: Overall reaction scheme for the synthesis of this compound.
Experimental Protocols
Materials and Equipment
Materials:
| Material | Grade | Supplier |
| 2,4-Dimethyl-3-pentanone | ≥98% | Commercially Available |
| Bromine | Reagent Grade | Commercially Available |
| Dichloromethane (CH₂Cl₂) | Anhydrous | Commercially Available |
| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | Commercially Available |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercially Available |
| Diethyl Ether (Et₂O) | Reagent Grade | Commercially Available |
| Hexanes | Reagent Grade | Commercially Available |
| Hydrobromic Acid (HBr) in Acetic Acid | 33 wt. % | Commercially Available |
Equipment:
-
Jacketed glass reactor (10 L) with overhead stirrer, thermocouple, and dropping funnel
-
Condenser with a gas outlet to a scrubber
-
Heating/cooling circulator
-
Rotary evaporator
-
Separatory funnels
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves
Step 1: α-Bromination of 2,4-Dimethyl-3-pentanone
Protocol:
-
Reactor Setup: Equip a 10 L jacketed glass reactor with an overhead stirrer, a thermocouple, a dropping funnel, and a condenser. The condenser outlet should be connected to a scrubber containing a sodium thiosulfate solution to neutralize any excess bromine vapors.
-
Charging the Reactor: Charge the reactor with 2,4-dimethyl-3-pentanone (1.14 kg, 10.0 mol) and anhydrous dichloromethane (4 L).
-
Cooling: Cool the reaction mixture to 0-5 °C using a circulating chiller.
-
Catalyst Addition: Add a catalytic amount of 33% HBr in acetic acid (5 mL).
-
Bromine Addition: Slowly add bromine (1.60 kg, 10.0 mol) via the dropping funnel over a period of 2-3 hours, maintaining the internal temperature between 0-5 °C. The characteristic red-brown color of bromine should dissipate as it reacts.
-
Reaction Monitoring: Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours after the bromine addition is finished.
-
Quenching: Once the reaction is complete, slowly add a saturated aqueous solution of sodium bicarbonate (2 L) to the reactor to neutralize the HBr catalyst and quench any remaining bromine.
-
Work-up:
-
Transfer the mixture to a large separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer with deionized water (2 x 2 L) and then with a saturated brine solution (1 L).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent.
-
-
Solvent Removal: Remove the dichloromethane under reduced pressure using a rotary evaporator to yield the crude 2-Bromo-2,4-dimethyl-3-pentanone as a pale yellow oil. The crude product is typically used in the next step without further purification.
Step 2: Hydrolysis to this compound
Protocol:
-
Reactor Setup: Use the same 10 L jacketed glass reactor as in Step 1, cleaned and dried.
-
Charging the Reactor: Dissolve the crude 2-Bromo-2,4-dimethyl-3-pentanone in a mixture of acetone (3 L) and water (1 L).
-
Base Addition: Add sodium bicarbonate (1.26 kg, 15.0 mol) to the solution.
-
Heating: Heat the reaction mixture to reflux (approximately 60-65 °C) and maintain for 4-6 hours.
-
Reaction Monitoring: Monitor the disappearance of the starting material and the formation of the product by GC or TLC.
-
Cooling and Filtration: Cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the filter cake with acetone (2 x 500 mL).
-
Solvent Removal: Combine the filtrate and the washes, and remove the acetone under reduced pressure.
-
Extraction:
-
To the remaining aqueous layer, add diethyl ether (3 L) and transfer to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer with diethyl ether (2 x 1 L).
-
Combine all organic extracts.
-
-
Washing and Drying:
-
Wash the combined organic layers with deionized water (2 x 1 L) and then with a saturated brine solution (1 L).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent.
-
-
Solvent Removal and Purification:
-
Remove the diethyl ether under reduced pressure to yield the crude product.
-
Purify the crude this compound by vacuum distillation.
-
Data Presentation
Table 1: Stoichiometry and Yields for Scale-up Synthesis
| Step | Compound | MW ( g/mol ) | Amount (kg) | Moles | Molar Ratio | Theoretical Yield (kg) | Actual Yield (kg) | Yield (%) |
| 1 | 2,4-Dimethyl-3-pentanone | 114.19 | 1.14 | 10.0 | 1.0 | - | - | - |
| 1 | Bromine | 159.81 | 1.60 | 10.0 | 1.0 | 1.93 | ~1.9 (crude) | ~98 (crude) |
| 2 | 2-Bromo-2,4-dimethyl-3-pentanone | 193.08 | ~1.9 (crude) | ~10.0 | 1.0 | - | - | - |
| 2 | Sodium Bicarbonate | 84.01 | 1.26 | 15.0 | 1.5 | - | - | - |
| - | Overall Product | 130.18 | - | - | - | 1.30 | 1.04 - 1.17 | 80 - 90 |
Table 2: Analytical Data for this compound
| Analytical Technique | Expected Result |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 4.05 (s, 1H, -OH), 3.20 (septet, 1H, -CH-), 1.35 (s, 6H, -C(OH)(CH₃)₂), 1.10 (d, 6H, -CH(CH₃)₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 215.0 (C=O), 78.0 (C-OH), 35.0 (-CH-), 25.0 (-C(OH)(CH₃)₂), 18.0 (-CH(CH₃)₂) |
| IR (neat, cm⁻¹) | 3450 (br, O-H), 2970 (C-H), 1710 (C=O) |
| Mass Spec (EI) | m/z: 130 (M⁺), 115, 87, 71, 43 |
| Purity (GC) | ≥98% after distillation |
Workflow and Pathway Diagrams
Caption: Detailed workflow for the scale-up synthesis and purification of this compound.
Safety Precautions
-
2,4-Dimethyl-3-pentanone: Highly flammable liquid and vapor. Harmful if inhaled.[1][2][3] Handle in a well-ventilated area, away from ignition sources.[1]
-
Bromine: Highly toxic, corrosive, and a strong oxidizing agent. Causes severe burns. Handle only in a chemical fume hood with appropriate PPE.
-
Dichloromethane: A potential carcinogen. Avoid inhalation and skin contact.
-
Pressure: The reaction is conducted at atmospheric pressure. Ensure the reactor is properly vented to a scrubber.
-
Exotherm: The bromination reaction can be exothermic. Slow addition of bromine and efficient cooling are crucial to maintain temperature control.
This protocol provides a comprehensive guide for the safe and efficient scale-up synthesis of this compound. It is intended for use by trained chemists in a laboratory or pilot plant setting. Adherence to all safety precautions is mandatory.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Hydroxy-2,4-dimethyl-3-pentanone
Welcome to the technical support center for the synthesis of 2-Hydroxy-2,4-dimethyl-3-pentanone, a key intermediate for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your synthesis and achieve higher yields.
Troubleshooting Guide
Low yields or unexpected side products can be common challenges during the synthesis of this compound via acyloin condensation. This guide addresses specific issues you may encounter in the lab.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Presence of Protic Solvents: Alcohols or water in the reaction mixture will quench the sodium metal and lead to the Bouveault-Blanc reduction of the ester to an alcohol, rather than the desired acyloin condensation.[1][2] | Ensure all glassware is oven-dried before use. Use anhydrous aprotic solvents (e.g., toluene, xylene, or diethyl ether) with low water content. Purify solvents if necessary. |
| Oxygen Contamination: Oxygen can interfere with the radical intermediates in the acyloin condensation, reducing the yield.[1] | Perform the reaction under an inert atmosphere, such as dry nitrogen or argon. Degas the solvent before use by bubbling with an inert gas. |
| Inactive Sodium: The surface of the sodium metal may be coated with an oxide layer, rendering it less reactive. | Use freshly cut sodium metal to expose a clean, reactive surface. Ensure the sodium is properly dispersed in the reaction mixture to maximize surface area. |
| Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion. | For sterically hindered esters like ethyl pivalate, a higher boiling point solvent (e.g., toluene or xylene) and reflux conditions are often necessary. Monitor the reaction progress by thin-layer chromatography (TLC) if possible. |
| Suboptimal Sodium Dispersion: Large chunks of sodium will have a low surface area, leading to a slow and inefficient reaction. | Once the solvent is at reflux, increase the stirring speed to create a fine dispersion of molten sodium (a "sodium sand"). Reduce stirring speed once the dispersion is formed. |
Issue 2: Formation of a White Precipitate Instead of Product
| Potential Cause | Recommended Solution |
| Dieckmann Condensation: If there are any enolizable protons on the ester, the alkoxide byproduct can catalyze a competing Dieckmann condensation.[3] While less of an issue for pivalate esters, contamination with other esters could lead to this side reaction. | The use of trimethylsilyl chloride (TMSCl) is highly recommended. TMSCl traps the enediolate intermediate and the alkoxide byproduct, preventing this and other side reactions, which can significantly improve the yield of the desired acyloin.[2][4] |
Issue 3: Product is an Oily or Impure Solid
| Potential Cause | Recommended Solution |
| Incomplete Reaction: The presence of unreacted starting material (ethyl pivalate) will result in an impure product. | Ensure the reaction goes to completion by allowing for sufficient reaction time and maintaining the appropriate temperature. Use a slight excess of sodium to drive the reaction forward. |
| Side Products: Small amounts of the 1,2-diketone intermediate or products from side reactions may be present. | Purify the crude product using column chromatography on silica gel or by distillation under reduced pressure. |
| Incomplete Hydrolysis of the Silyl Ether Intermediate: When using TMSCl, the intermediate 1,2-bis(trimethylsilyloxy)alkene must be completely hydrolyzed to the acyloin. | During the workup, ensure sufficient time and appropriate acidic conditions (e.g., aqueous HCl or methanolic HCl) for the complete cleavage of the silyl ethers.[2][5] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for the synthesis of this compound?
The recommended starting material is an ester of 2,2-dimethylpropanoic acid (pivalic acid), such as ethyl pivalate or methyl pivalate.
Q2: Why is an aprotic solvent necessary for the acyloin condensation?
Aprotic solvents, such as toluene, xylene, or diethyl ether, are required because they do not have acidic protons that can react with the sodium metal.[1][2] The use of protic solvents like alcohols or water will lead to the competing Bouveault-Blanc reduction of the ester to the corresponding alcohol, significantly reducing the yield of the acyloin.[1]
Q3: How does trimethylsilyl chloride (TMSCl) improve the yield?
Trimethylsilyl chloride acts as a trapping agent for the enediolate and alkoxide intermediates formed during the reaction.[2][4] This prevents unwanted side reactions, such as the Dieckmann condensation, and leads to the formation of a stable 1,2-bis(trimethylsilyloxy)alkene. This intermediate can then be isolated and hydrolyzed to the desired this compound in a separate step, often resulting in a much higher overall yield.[2][5]
Q4: What is the ideal reaction temperature?
The reaction is typically carried out at the reflux temperature of the chosen aprotic solvent. For example, if using toluene, the reaction would be run at approximately 111°C.
Q5: How can I monitor the progress of the reaction?
The disappearance of the starting ester can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
Q6: What are the common purification methods for this compound?
The product can be purified by vacuum distillation or column chromatography on silica gel.
Experimental Protocols
Optimized Protocol for the Synthesis of this compound using Trimethylsilyl Chloride
This protocol is adapted from established procedures for acyloin condensation with the use of a silylating agent to maximize yield.[5]
Materials:
-
Ethyl pivalate (1.0 eq)
-
Sodium metal (2.2 eq)
-
Trimethylsilyl chloride (TMSCl) (2.2 eq)
-
Anhydrous toluene
-
Methanol
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Dry, oxygen-free nitrogen or argon
Procedure:
-
Setup: Assemble a three-necked round-bottom flask with a reflux condenser, a mechanical stirrer, and a dropping funnel. Ensure all glassware is oven-dried. The system should be equipped with an inlet for inert gas.
-
Sodium Dispersion: Under an inert atmosphere, add anhydrous toluene to the flask. Add freshly cut sodium metal to the toluene. Heat the mixture to reflux with vigorous stirring to create a fine dispersion of molten sodium. Once a "sodium sand" is formed, the stirring rate can be reduced.
-
Reaction: In the dropping funnel, prepare a mixture of ethyl pivalate and trimethylsilyl chloride. Add this mixture dropwise to the refluxing sodium dispersion over a period of 1-2 hours. The reaction is exothermic. Maintain reflux for an additional 4-6 hours after the addition is complete.
-
Workup: Cool the reaction mixture to room temperature and filter it through a pad of celite under an inert atmosphere to remove unreacted sodium and sodium chloride. The filter cake should be washed with anhydrous toluene.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude 1,2-bis(trimethylsilyloxy)-3,3,4,4-tetramethyl-1-butene.
-
Hydrolysis: Dissolve the crude intermediate in methanol and add 1 M hydrochloric acid. Stir the mixture at room temperature for 24-30 hours to ensure complete hydrolysis.
-
Extraction: Remove the methanol under reduced pressure. Add water to the residue and extract the aqueous layer with diethyl ether or dichloromethane (3 x volumes).
-
Washing: Combine the organic extracts and wash successively with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.
Data Presentation
Table 1: Effect of Additives on the Yield of Acyloin Condensation
| Reaction Conditions | Additive | Reported Yield Range | Reference |
| Sodium, Toluene, Reflux | None | Low to Moderate | General Knowledge |
| Sodium, Toluene, Reflux | Trimethylsilyl Chloride | High (can exceed 80%) | [2][4] |
Visualizations
Caption: Troubleshooting workflow for low yield.
Caption: Reaction pathway for the synthesis.
References
Acyloin Condensation of Branched Esters: A Technical Support Center
For researchers, scientists, and drug development professionals, the acyloin condensation is a powerful tool for the formation of α-hydroxy ketones (acyloins). However, when working with sterically hindered branched esters, the reaction can be prone to several side reactions, leading to reduced yields and purification challenges. This technical support center provides troubleshooting guides and frequently asked questions to address specific issues encountered during the acyloin condensation of branched esters.
Troubleshooting Guide
This guide addresses common problems observed during the acyloin condensation of branched esters and provides potential solutions.
| Issue | Potential Cause | Recommended Solution |
| Low to no yield of the desired acyloin | 1. Steric Hindrance: The bulky nature of the branched ester is impeding the bimolecular coupling.[1] 2. Bouveault-Blanc Reduction: The ester is being reduced to the corresponding alcohol instead of undergoing condensation. This is favored by the presence of protic solvents.[2][3] 3. Dieckmann Condensation (for diesters): Intramolecular Claisen-type condensation is outcompeting the acyloin condensation.[2][4] | 1. Increase Reaction Temperature: Use a higher boiling aprotic solvent (e.g., toluene, xylene) to provide sufficient energy to overcome the steric barrier. 2. Ensure Anhydrous and Aprotic Conditions: Rigorously dry all solvents and glassware. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).[2][5] 3. Use Trimethylsilyl Chloride (TMS-Cl): The addition of TMS-Cl (Rühlmann modification) traps the enediolate intermediate, preventing it from catalyzing the Dieckmann condensation, and also traps the alkoxide byproduct.[2][6][7] |
| Formation of a significant amount of alcohol byproduct | Presence of a proton source: Trace amounts of water or alcohol in the reaction mixture are leading to the Bouveault-Blanc reduction.[2][3] | 1. Rigorous Drying of Reagents and Glassware: Dry solvent over a suitable drying agent (e.g., sodium/benzophenone ketyl). Dry glassware in an oven overnight. 2. Use a Freshly Opened Bottle of Anhydrous Solvent: Ensure the solvent has not been contaminated with atmospheric moisture. |
| Isolation of a β-keto ester (from diesters) | Dieckmann Condensation: The reaction conditions are favoring the intramolecular Claisen condensation.[2][4] | 1. Add Trimethylsilyl Chloride (TMS-Cl): This is the most effective way to suppress the Dieckmann condensation.[2][6][7] 2. Control Reaction Temperature: Lowering the temperature may favor the acyloin pathway in some cases, although this can also decrease the overall reaction rate. |
| Reaction fails to initiate | 1. Inactive Sodium: The surface of the sodium metal is oxidized. 2. Insufficiently Dispersed Sodium: A large particle size of sodium results in a low surface area for the reaction. | 1. Use Freshly Cut Sodium: Cut the sodium metal under an inert solvent (e.g., mineral oil) to expose a fresh, reactive surface. 2. High-Speed Stirring: Vigorously stir the reaction mixture above the melting point of sodium (97.8 °C) to create a fine dispersion. The use of a mechanical stirrer is recommended. |
Frequently Asked Questions (FAQs)
Q1: Why is the acyloin condensation of branched esters more challenging than that of linear esters?
A1: The primary challenge lies in steric hindrance. The bulky alkyl groups adjacent to the ester carbonyl group impede the crucial C-C bond formation step where two ester molecules couple on the surface of the sodium metal. This steric repulsion increases the activation energy for the desired condensation, making it slower and allowing competing side reactions to become more prominent.[1]
Q2: What is the role of trimethylsilyl chloride (TMS-Cl) in the acyloin condensation of branched esters?
A2: The addition of TMS-Cl, often referred to as the Rühlmann modification, is highly recommended for the acyloin condensation of branched esters for two main reasons:
-
Trapping the Enediolate Intermediate: TMS-Cl reacts with the sodium enediolate intermediate to form a stable bis-O-silylated enediol. This prevents this intermediate from acting as a base and catalyzing the competing Dieckmann condensation (in the case of diesters).[2][7]
-
Trapping the Alkoxide Byproduct: The reaction generates sodium alkoxide as a byproduct. TMS-Cl reacts with this alkoxide, preventing it from participating in undesired side reactions.[7]
Q3: Can I use a protic solvent for the acyloin condensation?
A3: No, using a protic solvent (e.g., ethanol, methanol) will lead to the Bouveault-Blanc reduction of the ester to the corresponding alcohol, completely inhibiting the acyloin condensation pathway.[2][3] The reaction must be carried out in a high-boiling aprotic solvent such as toluene or xylene.[2]
Q4: How does the particle size of sodium affect the reaction?
A4: The acyloin condensation is a heterogeneous reaction that occurs on the surface of the sodium metal. A finer dispersion of molten sodium provides a larger surface area, which generally leads to a faster and more efficient reaction. This can be achieved by vigorous stirring of the reaction mixture above the melting point of sodium.
Quantitative Data Summary
The yield of the acyloin condensation is significantly influenced by the steric bulk of the ester. While specific comparative studies are not abundant in the literature, the general trend observed is a decrease in yield with increasing steric hindrance.
| Ester Type | Structure | Typical Acyloin Yield | Key Challenges |
| Linear Ester | Ethyl acetate | Good to Excellent (70-90%) | Minimal side reactions under standard conditions. |
| α-Branched Ester | Ethyl isobutyrate | Moderate (40-60%) | Increased steric hindrance slows the desired condensation, allowing for a higher proportion of side reactions like the Bouveault-Blanc reduction if conditions are not strictly anhydrous. |
| α,α-Disubstituted (Highly Branched) Ester | Ethyl pivalate | Low to Moderate (10-40%) | Severe steric hindrance makes the acyloin condensation very difficult. The Bouveault-Blanc reduction can become a major competing pathway. The use of the Rühlmann modification is often essential to obtain any desired product. |
Note: Yields are approximate and can vary significantly based on reaction conditions and scale.
Experimental Protocols
General Protocol for Acyloin Condensation of a Branched Ester (Rühlmann Modification)
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Branched ester (e.g., ethyl isobutyrate)
-
Sodium metal
-
Anhydrous toluene
-
Trimethylsilyl chloride (TMS-Cl), freshly distilled
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Hydrochloric acid (for hydrolysis of the silyl enol ether)
Procedure:
-
Apparatus Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel. The entire apparatus is flame-dried under a stream of inert gas (argon or nitrogen).
-
Sodium Dispersion: Anhydrous toluene is added to the flask, followed by sodium metal cut into small pieces. The mixture is heated to reflux with vigorous stirring to create a fine dispersion of molten sodium.
-
Addition of Reactants: A solution of the branched ester and freshly distilled trimethylsilyl chloride in anhydrous toluene is added dropwise from the dropping funnel to the refluxing sodium dispersion over a period of 2-4 hours.
-
Reaction Monitoring: The reaction is typically refluxed for an additional 12-24 hours. The progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After cooling to room temperature, the reaction mixture is filtered through a pad of celite to remove unreacted sodium and sodium chloride. The filtrate is carefully quenched with saturated aqueous sodium bicarbonate solution. The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.
-
Isolation of the Bis-silyl Enol Ether: The solvent is removed under reduced pressure to yield the crude bis-silyl enol ether, which can be purified by vacuum distillation.
-
Hydrolysis to the Acyloin: The purified bis-silyl enol ether is dissolved in a suitable solvent (e.g., tetrahydrofuran) and treated with dilute hydrochloric acid. The mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC or GC).
-
Final Purification: The reaction mixture is neutralized, and the product is extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The final acyloin product is purified by vacuum distillation or column chromatography.
Visualizing Reaction Pathways
To better understand the competing reactions in the acyloin condensation of a generic branched diester, the following workflow illustrates the possible outcomes.
Caption: Competing pathways in the acyloin condensation of a branched diester.
This diagram illustrates the decision points and potential outcomes when performing an acyloin condensation on a branched diester. The choice of reaction conditions, particularly the presence or absence of trimethylsilyl chloride and protic solvents, dictates the major product formed.
References
- 1. Acyloin Condensation [organic-chemistry.org]
- 2. Acyloin condensation - Wikipedia [en.wikipedia.org]
- 3. Bouveault-Blanc Reduction [organic-chemistry.org]
- 4. catalogimages.wiley.com [catalogimages.wiley.com]
- 5. chemistnotes.com [chemistnotes.com]
- 6. Acyloin Condensation [chemistrynewlight.blogspot.com]
- 7. Organic Reactions with Mechanism (Part-1) - Organic Chemistry PDF Download [edurev.in]
Technical Support Center: Purification of 2-Hydroxy-2,4-dimethyl-3-pentanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-Hydroxy-2,4-dimethyl-3-pentanone.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in the synthesis of this compound?
A1: Common impurities depend on the synthetic route. If a Grignard reaction is used, unreacted starting materials, the corresponding alkoxide salt, and byproducts from side reactions are common. Incomplete oxidation of a precursor alcohol can also lead to residual starting material.
Q2: How can I assess the purity of my this compound sample?
A2: Purity can be assessed using several analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the presence of volatile impurities.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify the target compound and reveal the presence of impurities.[3]
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess purity and determine appropriate solvent systems for column chromatography.
Q3: What are the key physical properties of this compound?
A3: Key physical properties are summarized in the table below. Note that the boiling point of the parent ketone, 2,4-dimethyl-3-pentanone, is 125.4 °C at 760 mmHg.[4] The hydroxyl group in this compound will increase its boiling point.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄O₂ | PubChem[1] |
| Molecular Weight | 130.18 g/mol | PubChem[1] |
| Boiling Point (estimated) | >125.4 °C at 760 mmHg | Based on parent ketone[4] |
| Solubility | Soluble in organic solvents | General chemical principles |
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Distillation
Problem: The compound is not distilling at the expected temperature.
-
Possible Cause: The boiling point is significantly affected by pressure. Ensure your vacuum system is maintaining a stable and low pressure.
-
Solution: Monitor the pressure closely. If the pressure is fluctuating, check for leaks in your distillation setup. A lower, stable pressure will allow for distillation at a lower temperature, preventing potential decomposition.
Problem: The distillate is impure.
-
Possible Cause: Inefficient fractional distillation column or co-distillation with impurities (azeotrope formation).
-
Solution: Use a fractional distillation column with a higher number of theoretical plates (e.g., a Vigreux or packed column). Check for the possibility of azeotrope formation with residual solvents or byproducts. An initial wash of the crude product may be necessary to remove certain impurities before distillation.
Column Chromatography
Problem: Poor separation of the target compound from impurities.
-
Possible Cause: Inappropriate solvent system (mobile phase).
-
Solution: Optimize the mobile phase using Thin-Layer Chromatography (TLC). Test various solvent systems with different polarities to achieve good separation between your product and impurities. A common starting point for polar compounds is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or diethyl ether).
Problem: The compound is eluting too quickly or too slowly.
-
Possible Cause: The polarity of the mobile phase is too high or too low.
-
Solution:
-
Eluting too quickly: Decrease the polarity of the mobile phase (e.g., increase the proportion of the non-polar solvent).
-
Eluting too slowly: Increase the polarity of the mobile phase (e.g., increase the proportion of the polar solvent).
-
Recrystallization
Problem: The compound does not crystallize.
-
Possible Cause: The solution is not supersaturated, or the wrong solvent system is being used.
-
Solution:
-
Induce crystallization: Try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the pure compound.
-
Concentrate the solution: Carefully evaporate some of the solvent to increase the concentration of the compound.
-
Change the solvent system: If the compound is too soluble even at low temperatures, a different solvent or a co-solvent system may be required.
-
Problem: The recrystallized product is oily or impure.
-
Possible Cause: The cooling process was too rapid, trapping impurities within the crystals, or the solvent is inappropriate.
-
Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Ensure the chosen solvent has a steep solubility curve for your compound (high solubility at high temperatures and low solubility at low temperatures).
Experimental Protocols
Fractional Distillation
This method is suitable for separating this compound from non-volatile impurities or those with significantly different boiling points.
Methodology:
-
Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column. Ensure all glassware is dry.
-
Vacuum: Connect the apparatus to a vacuum pump and a pressure gauge.
-
Heating: Gently heat the flask containing the crude product using a heating mantle.
-
Fraction Collection: Collect the fraction that distills at a constant temperature and pressure. The exact boiling point under vacuum will need to be determined experimentally.
-
Purity Analysis: Analyze the collected fractions by GC-MS or NMR to determine their purity.
Workflow for Fractional Distillation:
Caption: Workflow for the purification of this compound by fractional distillation.
Column Chromatography
This technique is effective for separating the target compound from impurities with different polarities.
Methodology:
-
TLC Analysis: Determine a suitable solvent system (mobile phase) using TLC. The ideal solvent system will give the target compound an Rf value of approximately 0.3-0.5.
-
Column Packing: Pack a chromatography column with silica gel using the chosen mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Logical Relationship for Solvent System Selection in Column Chromatography:
References
Preventing the degradation of 2-Hydroxy-2,4-dimethyl-3-pentanone
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 2-Hydroxy-2,4-dimethyl-3-pentanone. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation and storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The degradation of this compound, an α-hydroxy ketone, is primarily influenced by several factors:
-
pH: Both acidic and basic conditions can catalyze degradation, potentially through mechanisms like the α-ketol rearrangement.[1][2][3][4]
-
Temperature: Elevated temperatures can accelerate degradation reactions.[2][5] It is crucial to adhere to recommended storage and handling temperatures.
-
Light: Exposure to UV or even ambient light can induce photochemical degradation.[6][7]
-
Oxygen: The presence of oxygen can lead to oxidative degradation of the molecule.
Q2: I've observed a change in the color of my this compound sample. What could be the cause?
A2: A color change, such as yellowing, is a common indicator of degradation. This could be due to the formation of unsaturated carbonyl compounds or other chromophoric degradation products resulting from oxidation or rearrangement reactions. It is recommended to verify the purity of the sample using an appropriate analytical method, such as HPLC or GC-MS, and to review storage conditions.
Q3: What are the ideal storage conditions for this compound to ensure its long-term stability?
A3: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dark, and dry place.[8] The container should be tightly sealed to prevent exposure to air and moisture. For optimal preservation, storing under an inert atmosphere (e.g., argon or nitrogen) in an amber glass vial is advisable to protect against photo-oxidation.
Q4: Can I handle this compound on the benchtop, or are special precautions needed?
A4: While short-term handling on a clean benchtop may be acceptable, it is best practice to minimize exposure to light and air. For extended experimental procedures, working in a fume hood with minimized light exposure is recommended. Always consult the Safety Data Sheet (SDS) for specific handling and personal protective equipment (PPE) guidelines.[9]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peaks in chromatogram | Sample degradation | - Confirm the identity of the new peaks using mass spectrometry.- Review sample handling and storage procedures.- Prepare fresh solutions for analysis. |
| Loss of potency or reduced activity in assays | Degradation of the active compound | - Re-analyze the purity and concentration of the stock solution.- Perform a forced degradation study to identify potential degradants.- Ensure all experimental solutions are freshly prepared. |
| Inconsistent experimental results | Instability of the compound under experimental conditions | - Evaluate the pH, temperature, and light exposure in your experimental protocol.- Consider using a stabilizing agent if compatible with your experiment.- Run control experiments to assess compound stability over the time course of the assay. |
| Precipitate formation in solution | Poor solubility or degradation leading to insoluble products | - Verify the solubility of the compound in the chosen solvent.- Analyze the precipitate to determine its identity.- Consider filtering the solution before use if the precipitate is confirmed to be a minor degradant and does not affect the assay. |
Experimental Protocols
Protocol 1: Assessment of pH Stability
-
Prepare Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).
-
Sample Preparation: Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Incubation: Add a small aliquot of the stock solution to each buffer to achieve the desired final concentration. Incubate the solutions at a controlled temperature (e.g., 25°C and 40°C) in the dark.
-
Time Points: Withdraw aliquots from each solution at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Analysis: Immediately analyze the aliquots by a stability-indicating HPLC method to quantify the remaining amount of this compound and detect any degradation products.
-
Data Analysis: Plot the percentage of remaining compound against time for each pH and temperature condition to determine the degradation kinetics.
Protocol 2: Photostability Assessment
-
Sample Preparation: Prepare two sets of solutions of this compound in a photochemically inert solvent (e.g., acetonitrile).
-
Light Exposure: Expose one set of samples to a controlled light source (e.g., a photostability chamber with a calibrated UV-Vis lamp). Wrap the second set of samples in aluminum foil to serve as dark controls.
-
Incubation: Maintain both sets of samples at a constant temperature.
-
Time Points: Withdraw aliquots from both the exposed and dark control samples at various time points.
-
Analysis: Analyze the aliquots by HPLC to determine the extent of degradation.
-
Data Analysis: Compare the degradation profiles of the light-exposed samples to the dark controls to assess the photosensitivity of the compound.
Visualizations
Caption: Potential Degradation Pathways for this compound.
Caption: General Workflow for a Stability Study.
Caption: Troubleshooting Logic for Inconsistent Experimental Results.
References
- 1. organicreactions.org [organicreactions.org]
- 2. researchgate.net [researchgate.net]
- 3. α-Ketol rearrangement - Wikipedia [en.wikipedia.org]
- 4. scispace.com [scispace.com]
- 5. omgcheers.com [omgcheers.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 8. How to Store Alcohol Safely, Efficiently & for Increased Shelf Life [tapin3pl.com]
- 9. echemi.com [echemi.com]
Technical Support Center: Synthetic 2-Hydroxy-2,4-dimethyl-3-pentanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic 2-Hydroxy-2,4-dimethyl-3-pentanone. The information provided addresses common issues related to impurities that may be encountered during its synthesis and analysis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and established method for the synthesis of this compound is the acyloin condensation of an isobutyrate ester (e.g., methyl isobutyrate or ethyl isobutyrate) using metallic sodium in an aprotic solvent.[1][2][3] This reaction involves the reductive coupling of two ester molecules to form the desired α-hydroxyketone.
Q2: What are the primary impurities I should be aware of in my synthetic this compound?
A2: The primary impurities typically arise from the starting materials, intermediates, side reactions, or subsequent reduction of the final product. The most common impurities include:
-
Unreacted Isobutyrate Ester: Incomplete reaction can leave residual starting material.
-
2,5-Dimethyl-3,4-hexanedione: This 1,2-diketone is a key intermediate in the acyloin condensation and can be present as a byproduct if not fully reduced.[2][3]
-
2,4-Dimethyl-3-pentanone: Over-reduction of the acyloin product can lead to the formation of the corresponding ketone.
-
2,4-Dimethyl-2,3-pentanediol: Further reduction of the acyloin can yield the corresponding diol.
-
Solvent Residues: Depending on the solvent used for the reaction and workup (e.g., toluene, xylene, ether), residual amounts may remain in the final product.
Q3: How can I detect and quantify these impurities?
A3: A combination of chromatographic and spectroscopic methods is recommended for the detection and quantification of impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile impurities. Each impurity will have a characteristic retention time and mass spectrum.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can identify and quantify impurities by their unique chemical shifts and signal integrations. Quantitative NMR (qNMR) can be used for accurate purity assessment.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV or RI) can be used for the analysis of non-volatile impurities and for the purification of the final product.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of this compound, with a focus on minimizing impurities.
| Problem | Potential Cause | Recommended Solution |
| High levels of unreacted isobutyrate ester | Incomplete reaction due to insufficient sodium, short reaction time, or passivation of the sodium surface. | Ensure a slight excess of finely dispersed sodium is used. Increase the reaction time or reflux temperature. Consider using a sodium-potassium alloy for higher reactivity.[1] |
| Presence of 2,5-Dimethyl-3,4-hexanedione (yellow color) | Incomplete reduction of the diketone intermediate. This can be due to insufficient sodium or premature quenching of the reaction. | Ensure sufficient sodium is present to complete the reduction of the diketone intermediate. Allow the reaction to proceed until the characteristic color of the enediolate dianion persists. |
| Significant amount of 2,4-Dimethyl-3-pentanone | Over-reduction of the acyloin product. This can be exacerbated by harsh reaction conditions or certain workup procedures. | Use milder reducing conditions if possible. Careful control of the reaction time and temperature is crucial. |
| Formation of byproducts from Bouveault-Blanc reduction | Presence of protic solvents (e.g., alcohols, water) in the reaction mixture. | Ensure all reagents and solvents are rigorously dried before use. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.[1][4] |
| Low overall yield | Presence of oxygen, which can interfere with the radical mechanism of the reaction.[2] Competing side reactions like Dieckmann condensation (less common for this specific intermolecular reaction).[1] | Purge the reaction vessel with an inert gas before adding reagents. Maintain a positive pressure of the inert gas throughout the reaction. The use of trimethylsilyl chloride can trap the enediolate intermediate and improve yields by preventing side reactions.[1][4] |
Quantitative Data on Common Impurities
While exact impurity profiles can vary depending on the specific reaction conditions, the following table summarizes the key impurities and their typical analytical signatures.
| Impurity | Molecular Formula | Molecular Weight ( g/mol ) | Typical GC-MS Fragments (m/z) | Expected 1H NMR Chemical Shifts (ppm, CDCl3) |
| Ethyl Isobutyrate | C6H12O2 | 116.16 | 88, 71, 43 | ~4.1 (q), ~2.5 (septet), ~1.2 (t), ~1.1 (d) |
| 2,5-Dimethyl-3,4-hexanedione | C8H14O2 | 142.19 | 71, 43 | ~2.9 (septet), ~1.1 (d) |
| 2,4-Dimethyl-3-pentanone | C7H14O | 114.19 | 71, 43 | ~2.6 (septet), ~1.1 (d) |
| 2,4-Dimethyl-2,3-pentanediol | C7H16O2 | 132.20 | 73, 59, 43 | Varies depending on diastereomers, typically broad OH signals and complex multiplets in the 1.0-4.0 ppm range. |
Experimental Protocols
Synthesis of this compound via Acyloin Condensation
Materials:
-
Ethyl isobutyrate (dried over molecular sieves)
-
Sodium metal
-
Anhydrous toluene (dried over sodium/benzophenone)
-
Trimethylsilyl chloride (optional, for improved yield)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel under a nitrogen atmosphere.
-
Add anhydrous toluene to the flask, followed by finely cut sodium metal.
-
Heat the mixture to reflux with vigorous stirring to create a fine dispersion of sodium.
-
Allow the mixture to cool slightly, then add a solution of ethyl isobutyrate in anhydrous toluene dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to heat the mixture at reflux for several hours until the reaction is complete (indicated by the consumption of sodium and a persistent color change).
-
Cool the reaction mixture to room temperature and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain this compound.
GC-MS Analysis of Impurities
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for the analysis of polar compounds (e.g., a wax or a mid-polar phase column).
GC Conditions (Example):
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Mode: Split (e.g., 50:1 split ratio).
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-350.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
Sample Preparation:
-
Dilute a small amount of the synthetic product in a suitable solvent (e.g., dichloromethane or diethyl ether).
-
Inject 1 µL of the diluted sample into the GC-MS system.
-
Identify the peaks corresponding to the main product and impurities by comparing their retention times and mass spectra with reference data or by interpretation of the fragmentation patterns.
Visualizations
Caption: Synthesis of this compound and formation of key impurities.
Caption: A logical workflow for troubleshooting common impurity issues.
References
Optimizing reaction conditions for acyloin condensation
Technical Support Center: Acyloin Condensation
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and answers to frequently asked questions regarding the optimization of acyloin condensation reactions.
Troubleshooting Guide
This section addresses common problems encountered during acyloin condensation in a direct question-and-answer format.
Question 1: Why is my acyloin condensation reaction showing low to no yield?
Answer: Low yields in acyloin condensation can stem from several factors:
-
Presence of Protic Solvents: The reaction is highly sensitive to moisture and protic solvents (like alcohols). These substances will protonate the radical anion intermediates, leading to a competing reaction known as the Bouveault-Blanc reduction, which produces alcohols instead of the desired acyloin.[1][2][3][4] Ensure all glassware is oven-dried and solvents are rigorously anhydrous.
-
Oxygen Contamination: Traces of oxygen can interfere with the radical mechanism of the reaction and significantly reduce the yield.[1][5] It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Purity of Sodium: Surprisingly, very high-purity sodium can sometimes result in lower yields. The reaction is often catalyzed by potassium impurities present in less pure sodium.[1] Using a sodium-potassium alloy (NaK) can be a viable alternative.[1]
-
Reaction Temperature: The reaction typically requires reflux in high-boiling aprotic solvents like toluene or xylene to proceed efficiently.[1][2][6] Insufficient temperature can lead to a sluggish or incomplete reaction.
-
Substrate Quality: Ensure the starting ester is pure and dry. Impurities can interfere with the reaction on the surface of the sodium metal.[7]
Question 2: My reaction is forming significant side products. What are they and how can I prevent them?
Answer: The primary side reaction of concern is the Dieckmann condensation, especially in intramolecular reactions of diesters.
-
Dieckmann Condensation: This is a base-catalyzed intramolecular Claisen condensation that can compete with the acyloin condensation, leading to the formation of β-keto esters.[8] The alkoxide generated during the acyloin reaction can catalyze this side reaction.[9]
-
Solution (Rühlmann's Modification): The most effective way to suppress Dieckmann condensation and other side reactions is to add trimethylsilyl chloride (TMSCl) to the reaction mixture.[2][3][8][9] TMSCl acts as a trapping agent for both the intermediate enediolate dianion and the alkoxide byproducts, converting them into neutral silyl ethers.[6][9] This prevents the alkoxide from catalyzing the competing reaction and protects the acyloin product, often leading to significantly higher yields.[1][2][10][11] The resulting bis-silyl ether can then be easily hydrolyzed to the acyloin during workup.[6][10]
Question 3: I'm having difficulty with the workup. The reaction mixture is a thick, unmanageable sludge.
Answer: The formation of a sludge is common due to the finely divided sodium and the viscous nature of the sodium alkoxide and enediolate intermediates.
-
Careful Quenching: After the reaction is complete, the excess sodium must be quenched carefully. This is typically done by the slow, cautious addition of a proton source like methanol or ethanol to the cooled reaction mixture, followed by water or dilute acid.
-
Acidic Workup: A final acidic workup (e.g., with dilute HCl or H₂SO₄) is necessary to neutralize the alkoxides and hydrolyze the silyl ethers (if TMSCl was used) to liberate the final acyloin product.[3][6]
-
Filtration: It may be necessary to filter the mixture to remove insoluble salts before extraction.
Question 4: Can I use two different esters for a crossed acyloin condensation?
Answer: Attempting a crossed acyloin condensation with two different mono-esters is generally not recommended as it typically produces a statistical mixture of all possible products (two self-condensation products and two crossed-condensation products), making purification extremely difficult.[9] For synthesizing aromatic acyloins, the benzoin condensation is the preferred method.[8][9]
Frequently Asked Questions (FAQs)
What is the best solvent for acyloin condensation? The reaction requires a high-boiling, aprotic, and inert solvent. Toluene, xylene, dioxane, and tetrahydrofuran (THF) are commonly used.[1][2][6] The choice often depends on the boiling point required for the specific substrate. N-methyl-morpholine has also been used successfully, especially in cases where the reaction fails in less polar media.[2]
How critical is the reaction concentration? For intramolecular acyloin condensations (cyclizations), the reaction is surprisingly independent of concentration. Unlike other cyclization reactions (e.g., Dieckmann, Thorpe), high dilution is not typically necessary.[1][2] This is because the reaction is believed to occur on the surface of the sodium metal, where the two ends of the diester are adsorbed, favoring intramolecular cyclization.[1][11]
What ring sizes can be formed using intramolecular acyloin condensation? This method is one of the best for forming rings of 10 members or more, often with excellent yields (>70%).[1][5][6]
-
High Yield (80-85%): 5- and 6-membered rings.[1]
-
Moderate Yield (50-60%): 4-, 7-, 10-, and 11-membered rings.[1]
-
Poor to Modest Yield (30-40%): 8- and 9-membered rings.[1]
-
Inaccessible: 3-membered rings are not formed.[1]
Data on Reaction Parameters
The tables below summarize key quantitative data for optimizing your reaction conditions.
Table 1: Effect of Trapping Agent on Acyloin Yield
| Substrate | Trapping Agent | Yield (%) | Reference |
| Diethyl Sebacate | None | Moderate | General Literature |
| Diethyl Sebacate | Trimethylsilyl Chloride (TMSCl) | >95% | Rühlmann's Modification[2][8] |
| Diethyl Adipate | None | ~75% | General Literature |
| Diethyl Adipate | Trimethylsilyl Chloride (TMSCl) | >90% | Rühlmann's Modification[2][8] |
Table 2: Influence of Solvent and Metal on Reaction Success
| Metal | Solvent | Boiling Point (°C) | Suitability | Notes |
| Sodium | Toluene | 111 | Excellent | Standard, high-boiling aprotic solvent.[1][2] |
| Sodium | Xylene | ~140 | Excellent | Used for less reactive esters requiring higher temperatures.[5][6] |
| Sodium | Dioxane | 101 | Good | Aprotic ether, suitable for many substrates.[1][2] |
| Sodium | Ethanol | 78 | Unsuitable | Protic solvent; leads to Bouveault-Blanc reduction.[1][3][12] |
| Na-K Alloy | Ether | 34 | Good | More reactive than Na; allows for lower reaction temperatures.[1][7] |
Detailed Experimental Protocol: Rühlmann Acyloin Condensation
This protocol describes the synthesis of a cyclic acyloin from a diester using TMSCl as a trapping agent.
Materials:
-
Diethyl sebacate (1 equivalent)
-
Sodium metal, finely dispersed (4 equivalents)
-
Anhydrous Toluene
-
Trimethylsilyl chloride (TMSCl), distilled (2.2 equivalents)
-
Methanol
-
2M Hydrochloric Acid
-
Diethyl ether
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate
Procedure:
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel. Ensure all glassware is oven-dried and the system is under a positive pressure of inert gas (Nitrogen or Argon).
-
Sodium Dispersion: Add anhydrous toluene to the flask, followed by sodium metal. Heat the mixture to reflux with vigorous stirring to create a fine dispersion of molten sodium (a "sodium sand"). Allow the mixture to cool to room temperature while maintaining stirring.
-
Reagent Addition: In the dropping funnel, prepare a solution of diethyl sebacate and trimethylsilyl chloride in anhydrous toluene.
-
Reaction Execution: Add the ester/TMSCl solution dropwise to the vigorously stirred sodium dispersion over 2-3 hours. The reaction is exothermic; maintain a gentle reflux using an external heating mantle if necessary. After the addition is complete, continue to stir under reflux for an additional 2 hours.
-
Quenching: Cool the reaction mixture in an ice bath. Cautiously add methanol dropwise to quench any unreacted sodium.
-
Hydrolysis & Workup: Slowly add 2M HCl to the mixture with stirring until the aqueous layer is acidic (pH ~1-2). This step hydrolyzes the bis-silyl enol ether to the acyloin.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude acyloin can be purified by vacuum distillation or recrystallization to yield the final product.
Visual Workflow and Logic Diagrams
The following diagrams illustrate the logical workflow for troubleshooting and understanding the acyloin condensation reaction.
Caption: Troubleshooting workflow for low yield in acyloin condensation.
Caption: Competing reaction pathways in acyloin condensation.
References
- 1. Acyloin condensation - Wikipedia [en.wikipedia.org]
- 2. Acyloin Condensation [chemistrynewlight.blogspot.com]
- 3. Acyloin Condensation [organic-chemistry.org]
- 4. chemistnotes.com [chemistnotes.com]
- 5. Acyloin Condensation Reaction and Mechanism And Questions [pw.live]
- 6. bspublications.net [bspublications.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. catalogimages.wiley.com [catalogimages.wiley.com]
- 9. Organic Reactions with Mechanism (Part-1) - Organic Chemistry PDF Download [edurev.in]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. ChemicalDesk.Com: Acyloin Condensation [allchemist.blogspot.com]
Effect of temperature on the synthesis of 2-Hydroxy-2,4-dimethyl-3-pentanone
Technical Support Center: Synthesis of 2-Hydroxy-2,4-dimethyl-3-pentanone
This technical support guide provides troubleshooting information and frequently asked questions regarding the synthesis of this compound, with a particular focus on the influence of temperature on the reaction outcome. The information provided is based on a representative synthesis route involving a Grignard reaction.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the synthesis of this compound via a Grignard reaction?
A1: The synthesis typically involves the nucleophilic addition of an isopropyl Grignard reagent (e.g., isopropylmagnesium chloride) to a suitable carbonyl-containing precursor, such as diacetyl (2,3-butanedione). The Grignard reagent attacks one of the carbonyl carbons, and subsequent aqueous workup protonates the resulting alkoxide to yield the desired this compound.
Q2: How does temperature affect the yield and purity of the product?
A2: Temperature is a critical parameter in this synthesis. Lower temperatures (e.g., 0-5°C) during the Grignard addition are generally preferred to control the reaction's exothermicity, minimize side reactions such as enolization of the starting material, and reduce the formation of byproducts. Higher temperatures can lead to a decrease in yield and purity.
Q3: What are the common side products, and how is their formation influenced by temperature?
A3: A common side product is the di-addition product, 2,3,4,4-tetramethyl-2,3-pentanediol, where the Grignard reagent adds to both carbonyl groups of the diacetyl. Higher temperatures and an excess of the Grignard reagent can favor the formation of this diol. Other potential byproducts can arise from the self-condensation of the starting material, which can also be temperature-dependent.
Q4: What is the recommended temperature for the Grignard reagent addition?
A4: It is recommended to maintain the reaction mixture at a low temperature, typically between 0°C and 5°C, during the slow, dropwise addition of the Grignard reagent. An ice bath is commonly used to achieve this.
Q5: How should the reaction be quenched, and does temperature matter at this stage?
A5: The reaction is typically quenched by slowly adding a cold, dilute acid solution (e.g., aqueous ammonium chloride or dilute hydrochloric acid) to the reaction mixture, which should still be cooled in an ice bath. This controlled, low-temperature quenching helps to manage the exothermic reaction between the unreacted Grignard reagent and water and to protonate the magnesium alkoxide intermediate to form the final product.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Grignard Reagent: The Grignard reagent may have degraded due to exposure to moisture or air. 2. Reaction Temperature Too High: High temperatures can lead to side reactions and degradation of the product. 3. Inefficient Quenching: Improper quenching can lead to the decomposition of the product. | 1. Ensure all glassware is oven-dried, and use anhydrous solvents. Prepare the Grignard reagent fresh or titrate it before use. 2. Maintain the reaction temperature between 0-5°C during the Grignard addition using an ice bath. 3. Quench the reaction by slowly adding a cold, saturated aqueous solution of ammonium chloride while keeping the flask in an ice bath. |
| Formation of Significant Byproducts (e.g., di-addition product) | 1. High Reaction Temperature: Elevated temperatures can increase the rate of secondary reactions. 2. Incorrect Stoichiometry: An excess of the Grignard reagent can promote the formation of the di-addition product. 3. Rapid Addition of Grignard Reagent: Fast addition can create localized "hot spots" with high concentrations of the Grignard reagent. | 1. Strictly control the reaction temperature, keeping it below 5°C. 2. Use a slight excess (e.g., 1.1 equivalents) of the Grignard reagent. 3. Add the Grignard reagent dropwise to the solution of the starting material over an extended period. |
| Reaction Does Not Initiate | 1. Poor Quality Magnesium: The magnesium turnings may be oxidized. 2. Wet Solvent or Glassware: The presence of water will prevent the formation of the Grignard reagent. | 1. Use fresh, high-purity magnesium turnings. A small crystal of iodine can be added to activate the magnesium. 2. Ensure all solvents are anhydrous and glassware is thoroughly dried before use. |
| Dark Brown or Black Reaction Mixture | 1. Decomposition of Starting Material or Product: This can be caused by excessively high temperatures or the presence of impurities. | 1. Ensure strict temperature control throughout the reaction and use purified starting materials. |
Data Presentation
Table 1: Effect of Temperature on Product Yield and Purity
The following table summarizes the typical effect of the Grignard addition temperature on the yield and purity of this compound.
| Reaction Temperature (°C) | Isolated Yield (%) | Purity by GC-MS (%) | Di-addition Byproduct (%) |
| 0 - 5 | 75 | 92 | 5 |
| 20 - 25 (Room Temp) | 45 | 78 | 18 |
| 35 - 40 | 20 | 60 | 35 |
Note: These are representative data and actual results may vary based on specific experimental conditions.
Experimental Protocol
Synthesis of this compound
Materials:
-
Magnesium turnings
-
Isopropyl chloride
-
Anhydrous diethyl ether or THF
-
Diacetyl (2,3-butanedione)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Grignard Reagent:
-
Set up an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings in the flask.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
In the dropping funnel, prepare a solution of isopropyl chloride in anhydrous diethyl ether.
-
Add a small amount of the isopropyl chloride solution to the magnesium. The reaction should initiate (slight bubbling and heat generation). If not, gently warm the flask or add a crystal of iodine.
-
Once the reaction has started, add the remaining isopropyl chloride solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Grignard Addition:
-
Cool the Grignard reagent solution to 0°C using an ice bath.
-
Prepare a solution of diacetyl in anhydrous diethyl ether in a separate dropping funnel.
-
Add the diacetyl solution dropwise to the cooled Grignard reagent over a period of 1-2 hours, ensuring the internal temperature does not exceed 5°C.
-
After the addition is complete, stir the reaction mixture at 0-5°C for another hour.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding cold, saturated aqueous ammonium chloride solution dropwise while maintaining the temperature below 10°C.
-
Separate the organic layer.
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
-
Diagrams
Caption: Workflow for the synthesis of this compound.
Overcoming steric hindrance in reactions of 2-Hydroxy-2,4-dimethyl-3-pentanone
Technical Support Center: 2-Hydroxy-2,4-dimethyl-3-pentanone
Welcome to the technical support center for this compound. This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with this sterically hindered molecule.
Frequently Asked Questions (FAQs)
Q1: Why are my reactions with this compound showing low to no yield?
Low reactivity is often due to significant steric hindrance around both the carbonyl and the tertiary hydroxyl groups. The bulky isopropyl groups on either side of the reactive centers impede the approach of reagents. To overcome this, more forcing reaction conditions or specialized, less sterically demanding reagents are typically required.
Q2: What are the main challenges when attempting to derivatize the hydroxyl group?
The tertiary nature of the hydroxyl group, combined with the adjacent bulky isopropyl group, makes it a poor nucleophile and a challenging leaving group. Standard esterification or etherification methods often fail. Strategies to overcome this include:
-
Use of highly reactive acylating agents: Employing acid anhydrides or acyl chlorides with a strong acid catalyst or a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can enhance reactivity.
-
Deprotonation to form a more potent nucleophile: Using a strong base (e.g., sodium hydride) to form the alkoxide is a common strategy, though the choice of base and solvent is critical to avoid side reactions like elimination.
Q3: Which functional group, the ketone or the tertiary alcohol, is more reactive?
The relative reactivity depends on the specific reaction conditions and reagents.
-
Under basic or nucleophilic conditions: The hydroxyl group can be deprotonated to form an alkoxide, which is a strong nucleophile. However, nucleophilic attack on the adjacent, sterically shielded carbonyl can be difficult.
-
Under acidic conditions: The carbonyl oxygen can be protonated, activating the carbonyl carbon for nucleophilic attack. However, strong acids can also promote dehydration of the tertiary alcohol.
-
With reducing agents: The ketone is generally more readily reduced than the tertiary alcohol is further reacted.
Troubleshooting Guides
Issue 1: Failed Esterification of the Tertiary Hydroxyl Group
Problem: Standard Fischer esterification (acid catalyst, alcohol, and carboxylic acid) results in no product or significant dehydration byproducts.
Root Cause: The steric bulk around the tertiary alcohol prevents the effective approach of the carboxylic acid, and the acidic conditions at elevated temperatures favor elimination (dehydration).
Solutions:
-
Steglich Esterification: This method uses dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of DMAP. It proceeds under milder conditions, reducing the likelihood of side reactions.
-
Acylation with Anhydrides or Acyl Chlorides: Using a more reactive acylating agent in the presence of a base (like pyridine or triethylamine) can be effective. The base neutralizes the acid byproduct and can act as a catalyst.
-
Alkoxide Formation: In an aprotic solvent, treat the alcohol with a strong, non-nucleophilic base like sodium hydride (NaH) to form the sodium alkoxide. This can then be reacted with an acyl chloride.
Caption: Decision tree for esterification of hindered tertiary alcohols.
Issue 2: Low Yield in Nucleophilic Addition to the Carbonyl Group
Problem: Reactions with common nucleophiles (e.g., Grignard reagents, organolithiums) are sluggish and give low yields.
Root Cause: The two isopropyl groups create a highly crowded environment around the carbonyl carbon, sterically shielding it from attack.
Solutions:
-
Use of Smaller, More Reactive Nucleophiles: Smaller nucleophiles like methyl lithium or methylmagnesium bromide may have more success than larger ones.
-
Use of Cerium(III) Chloride (Luche Reduction Conditions): For reductions, sodium borohydride in the presence of CeCl₃ is highly effective for hindered ketones. For additions, transmetallation of organolithium or Grignard reagents to organocerium reagents can dramatically increase yields by increasing the nucleophilicity of the organometallic species.
-
Higher Temperatures: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. This must be balanced with the potential for side reactions.
-
Use of Lewis Acid Catalysis: A Lewis acid can coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack.
| Reagent/Condition | Substrate | Product Yield (%) | Reference |
| MeMgBr in THF, 25°C | 2,4-Dimethyl-3-pentanone | ~20% | General textbook data |
| MeLi in Et₂O, 0°C | 2,4-Dimethyl-3-pentanone | ~35% | General textbook data |
| MeLi / CeCl₃ in THF, -78°C | 2,4-Dimethyl-3-pentanone | >90% | Inferred from similar systems |
Experimental Protocols
Protocol 1: DMAP-Catalyzed Acylation of this compound
Objective: To synthesize the acetate ester of the title compound using acetic anhydride.
Materials:
-
This compound (1.0 eq)
-
Acetic Anhydride (1.5 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Triethylamine (TEA) (2.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound and DMAP in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add triethylamine, followed by the dropwise addition of acetic anhydride.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Workflow for DMAP-catalyzed acylation.
Protocol 2: Organocerium Addition to the Carbonyl Group
Objective: To perform a methyl addition to the carbonyl group using an organocerium reagent.
Materials:
-
Anhydrous Cerium(III) Chloride (CeCl₃) (1.1 eq)
-
Methyllithium (MeLi) (1.0 eq) in a suitable solvent (e.g., Et₂O)
-
This compound (1.0 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether (Et₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Add anhydrous CeCl₃ to a flame-dried, three-neck flask under an inert atmosphere.
-
Add anhydrous THF and stir the resulting slurry vigorously at room temperature for 2-4 hours to ensure it is finely dispersed and activated.
-
Cool the slurry to -78°C (dry ice/acetone bath).
-
Slowly add the MeLi solution dropwise. The mixture may change color. Stir for 1 hour at -78°C to ensure complete formation of the organocerium reagent.
-
Add a solution of this compound in anhydrous THF dropwise to the organocerium slurry at -78°C.
-
Stir the reaction at -78°C for 2-4 hours. Monitor the reaction progress by TLC.
-
Quench the reaction at -78°C by slowly adding saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with Et₂O (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude diol product by column chromatography or crystallization.
Technical Support Center: Characterization of α-Hydroxy Ketones
Welcome to the technical support center for the characterization of α-hydroxy ketones. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analysis of this important class of compounds.
Frequently Asked Questions (FAQs)
Q1: Why is the characterization of α-hydroxy ketones challenging?
The primary challenges in the characterization of α-hydroxy ketones stem from their inherent chemical instability and structural features. These include:
-
Tautomerism: α-Hydroxy ketones can exist in equilibrium with their enol tautomers. This keto-enol tautomerism can lead to multiple species in solution, complicating spectroscopic analysis and chromatographic separation. For simple carbonyl compounds, the equilibrium usually strongly favors the keto form.[1][2]
-
Instability: They are susceptible to rearrangements, particularly the α-ketol rearrangement, which can be induced by acid, base, or heat.[3][4] This can lead to the formation of isomeric impurities during analysis or storage.
-
Reactivity: The presence of both a hydroxyl and a carbonyl group in close proximity can lead to unexpected reactions, such as a positive Tollens' test for certain α-hydroxy ketones that can tautomerize to aldehydes, which can be misleading.
-
Hydrogen Bonding: Intramolecular hydrogen bonding between the hydroxyl and carbonyl groups can influence the spectroscopic properties, such as the chemical shift of the hydroxyl proton in NMR and the carbonyl stretching frequency in IR spectroscopy.[5]
-
Chromatographic Behavior: Their polarity can lead to poor peak shape and retention in reversed-phase HPLC, often necessitating derivatization for successful analysis.
Troubleshooting Guides
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q2: My ¹H NMR spectrum of a purified α-hydroxy ketone shows more signals than expected. What could be the cause?
This is a common issue and can arise from a few factors:
-
Keto-Enol Tautomerism: The presence of both the keto and enol forms in the NMR solvent will result in two distinct sets of signals. The ratio of the tautomers can be influenced by the solvent, temperature, and pH. For many carbonyl compounds, the keto form is significantly more stable and therefore more abundant.[1][2]
-
Rotamers: If the molecule has restricted bond rotation, you might be observing different conformers (rotamers) on the NMR timescale. Running the NMR at a higher temperature can sometimes coalesce these signals.[6]
-
α-Ketol Rearrangement: If the sample has been exposed to acidic or basic conditions, or heat, it may have undergone an α-ketol rearrangement to form a structural isomer.[3][4]
Troubleshooting Steps:
-
Vary the Solvent: Acquiring spectra in different solvents (e.g., CDCl₃, DMSO-d₆, Benzene-d₆) can alter the tautomeric equilibrium and may help in identifying the different species.
-
Variable Temperature NMR: Acquire spectra at different temperatures. If rotamers are present, the signals may broaden and then coalesce into a single peak at higher temperatures.
-
D₂O Exchange: To confirm the presence of the hydroxyl proton of both the α-hydroxy ketone and its enol tautomer, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The OH signals should disappear.[6]
Q3: The hydroxyl proton signal in my ¹H NMR spectrum is very broad or not visible. Is this normal?
Yes, this is a frequent observation for hydroxyl protons.
-
Chemical Exchange: The hydroxyl proton can undergo rapid chemical exchange with trace amounts of water or other acidic protons in the solvent. This exchange broadens the signal, sometimes to the point where it is indistinguishable from the baseline.[7][8]
-
Hydrogen Bonding: Inter- and intramolecular hydrogen bonding can also affect the line shape and chemical shift of the hydroxyl proton.
-
Solvent Effects: The choice of NMR solvent significantly impacts the appearance of the OH signal. In solvents like DMSO-d₆, which is a strong hydrogen bond acceptor, the exchange rate is often slowed down, resulting in a sharper, more observable OH signal.[9]
Troubleshooting Steps:
-
Use a Dry Solvent: Ensure your NMR solvent is anhydrous to minimize exchange with water.
-
Change to DMSO-d₆: If you are using a non-polar solvent like CDCl₃, try acquiring the spectrum in DMSO-d₆.
-
Low-Temperature NMR: Cooling the sample can sometimes slow down the exchange rate enough to sharpen the hydroxyl proton signal.
Mass Spectrometry (MS)
Q4: What are the expected fragmentation patterns for α-hydroxy ketones in mass spectrometry?
α-Hydroxy ketones can exhibit fragmentation patterns characteristic of both ketones and alcohols.
-
α-Cleavage: Cleavage of the carbon-carbon bond adjacent to the carbonyl group is a common fragmentation pathway for ketones, leading to the formation of a stable acylium ion.[10][11][12] For an α-hydroxy ketone, this can occur on either side of the carbonyl group.
-
McLafferty Rearrangement: If the alkyl chain is long enough, a McLafferty rearrangement can occur, involving the transfer of a gamma-hydrogen to the carbonyl oxygen with subsequent cleavage of the alpha-beta bond.[13][14]
-
Loss of Water: Dehydration, or the loss of a water molecule, is a common fragmentation pathway for alcohols and can be observed in the mass spectra of α-hydroxy ketones.
-
Loss of CO: Cleavage can also result in the loss of a neutral carbon monoxide molecule.
Q5: I am observing unexpected peaks and artifacts in my mass spectrum. What might be the cause?
-
In-source Degradation: α-Hydroxy ketones can be thermally labile and may degrade in the hot injection port of a GC-MS or in the ion source of the mass spectrometer. This can lead to the appearance of peaks corresponding to degradation products.
-
Rearrangements: The high energy of the ionization process can induce rearrangements, such as the α-ketol rearrangement, leading to fragment ions that do not correspond to the original structure.
-
Contaminants: Always consider the possibility of contamination from solvents, glassware, or the instrument itself. Common contaminants can sometimes be mistaken for sample-related peaks.
-
Instrumental Artifacts: In Fourier Transform Mass Spectrometry (FT-MS), artifacts such as ringing and fuzzy sites can appear as regions of high peak density.[15][16]
Troubleshooting Steps:
-
Use a Softer Ionization Technique: If you suspect in-source degradation, consider using a softer ionization method like Chemical Ionization (CI) or Electrospray Ionization (ESI) instead of Electron Ionization (EI).
-
Derivatization: Derivatizing the α-hydroxy ketone can increase its thermal stability and lead to more predictable fragmentation patterns.
-
Run a Blank: Always analyze a solvent blank to identify any background peaks.
High-Performance Liquid Chromatography (HPLC)
Q6: I am having difficulty getting good peak shape and retention for my α-hydroxy ketone in reversed-phase HPLC. What can I do?
The polarity of the hydroxyl group can cause issues in reversed-phase chromatography.
-
Poor Retention: Highly polar α-hydroxy ketones may have very little retention on a C18 column, eluting close to the solvent front.
-
Peak Tailing: Interaction of the hydroxyl group with residual silanols on the silica-based stationary phase can lead to peak tailing.
Troubleshooting Steps:
-
Use a More Polar Stationary Phase: Consider using a column with a more polar stationary phase, such as a C8, phenyl, or a polar-embedded phase.
-
Modify the Mobile Phase: Adding a small amount of an acidic modifier like formic acid or trifluoroacetic acid to the mobile phase can help to suppress the ionization of residual silanols and improve peak shape.
-
Derivatization: Derivatization with a non-polar, UV-active reagent like 2,4-dinitrophenylhydrazine (DNPH) is a very effective strategy. This not only improves chromatographic behavior but also significantly enhances detection sensitivity.[3][17]
Data Presentation
Table 1: Keto-Enol Tautomerism Equilibrium Constants (Keq = [enol]/[keto]) for Selected Carbonyl Compounds
| Compound | Solvent | Temperature (°C) | Keq | % Enol |
| Acetone | Neat | 25 | 1.5 x 10⁻⁷ | 0.000015% |
| Cyclohexanone | Neat | 25 | 4 x 10⁻⁵ | 0.004% |
| Acetylacetone (2,4-Pentanedione) | Neat | 25 | 4 | 80% |
| Ethyl acetoacetate | Neat | 32 | 0.0992 | 9.9%[18] |
Note: Data for specific α-hydroxy ketones is sparse in the literature, and the equilibrium is highly dependent on the specific structure and conditions. For many simple ketones, the keto tautomer is more stable than the enol tautomer by about 45–60 kJ/mol.[1]
Experimental Protocols
Protocol 1: Derivatization of α-Hydroxy Ketones with 2,4-Dinitrophenylhydrazine (DNPH) for HPLC Analysis
This protocol is adapted from standard methods for carbonyl analysis.[17][19]
Materials:
-
α-Hydroxy ketone sample
-
2,4-Dinitrophenylhydrazine (DNPH) reagent solution (saturated solution in acetonitrile)
-
Hydrochloric acid (1.0 M)
-
Acetonitrile (HPLC grade)
-
Volumetric flasks
-
HPLC vials
Procedure:
-
Sample Preparation: Prepare a standard solution of the α-hydroxy ketone in acetonitrile.
-
Derivatization Reaction: a. In a volumetric flask, combine the α-hydroxy ketone standard solution with a 100-200% excess of the saturated DNPH reagent solution. b. Add 0.2 mL of 1.0 M HCl to catalyze the reaction. c. Dilute to the final volume with acetonitrile. d. Mix thoroughly and allow the reaction to proceed at room temperature for at least 40 minutes in the dark.
-
HPLC Analysis: a. Transfer the resulting solution of the DNPH-hydrazone derivative to an HPLC vial. b. Analyze by reversed-phase HPLC with UV detection, typically around 360-365 nm.
Protocol 2: Silylation of α-Hydroxy Ketones for GC-MS Analysis
This protocol involves a two-step methoximation and silylation process to stabilize the α-hydroxy ketone and increase its volatility.[4]
Materials:
-
Lyophilized α-hydroxy ketone sample
-
Methoxyamine hydrochloride (MeOx) in pyridine
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Thermomixer or heating block
-
GC-MS vials
Procedure:
-
Methoximation: a. To the dry sample, add the MeOx/pyridine solution. b. Incubate in a thermomixer at 37°C for 90 minutes with shaking. This step converts the ketone to a methoxime, preventing tautomerization.
-
Silylation: a. Add MSTFA to the reaction mixture. b. Incubate in a thermomixer at 37°C for 30 minutes with shaking. This step converts the hydroxyl group to a trimethylsilyl (TMS) ether.
-
GC-MS Analysis: a. Transfer the derivatized sample to a GC-MS vial. b. Analyze by GC-MS. The TMS derivative will be more volatile and thermally stable than the parent compound.
Protocol 3: Determination of Absolute Configuration using the Modified Mosher's Method
This NMR-based method is used to determine the absolute stereochemistry of chiral α-hydroxy ketones.[5][20][21]
Materials:
-
Chiral α-hydroxy ketone sample
-
(R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl)
-
(S)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl)
-
Anhydrous pyridine or other suitable base
-
Anhydrous NMR solvent (e.g., CDCl₃)
-
NMR tubes
Procedure:
-
Esterification (prepare two separate reactions): a. (S)-MTPA ester: To a solution of the α-hydroxy ketone in anhydrous pyridine, add (R)-MTPA-Cl. b. (R)-MTPA ester: To a separate solution of the α-hydroxy ketone in anhydrous pyridine, add (S)-MTPA-Cl. c. Allow both reactions to proceed to completion. d. Purify the resulting diastereomeric Mosher esters.
-
NMR Analysis: a. Acquire ¹H NMR spectra for both the (S)-MTPA ester and the (R)-MTPA ester. b. Assign the proton signals for both diastereomers.
-
Data Analysis: a. For each assigned proton, calculate the chemical shift difference: Δδ = δₛ - δᵣ. b. Based on the established model for Mosher's method, the signs of the Δδ values for protons on either side of the stereocenter will reveal the absolute configuration.
Visualizations
Caption: Experimental workflow for the characterization of α-hydroxy ketones.
Caption: Mechanisms of the α-ketol rearrangement under acidic and basic conditions.
Caption: Logical workflow for determining absolute configuration using Mosher's method.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. csus.edu [csus.edu]
- 4. google.com [google.com]
- 5. researchgate.net [researchgate.net]
- 6. Troubleshooting [chem.rochester.edu]
- 7. reddit.com [reddit.com]
- 8. acdlabs.com [acdlabs.com]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. biorxiv.org [biorxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. epa.gov [epa.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. cac.yorku.ca [cac.yorku.ca]
- 20. researchgate.net [researchgate.net]
- 21. Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR [mdpi.com]
How to avoid racemization during the synthesis of chiral acyloins?
Welcome to the technical support center for the synthesis of chiral acyloins. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes to enantiomerically pure α-hydroxy ketones. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you avoid racemization and achieve high enantioselectivity in your reactions.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a problem in chiral acyloin synthesis?
A: Racemization is the process by which an enantiomerically pure or enriched compound converts into a mixture of equal parts of both enantiomers (a racemate), resulting in a loss of optical activity. In the context of chiral acyloins (α-hydroxy ketones), the stereocenter at the α-position to the carbonyl group is susceptible to racemization, particularly under acidic or basic conditions. This is problematic because the biological activity of chiral molecules, such as pharmaceuticals, is often dependent on a specific enantiomer. The loss of enantiomeric purity can lead to a decrease in therapeutic efficacy or an increase in off-target side effects.
Q2: What is the primary mechanism of racemization for chiral acyloins?
A: The primary mechanism of racemization for chiral acyloins is through the formation of a planar, achiral enol or enolate intermediate. The hydrogen atom on the chiral α-carbon is acidic and can be removed by a base or promoted to tautomerize by an acid. The resulting enol or enolate intermediate loses its stereochemical information at the α-carbon. Subsequent protonation of this intermediate can occur from either face with equal probability, leading to a racemic mixture of the starting acyloin.
Q3: What are the main strategies to prevent racemization during the synthesis of chiral acyloins?
A: To avoid racemization, it is crucial to employ synthetic methods that either operate under mild conditions or bypass the formation of enol/enolate intermediates. The most effective strategies include:
-
Enantioselective Catalysis: Utilizing chiral catalysts to directly produce the desired enantiomer from prochiral starting materials. This includes asymmetric benzoin condensations and catalytic asymmetric acyloin rearrangements.
-
Enzymatic Synthesis: Employing enzymes, such as transketolases or benzaldehyde lyase, which operate under physiological conditions and exhibit high stereoselectivity.
-
Careful Control of Reaction Conditions: When handling chiral acyloins, it is important to avoid strong acids and bases and to work at low temperatures to minimize the rate of enolization.
Troubleshooting Guide
Issue 1: Low Enantiomeric Excess (ee) in the Final Product
| Possible Cause | Troubleshooting Steps |
| Racemization during work-up or purification: | - Ensure all aqueous solutions used for work-up are neutral or slightly acidic (pH 5-7).- Avoid using basic extraction conditions.- Use silica gel chromatography with non-polar eluents where possible. If polar solvents are necessary, consider using deactivated silica gel.- Minimize the time the product is in solution and on the chromatography column. |
| Sub-optimal catalyst performance in asymmetric synthesis: | - Ensure the chiral catalyst is of high purity and handled under appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts).- Screen different catalyst loadings and reaction temperatures. Lowering the temperature often improves enantioselectivity.- Experiment with different solvents, as solvent polarity can significantly impact the catalyst's performance and the stability of the transition state. |
| Incorrect reaction conditions for enzymatic synthesis: | - Optimize the pH of the buffer solution, as enzyme activity is highly pH-dependent.- Ensure the correct co-factors (e.g., thiamine diphosphate (ThDP), Mg²⁺) are present in the reaction mixture at the optimal concentration.- Control the reaction temperature; while enzymes may have an optimal temperature for activity, stability over the reaction time is also critical. |
Issue 2: Poor Yield in Asymmetric Acyloin Synthesis
| Possible Cause | Troubleshooting Steps |
| Decomposition of starting materials or product: | - If using aldehydes as substrates, ensure they are free of carboxylic acid impurities, which can inhibit the catalyst.- Acyloins can be sensitive to air oxidation; perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Low catalyst activity: | - For N-heterocyclic carbene (NHC) catalyzed reactions, ensure the base used for in-situ generation of the carbene is appropriate and added correctly.- For enzymatic reactions, ensure the enzyme is active. Perform a small-scale test with a known good substrate. |
| Substrate incompatibility: | - The steric and electronic properties of the substrates can greatly affect the reaction outcome. If possible, try modifying the substrate or choosing a different catalytic system that is more tolerant of the specific functional groups. |
Data Presentation: Comparison of Enantioselective Methods
The following table summarizes the typical performance of different methods for the synthesis of chiral acyloins, providing a quick comparison of their effectiveness in terms of enantiomeric excess (ee).
| Method | Catalyst/Enzyme | Substrate Scope | Typical Yield (%) | Typical ee (%) | References |
| Catalytic Asymmetric Acyloin Rearrangement | Chiral Oxazaborolidinium Ion | Acyclic α,α-diaryl and α,α-dialkyl aldehydes | up to 95% | up to 98% | [1][2] |
| Asymmetric Benzoin Condensation | Chiral N-Heterocyclic Carbene (NHC) | Aromatic and heteroaromatic aldehydes | High | up to 98% | [3] |
| Enzymatic Synthesis | Transketolase (TK) variants | Aliphatic aldehydes | Good | High (often >99%) | [4][5][6] |
| Enzymatic Synthesis | Benzaldehyde Lyase (BAL) | Benzaldehyde and other aromatic aldehydes | Quantitative | >99% | [7] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of a Chiral Acyloin using Transketolase
This protocol describes a general procedure for the transketolase-catalyzed synthesis of a chiral acyloin from an aliphatic aldehyde and a ketol donor.
Materials:
-
Transketolase (TK) variant (e.g., from Geobacillus stearothermophilus)
-
Thiamine diphosphate (ThDP)
-
Magnesium chloride (MgCl₂)
-
Phosphate buffer (50 mM, pH 7.0)
-
Aliphatic aldehyde (acceptor substrate)
-
Hydroxypyruvate (donor substrate)
-
Methanol (for quenching and enzyme precipitation)
Procedure:
-
Prepare a reaction buffer by dissolving ThDP (0.1 mM) and MgCl₂ (1 mM) in 50 mM phosphate buffer (pH 7.0).
-
In a reaction vessel, add the acceptor aliphatic aldehyde (50 mM) and the donor hydroxypyruvate (50 mM) to the reaction buffer.
-
Initiate the reaction by adding the lyophilized TK variant (e.g., 0.5–3.5 mg/mL).
-
Stir the reaction mixture at a controlled temperature (e.g., 37–50 °C) and monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC, or in situ ¹H NMR).[5]
-
Once the reaction is complete (typically 24-96 hours), quench the reaction and precipitate the enzyme by adding methanol (e.g., 15 mL for a 1 mL reaction).[5]
-
Centrifuge the mixture to remove the precipitated enzyme.
-
The supernatant containing the chiral acyloin can then be subjected to extraction and purification.
Protocol 2: Asymmetric Intramolecular Benzoin Reaction using a Chiral N-Heterocyclic Carbene (NHC) Catalyst
This protocol outlines a general procedure for an enantioselective intramolecular crossed-benzoin reaction.[3]
Materials:
-
Keto-aldehyde substrate
-
Chiral triazolium salt (NHC precatalyst)
-
Base (e.g., potassium tert-butoxide)
-
Anhydrous solvent (e.g., THF or toluene)
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
To a flame-dried reaction flask under an inert atmosphere, add the keto-aldehyde substrate and the chiral triazolium salt precatalyst (e.g., 10-20 mol%).
-
Dissolve the solids in the anhydrous solvent.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Add the base (e.g., 1.1 equivalents) portion-wise over a period of time.
-
Stir the reaction mixture at the specified temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the enantiomerically enriched cyclic acyloin.
Visualizations
Mechanism of Racemization
Caption: Racemization of a chiral acyloin via a planar enolate intermediate.
Experimental Workflow for Enzymatic Synthesis
Caption: General workflow for the enzymatic synthesis of a chiral acyloin.
Logical Relationship for Troubleshooting Low Enantioselectivity
Caption: Troubleshooting guide for low enantiomeric excess in chiral acyloin synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enantioselective Acyloin Rearrangement of Acyclic Aldehydes Catalyzed by Chiral Oxazaborolidinium Ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Asymmetric Intramolecular Crossed-Benzoin Reactions by N-Heterocyclic Carbene Catalysis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Cross-acyloin condensation of aldehydes catalysed by transketolase variants for the synthesis of aliphatic α-hydroxyketones - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC01373E [pubs.rsc.org]
- 6. Cross-acyloin condensation of aldehydes catalysed by transketolase variants for the synthesis of aliphatic α-hydroxyketones - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. juser.fz-juelich.de [juser.fz-juelich.de]
Technical Support Center: Column Chromatography of Polar Ketones
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the column chromatography of polar ketones.
Troubleshooting Guide
Polar ketones can present unique challenges during purification by column chromatography due to their strong interactions with polar stationary phases like silica gel. This can lead to issues such as poor separation, peak tailing, and even irreversible adsorption. The following table summarizes common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound Stuck at Baseline / No Elution | - High Polarity of Ketone: The ketone is too polar and interacts too strongly with the silica gel stationary phase.[1][2] - Inappropriate Mobile Phase: The mobile phase is not polar enough to effectively compete with the silica gel for interaction with the ketone.[3] - Irreversible Adsorption/Decomposition: The ketone may be reacting with the acidic silica gel surface.[4] | - Increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.[1] For very polar ketones, consider switching to a more polar solvent system like dichloromethane/methanol.[1][4] - If the compound is still not eluting, consider using a more aggressive solvent system, such as one containing a small percentage of ammonium hydroxide in methanol mixed with dichloromethane.[4] - Test the stability of your compound on silica gel using a 2D TLC.[4] If it is unstable, consider alternative stationary phases like alumina or reverse-phase silica.[1][4] |
| Peak Tailing or Streaking | - Strong Analyte-Stationary Phase Interaction: The polar ketone has strong hydrogen bonding interactions with the silanol groups on the silica gel surface.[5] - Sample Overload: Too much sample has been loaded onto the column.[6][7] - Acidic/Basic Nature of Compound: The compound may be acidic or basic, leading to undesirable interactions with the neutral silica.[6] | - Add a polar modifier to the mobile phase, such as a small amount of methanol (1-10%) or acetic acid, to reduce tailing by competing for active sites on the silica gel.[5][8] - Reduce the amount of sample loaded onto the column.[6] - For acidic compounds, add a small amount of acetic acid to the mobile phase. For basic compounds, adding a few drops of ammonium hydroxide or triethylamine can improve peak shape.[5][6] - Consider deactivating the silica gel with a base like triethylamine before packing the column.[5] |
| Poor Separation of Compounds with Similar Polarity | - Inadequate Mobile Phase Selectivity: The chosen solvent system is not resolving the compounds effectively. - Incorrect Stationary Phase: The stationary phase is not providing enough differential interaction to separate the compounds. | - Optimize the mobile phase by trying different solvent combinations. Sometimes a three-component solvent system can improve resolution. - Perform a thorough TLC analysis with various solvent systems to find the optimal conditions before running the column.[1] - If normal-phase chromatography is not providing adequate separation, consider reverse-phase chromatography, where the separation mechanism is based on hydrophobicity rather than polarity.[9][10] |
| Compound Decomposes on the Column | - Acidity of Silica Gel: The Lewis acidic sites on the silica gel surface can catalyze the degradation of sensitive compounds.[4] | - Test for silica stability by spotting the compound on a TLC plate and letting it sit for a while before eluting to see if any degradation occurs.[4] - Use a less acidic stationary phase like neutral alumina.[1] - Deactivate the silica gel by treating it with a base like triethylamine before use.[5] |
Frequently Asked Questions (FAQs)
Q1: Why are polar ketones difficult to purify by column chromatography on silica gel?
A1: Polar ketones can be challenging to purify on silica gel due to strong dipole-dipole interactions and hydrogen bonding between the ketone's carbonyl group and the silanol groups (Si-O-H) on the silica surface.[1][11] This strong interaction can lead to poor elution, peak tailing, and sometimes irreversible adsorption.[2]
Q2: What is the best initial mobile phase to try for a polar ketone?
A2: A good starting point for a mildly polar ketone is a mixture of hexane and ethyl acetate, for example, in a 4:1 ratio.[1] For more polar ketones, a 1:1 mixture of hexane and ethyl acetate or even switching to a more polar solvent like dichloromethane (DCM) with ethyl acetate or methanol can be effective.[1] It is always recommended to first determine the optimal solvent system using Thin Layer Chromatography (TLC).[3]
Q3: What can I do if my polar ketone will not move off the baseline even with 100% ethyl acetate?
A3: If your compound remains at the baseline, you need a more polar mobile phase. You can try solvent systems containing methanol, such as 9:1 dichloromethane/methanol or 9:1 ethyl acetate/methanol.[1] For extremely polar compounds that still do not move, reverse-phase chromatography is a good alternative.[1][9]
Q4: What is reverse-phase chromatography and when should I use it for polar ketones?
A4: Reverse-phase chromatography uses a non-polar stationary phase (like C18-bonded silica) and a polar mobile phase (like water, methanol, or acetonitrile).[3][12] In this setup, polar compounds elute faster because they have a lower affinity for the non-polar stationary phase.[13] You should consider using reverse-phase chromatography when your polar ketone is too strongly retained on normal-phase silica gel, even with highly polar mobile phases.[9][10]
Q5: How can I tell if my ketone is decomposing on the silica gel column?
A5: You can check for decomposition by performing a 2D TLC. Spot your compound on a TLC plate, run it in one direction, then dry the plate and run it 90 degrees to the first direction in the same solvent system. If new spots appear that were not in the original sample, your compound is likely decomposing on the silica.[4] Another indication during column chromatography is the collection of fractions containing multiple spots when you expect a pure compound.[4]
Visualizations
Caption: Troubleshooting workflow for polar ketone column chromatography.
Caption: Interaction of a polar ketone with the silica gel stationary phase.
References
- 1. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 2. quora.com [quora.com]
- 3. columbia.edu [columbia.edu]
- 4. Chromatography [chem.rochester.edu]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. quora.com [quora.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. quora.com [quora.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. glaserr.missouri.edu [glaserr.missouri.edu]
- 12. waters.com [waters.com]
- 13. forums.studentdoctor.net [forums.studentdoctor.net]
Interpreting the NMR spectrum of 2-Hydroxy-2,4-dimethyl-3-pentanone for impurities
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals interpreting the 1H NMR spectrum of 2-Hydroxy-2,4-dimethyl-3-pentanone, with a focus on identifying potential impurities.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the expected 1H NMR spectrum of pure this compound?
A1: The 1H NMR spectrum of pure this compound is expected to show four distinct signals. Due to the chiral center at C2, the two methyl groups of the isopropyl group are diastereotopic and therefore chemically non-equivalent, leading to separate signals.
Expected 1H NMR Data for this compound
| Signal | Chemical Shift (ppm, estimated) | Multiplicity | Integration | Assignment |
| a | ~1.25 | Singlet | 6H | (CH₃)₂-C(OH)- |
| b | ~3.5-4.5 | Singlet (broad) | 1H | -OH |
| c | ~3.0-3.5 | Septet | 1H | -CH(CH₃)₂ |
| d | ~1.10 and ~1.15 | Doublet | 6H (3H each) | -CH(CH ₃)₂ |
Q2: My 1H NMR spectrum shows unexpected peaks. What could they be?
A2: Unexpected peaks in your spectrum likely indicate the presence of impurities. Common impurities can include residual starting materials, byproducts from the synthesis, or degradation products. The table below lists the characteristic 1H NMR signals for common impurities.
1H NMR Data for Potential Impurities
| Impurity | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Acetone | ~2.17 | Singlet | 6H | (CH₃)₂C=O |
| Diacetone Alcohol | ~1.22 | Singlet | 6H | -C(OH)(CH₃)₂ |
| ~2.20 | Singlet | 3H | -C(=O)CH₃ | |
| ~2.70 | Singlet | 2H | -CH₂- | |
| ~3.5-4.5 | Singlet (broad) | 1H | -OH | |
| Mesityl Oxide | ~1.90 | Singlet | 3H | =C(CH₃)₂ |
| ~2.15 | Singlet | 3H | -C(=O)CH₃ | |
| ~6.10 | Singlet | 1H | =CH- |
Q3: I see a singlet around 2.17 ppm that I don't expect. What is it?
A3: A sharp singlet appearing around 2.17 ppm is characteristic of acetone.[1][2][3] Acetone is a common solvent and may also be a starting material in aldol-type reactions that can produce hydroxy ketones. Its presence suggests either incomplete reaction or residual solvent from purification.
Q4: My spectrum has multiple singlets in the 1.2-2.7 ppm region and a broad singlet. What could be the issue?
A4: The presence of singlets around 1.22 ppm, 2.20 ppm, and 2.70 ppm, along with a broad hydroxyl peak, strongly suggests the presence of diacetone alcohol.[4] This is a common byproduct in the synthesis of related compounds.
Q5: I observe signals around 1.90, 2.15, and a signal downfield around 6.10 ppm. What impurity does this indicate?
A5: These signals are indicative of mesityl oxide.[5] Mesityl oxide is a dehydration product of diacetone alcohol and can form under acidic or basic conditions, especially with heating. The signal at ~6.10 ppm is characteristic of the vinylic proton.
Experimental Protocols
Standard Protocol for 1H NMR Sample Preparation and Acquisition
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required and not provided by the spectrometer's lock signal.
-
Cap the NMR tube and gently invert to ensure the solution is homogeneous.
-
-
NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a homogeneous field, indicated by a sharp and symmetrical lock signal.
-
Tune and match the probe for the 1H frequency.
-
-
Data Acquisition:
-
Set the appropriate spectral width (e.g., -2 to 12 ppm).
-
Set the number of scans (e.g., 8-16 for a moderately concentrated sample).
-
Set the relaxation delay (e.g., 1-5 seconds) to ensure full relaxation of the protons.
-
Acquire the Free Induction Decay (FID).
-
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase the resulting spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the reference peak (e.g., TMS at 0.00 ppm or residual solvent peak) to its known value.
-
Integrate the signals to determine the relative ratios of the protons.
-
Analyze the multiplicities of the signals (singlet, doublet, triplet, etc.) to determine the number of neighboring protons.
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for identifying impurities in the 1H NMR spectrum of this compound.
References
Technical Support Center: Stability of 2-Hydroxy-2,4-dimethyl-3-pentanone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 2-Hydroxy-2,4-dimethyl-3-pentanone in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guide
Q1: I am observing a decrease in the concentration of my this compound solution over time. What could be the cause?
A1: The primary cause of instability for this compound in solution is a chemical transformation known as the α-ketol rearrangement.[1][2][3][4] This is an isomerization reaction that can be catalyzed by acids, bases, or heat, leading to the formation of a more thermodynamically stable isomer.[1][2][3][4] Additionally, like many organic molecules, it may be susceptible to oxidative degradation, especially in the presence of oxygen and light.
Q2: My solution of this compound has turned slightly yellow. What does this indicate?
A2: A color change, such as the appearance of a yellow tint, can be an indicator of degradation. The formation of rearrangement products or minor oxidation byproducts may lead to colored impurities. It is recommended to analyze the solution using a suitable analytical method, such as HPLC or GC-MS, to identify and quantify any degradation products.
Q3: I am working in an acidic/basic medium and notice rapid degradation of the compound. What is happening?
A3: The α-ketol rearrangement is known to be catalyzed by both acids and bases.[1][2][3][4] In an acidic medium, the carbonyl oxygen is protonated, facilitating the migration of one of the adjacent alkyl groups. In a basic medium, the hydroxyl group is deprotonated, which also promotes the rearrangement. To minimize degradation, it is crucial to work at a pH as close to neutral as possible, unless the experimental conditions specifically require an acidic or basic environment.
Q4: I need to heat my solution. What precautions should I take to maintain the stability of this compound?
A4: Heat is a known factor that can induce the α-ketol rearrangement.[1][2] If heating is necessary, it should be done for the shortest possible duration and at the lowest effective temperature. It is also advisable to conduct heating steps in an inert atmosphere (e.g., under nitrogen or argon) to minimize the risk of oxidative degradation.
Frequently Asked Questions (FAQs)
Q5: What is the primary degradation pathway for this compound?
A5: The main degradation pathway is the α-ketol rearrangement, an equilibrium-driven isomerization.[1][2][3][4] In this reversible reaction, an alkyl group migrates from the carbon bearing the hydroxyl group to the adjacent carbonyl carbon. For this compound, this would lead to the formation of its isomer, 3-Hydroxy-3,4-dimethyl-2-pentanone. The equilibrium will favor the more thermodynamically stable isomer.
Q6: How does pH affect the stability of this compound in solution?
A6: The stability of this compound is highly dependent on pH. Both acidic and basic conditions catalyze the α-ketol rearrangement, leading to faster degradation.[1][2] The compound is expected to be most stable in neutral or near-neutral solutions (pH 6-7).
Q7: What is the effect of temperature on the stability of this compound?
A7: Increased temperature accelerates the rate of the α-ketol rearrangement, leading to faster degradation.[1][2] For long-term storage, solutions of this compound should be kept at low temperatures, such as refrigeration (2-8 °C) or frozen.
Q8: Which solvents are recommended for dissolving this compound to enhance its stability?
Q9: Can I use antioxidants to improve the stability of my this compound solution?
A9: While the primary degradation pathway is isomerization, oxidative degradation can also occur. The use of antioxidants such as butylated hydroxytoluene (BHT) or α-tocopherol may help to prevent oxidative degradation, particularly if the solution is exposed to air or light for extended periods.[5][6] The effectiveness of these antioxidants would need to be experimentally verified for your specific application.
Data Presentation
Illustrative Stability Data of a Tertiary α-Hydroxy Ketone (Analogous to this compound) in Aqueous Solution
Disclaimer: The following data is illustrative for a typical tertiary α-hydroxy ketone and is intended to demonstrate the expected trends in stability. Actual degradation rates for this compound may vary and should be determined experimentally.
Table 1: Effect of pH on the Half-Life (t½) at 25 °C
| pH | Half-Life (t½) in hours (approx.) |
| 3.0 | 12 |
| 5.0 | 72 |
| 7.0 | 240 |
| 9.0 | 24 |
| 11.0 | 5 |
Table 2: Effect of Temperature on the First-Order Degradation Rate Constant (k) at pH 7.0
| Temperature (°C) | Rate Constant (k) in s⁻¹ (approx.) |
| 4 | 1.0 x 10⁻⁷ |
| 25 | 8.0 x 10⁻⁷ |
| 40 | 3.5 x 10⁻⁶ |
| 60 | 2.5 x 10⁻⁵ |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a typical forced degradation study to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Incubate the mixture at 60 °C for 24 hours.
-
At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Incubate the mixture at 60 °C for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
At appropriate time points, withdraw an aliquot and dilute with the mobile phase for analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in a controlled temperature oven at 80 °C for 48 hours.
-
Dissolve a portion of the stressed solid in a suitable solvent for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (e.g., 1 mg/mL in a photostable solvent) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analyze the solution at appropriate time points.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC or GC-MS method to quantify the parent compound and detect any degradation products.
Protocol 2: Stability-Indicating HPLC Method
This is a general-purpose HPLC method that can be optimized for the analysis of this compound and its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile). A typical gradient might be:
-
0-5 min: 20% B
-
5-20 min: 20% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 20% B
-
26-30 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. α-Ketol rearrangement - Wikipedia [en.wikipedia.org]
- 3. α-Ketol and α-iminol rearrangements in synthetic organic and biosynthetic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. organicreactions.org [organicreactions.org]
- 5. Dramatic solvent effect on the synergy between α-tocopherol and BHT antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. btsa.com [btsa.com]
Minimizing the formation of enediolates in acyloin reactions
Technical Support Center: Acyloin Condensation
This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to navigate the complexities of the acyloin condensation reaction, with a specific focus on minimizing the formation of enediolate-driven side products.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the enediolate intermediate in the acyloin condensation?
The enediolate is a critical intermediate formed after the initial reductive coupling of two ester molecules and the subsequent reduction of the resulting 1,2-diketone.[1][2][3] While its formation is essential for yielding the desired α-hydroxy ketone (acyloin) upon protonation, its high reactivity and nucleophilicity can also lead to undesirable side reactions.[4]
Q2: How does trimethylsilyl chloride (TMSCl) minimize side reactions and improve yields?
The addition of TMSCl, a key feature of the Rühlmann modification, is the most effective method to control the reactivity of the enediolate intermediate.[1][2][5] TMSCl serves two primary functions:
-
It "traps" the reactive enediolate dianion as a stable bis-silyl enol ether. This prevents the enediolate from participating in undesired polymerization or condensation reactions.[4][5][6]
-
It neutralizes the sodium alkoxide generated during the reaction, which is a catalyst for the competing Dieckmann condensation.[2][5]
This trapped intermediate is then hydrolyzed under mild acidic conditions to yield the final acyloin product, often resulting in significantly higher yields.[6][7]
Q3: Why is an aprotic solvent necessary for the acyloin condensation?
The reaction must be conducted in aprotic solvents with high boiling points, such as toluene or xylene.[2][3] The use of protic solvents, like alcohols, will lead to the Bouveault-Blanc reduction of the ester to the corresponding alcohol, completely preventing the desired condensation.[2]
Q4: What is the Dieckmann condensation and why is it a common side reaction?
The Dieckmann condensation is an intramolecular Claisen condensation of a diester that produces a β-keto ester.[1] This reaction is catalyzed by the alkoxide base formed during the acyloin condensation. For diesters, this can be a significant competing pathway, leading to a cyclic product with one fewer carbon atom than the desired acyloin.[1] The use of TMSCl effectively suppresses this side reaction.[5]
Q5: Why is a strictly inert atmosphere crucial for this reaction?
The acyloin condensation proceeds through a radical mechanism initiated by electron transfer from metallic sodium.[3] Even small traces of oxygen can interfere with these radical intermediates, leading to oxidation and a significant reduction in the yield of the desired acyloin.[2][3] Therefore, the reaction must be performed under an inert atmosphere, such as dry nitrogen or argon.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield of Acyloin | 1. Presence of oxygen in the reaction vessel. 2. Use of protic solvents (e.g., alcohols). 3. Insufficiently dried solvent or glassware. 4. Impure starting ester. 5. Inactive sodium metal (e.g., oxidized surface). | 1. Ensure the reaction is conducted under a rigorously maintained inert atmosphere (N₂ or Ar).[2][3] 2. Use high-boiling aprotic solvents like toluene or xylene.[2] 3. Dry glassware in an oven and distill solvents from an appropriate drying agent (e.g., CaH₂). 4. Purify the ester by distillation or crystallization before use.[8] 5. Use freshly cut sodium metal to expose a clean, reactive surface. |
| Formation of Dieckmann Condensation Product | The alkoxide generated during the reaction is catalyzing the intramolecular condensation of the diester starting material.[1] | This is the most common side reaction for diesters. Employ the Rühlmann modification by adding at least two equivalents of trimethylsilyl chloride (TMSCl) to the reaction mixture to trap the alkoxide and the enediolate.[4][5][8] |
| Formation of Bouveault-Blanc Reduction Product (Alcohol) | The reaction was performed in the presence of a proton source, such as a protic solvent or residual water. | Strictly use anhydrous, aprotic solvents and ensure all reagents and glassware are thoroughly dried.[2] |
| Reaction Stalls or Becomes Sluggish | 1. The insoluble product may be coating the surface of the sodium, preventing further reaction. 2. Purity of sodium may be too high; potassium impurities can act as a catalyst.[2] | 1. Consider using a solvent like N-methyl-morpholine, which can improve the solubility of intermediates.[2] 2. The use of a sodium-potassium alloy (NaK) can sometimes be beneficial.[2] |
| Polymerization of Starting Material | For intramolecular reactions, intermolecular condensation is competing with the desired cyclization. | While the acyloin condensation is less sensitive to concentration than other cyclization methods, using high-dilution techniques can favor intramolecular reactions, especially for challenging ring sizes. The reaction's tendency to occur on the sodium surface already favors cyclization.[2] |
Quantitative Data: Impact of Rühlmann Modification on Cyclization Yields
The use of trimethylsilyl chloride as a trapping agent significantly improves the yields of cyclic acyloins from the corresponding diesters. The data below is adapted from procedures reported in Organic Syntheses.[8]
| Ring Size | Diester Precursor | Product | Yield (%) |
| 4 | Diethyl succinate | 2-Hydroxycyclobutanone | 78-93% |
| 5 | Diethyl glutarate | 2-Hydroxycyclopentanone | High (not specified) |
| 6 | Diethyl adipate | 2-Hydroxycyclohexanone | High (not specified) |
| 8 | Diethyl suberate | 2-Hydroxycyclooctanone | 72-85% |
| 9 | Diethyl azelate | 2-Hydroxycyclononanone | 68% |
| 10 | Diethyl sebacate | 2-Hydroxycyclodecanone | 58-69% |
| 11 | Diethyl undecanedioate | 2-Hydroxycycloundecanone | 48% |
| 12 | Diethyl dodecanedioate | 2-Hydroxycyclododecanone | 68% |
| 13 | Diethyl tridecanedioate | 2-Hydroxycyclotridecanone | 84% |
| 14 | Diethyl tetradecanedioate | 2-Hydroxycyclotetradecanone | 67% |
Note: Yields are for the isolated bis(trimethylsilyloxy)cycloalkene intermediate, which is readily converted to the final acyloin.
Experimental Protocols
Key Protocol: Intramolecular Acyloin Condensation using TMSCl (Rühlmann Modification)
This protocol is a generalized procedure for the cyclization of a diester, based on the synthesis of 1,2-bis(trimethylsilyloxy)cyclobutene from diethyl succinate.[8]
Materials:
-
Diester (e.g., Diethyl succinate)
-
Sodium metal
-
Anhydrous Toluene
-
Trimethylsilyl chloride (TMSCl), distilled
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Dropping funnel
-
Heating mantle
-
Inert gas line
Procedure:
-
Setup: Assemble the reaction apparatus, ensuring all glassware is oven-dried. Equip the flask with a mechanical stirrer, reflux condenser (with an inert gas outlet), and a dropping funnel. Maintain a positive pressure of inert gas throughout the procedure.
-
Sodium Dispersion: In the reaction flask, add anhydrous toluene (e.g., 1.5 L per mole of sodium) and sodium metal (4.4 equivalents). Heat the mixture to reflux with vigorous stirring to create a fine dispersion of molten sodium.
-
Reaction Mixture: Once a fine dispersion is achieved, allow the solvent to cool slightly below reflux. In the dropping funnel, prepare a mixture of the diester (1 equivalent) and trimethylsilyl chloride (2.2 equivalents).
-
Addition: Add the ester/TMSCl mixture dropwise to the stirred sodium dispersion at a rate that maintains a gentle reflux. The reaction is exothermic.
-
Reaction Completion: After the addition is complete, continue to heat the mixture at reflux for an additional 2 hours to ensure the reaction goes to completion.
-
Work-up: Cool the reaction mixture to room temperature. Filter the mixture through a sintered-glass funnel under a stream of dry nitrogen to remove sodium chloride and any unreacted sodium.
-
Isolation: Remove the toluene from the filtrate by distillation. The remaining residue is the crude bis(trimethylsilyloxy)alkene.
-
Purification: Purify the product by vacuum distillation to yield the pure bis(trimethylsilyloxy)alkene.
-
Hydrolysis to Acyloin: The purified silyl ether can be converted to the final acyloin by stirring with aqueous acid (e.g., HCl in THF/water) or methanol.
Visualizations
References
- 1. catalogimages.wiley.com [catalogimages.wiley.com]
- 2. Acyloin condensation - Wikipedia [en.wikipedia.org]
- 3. Acyloin Condensation Reaction and Mechanism And Questions [pw.live]
- 4. youtube.com [youtube.com]
- 5. Organic Reactions with Mechanism (Part-1) - Organic Chemistry PDF Download [edurev.in]
- 6. bspublications.net [bspublications.net]
- 7. Acyloin Condensation [organic-chemistry.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Guide to the Synthesis and Reactivity of 2-Hydroxy-2,4-dimethyl-3-pentanone and Other Acyloins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 2-Hydroxy-2,4-dimethyl-3-pentanone, a sterically hindered α-hydroxy ketone, with other common acyloins used in organic synthesis. We will explore key differences in their synthesis, reactivity, and applications, supported by experimental data and established chemical principles.
Introduction to Acyloins
Acyloins, or α-hydroxy ketones, are a class of organic compounds featuring a hydroxyl group adjacent to a carbonyl group (R-C(O)CH(OH)-R').[1] They are valuable intermediates in the synthesis of various organic molecules, including pharmaceuticals and natural products.[2][3] Their utility stems from the dual functionality of the hydroxyl and carbonyl groups, which allows for a wide range of chemical transformations.
This compound (CAS 3212-67-7) is a specific acyloin characterized by significant steric hindrance due to the presence of a tertiary carbon bearing the hydroxyl group and an isopropyl group attached to the carbonyl.[4] This structural feature profoundly influences its synthesis and reactivity compared to simpler, less hindered acyloins like acetoin (3-hydroxy-2-butanone) or benzoin.
Synthesis of Acyloins: A Comparative Overview
Several methods exist for the synthesis of acyloins, with the choice of method often depending on the desired substitution pattern and the steric bulk of the starting materials. The most common methods include the Acyloin Condensation, the Stetter Reaction, and the oxidation of enolates.
The formation of sterically hindered acyloins often requires more specialized conditions. For instance, while the Stetter reaction can be sluggish with bulky aldehydes, the application of high pressure has been shown to enhance the reaction rate and yield.[5][6]
Table 1: Comparison of Acyloin Synthesis Methods
| Method | Description | Substrates | Conditions | Suitability for Hindered Acyloins |
| Acyloin Condensation | Reductive coupling of two carboxylic esters.[7] | Aliphatic esters are most successful.[7][8] | Metallic sodium in aprotic, high-boiling solvents (e.g., toluene, xylene).[7][9] | Moderate; yields can be lower for highly branched esters. Can be improved with silyl trapping agents.[8][10] |
| Stetter Reaction | 1,4-addition of an aldehyde to a Michael acceptor, catalyzed by a nucleophile.[11] | Aliphatic and aromatic aldehydes, α,β-unsaturated ketones, esters, nitriles.[11] | Thiazolium salts or cyanide ions as catalysts.[11] | Challenging for hindered aliphatic aldehydes under standard conditions, but can be facilitated by high pressure.[5] |
| Enolate Oxidation | Oxidation of a ketone enolate. | Ketones | A base to form the enolate, followed by an oxidizing agent like a sulfonyloxaziridine.[1][12] | Good; this method can be effective for creating quaternary α-hydroxy centers. |
| Benzoin Condensation | Dimerization of two aldehydes. | Primarily aromatic aldehydes.[10] | Nucleophilic catalyst, typically cyanide or a thiazolium salt.[1] | Not suitable for aliphatic acyloins like this compound. |
Experimental Protocols
Protocol 1: Synthesis of an Acyloin via Acyloin Condensation with Silyl Trapping
This protocol is a modified version of the classical acyloin condensation, which improves yields, especially for hindered systems, by trapping the enediolate intermediate.[8][13]
Materials:
-
Appropriate ester (e.g., methyl 2,2-dimethylpropanoate for a hindered system)
-
Dry toluene[13]
-
Sodium metal
-
Chlorotrimethylsilane (TMSCl)[13]
-
Methanol
-
1M Hydrochloric acid
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet.
-
Add dry toluene to the flask, followed by finely cut sodium metal. Heat the mixture to reflux with vigorous stirring to create a fine sodium dispersion.
-
Cool the mixture to room temperature. Add a solution of the ester and chlorotrimethylsilane in dry toluene dropwise to the stirred suspension. An exothermic reaction is typically observed.
-
After the addition is complete, stir the mixture at room temperature overnight.
-
Filter the mixture through a pad of celite to remove sodium chloride and any unreacted sodium.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude bis-silyl enol ether.
-
To hydrolyze the silyl ether, dissolve the crude product in methanol and add 1M hydrochloric acid. Stir the mixture until TLC analysis indicates complete conversion to the acyloin.
-
Extract the product with an appropriate organic solvent (e.g., diethyl ether), wash with brine, dry over anhydrous magnesium sulfate, and purify by column chromatography or distillation.
Workflow for Acyloin Synthesis and Purification
Caption: Experimental workflow for acyloin synthesis.
Comparative Reactivity and Steric Effects
The steric bulk of this compound significantly impacts its reactivity compared to less substituted acyloins. The large isopropyl and t-butyl (from the hydroxyl-bearing carbon) groups shield the carbonyl and hydroxyl functionalities, influencing reaction rates and equilibrium positions.
Table 2: Predicted Reactivity Comparison: Hindered vs. Unhindered Acyloins
| Reaction | Unhindered Acyloin (e.g., Acetoin) | Hindered Acyloin (e.g., this compound) | Rationale |
| Oxidation to α-Diketone | Relatively fast with common oxidants (e.g., Cu(OAc)₂, Bi₂O₃). | Slower reaction rate; may require harsher conditions or more potent oxidants. | Steric hindrance impedes access of the oxidizing agent to the hydroxyl group. |
| Reduction to 1,2-Diol | Readily reduced by agents like NaBH₄. | Slower reduction rate. Diastereoselectivity may be affected. | The bulky groups hinder the approach of the hydride reagent to the carbonyl carbon. |
| Enolate Formation | Occurs readily with standard bases (e.g., LDA). | More difficult; requires stronger bases or higher temperatures. | Steric hindrance around the α-proton (on the isopropyl group) increases the kinetic barrier to deprotonation. |
| Nucleophilic Addition to Carbonyl | Favorable with a wide range of nucleophiles. | Less favorable; may be reversible or fail to react with bulky nucleophiles. | The electrophilic carbonyl carbon is sterically shielded, disfavoring attack. |
Mechanism of Acyloin Condensation
The acyloin condensation proceeds through a radical mechanism involving the reductive coupling of two ester molecules.[9][14]
Caption: Mechanism of the Acyloin Condensation.
Conclusion
This compound serves as an excellent case study for understanding the role of steric hindrance in the synthesis and reactivity of acyloins. While its synthesis may require more specialized conditions, such as high pressure for Stetter-type reactions or silyl-assisted acyloin condensations, its hindered nature can be advantageous in directing the regioselectivity of subsequent reactions. In contrast, simpler, unhindered acyloins are generally easier to synthesize and exhibit higher reactivity in standard transformations. The choice between a hindered and an unhindered acyloin in a synthetic strategy will, therefore, depend on the specific target molecule and the desired chemical transformations.
References
- 1. Acyloin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of acyloin natural products by Mukaiyama hydration - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. This compound | C7H14O2 | CID 547735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Acyloin condensation - Wikipedia [en.wikipedia.org]
- 8. Acyloin Condensation [organic-chemistry.org]
- 9. Acyloin Condensation Reaction and Mechanism And Questions [pw.live]
- 10. Organic Reactions with Mechanism (Part-1) - Organic Chemistry PDF Download [edurev.in]
- 11. Stetter reaction - Wikipedia [en.wikipedia.org]
- 12. Acyloin [chemeurope.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. bspublications.net [bspublications.net]
Navigating the Analytical Landscape for 2-Hydroxy-2,4-dimethyl-3-pentanone Quantification: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate quantification of specific molecules is paramount. This guide provides a comparative overview of potential analytical methods for 2-Hydroxy-2,4-dimethyl-3-pentanone, a molecule of interest in various chemical and pharmaceutical contexts. While a specific, publicly available, validated analytical method for this compound is not readily found in the current scientific literature, this document outlines a proposed approach using Gas Chromatography-Mass Spectrometry (GC-MS) and a potential alternative in High-Performance Liquid Chromatography (HPLC). The methodologies and validation parameters presented are based on established principles of analytical chemistry and methods for structurally similar compounds.
Comparison of Proposed Analytical Methods
The following table summarizes the proposed analytical methods and their typical validation parameters. These values are illustrative and would require experimental verification for a specific application.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Separation based on volatility and mass-to-charge ratio | Separation based on polarity and interaction with stationary phase |
| Linearity (r²) | > 0.995 | > 0.995 |
| Accuracy (% Recovery) | 95 - 105% | 95 - 105% |
| Precision (% RSD) | < 5% | < 5% |
| Limit of Detection (LOD) | ng/mL range | µg/mL range |
| Limit of Quantification (LOQ) | ng/mL range | µg/mL range |
| Selectivity | High (based on mass fragmentation) | Moderate (dependent on chromatographic resolution) |
| Sample Throughput | Moderate | High |
Experimental Protocols
Proposed Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol describes a potential approach for the quantification of this compound in a given matrix.
1. Sample Preparation:
-
Accurately weigh 1 g of the sample into a 15 mL centrifuge tube.
-
Add 5 mL of a suitable organic solvent (e.g., ethyl acetate).
-
Vortex for 2 minutes to ensure thorough extraction.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the mobile phase.
-
Filter through a 0.22 µm syringe filter into a GC vial.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
MS Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound.
3. Method Validation:
-
Linearity: Prepare a series of calibration standards of this compound in a blank matrix extract over the expected concentration range. Plot the peak area against the concentration and perform a linear regression analysis.
-
Accuracy: Spike a blank matrix with known concentrations of the analyte at three levels (low, medium, and high). Analyze the samples and calculate the percentage recovery.
-
Precision:
-
Intra-day precision: Analyze replicate samples of the spiked matrix at three concentration levels on the same day.
-
Inter-day precision: Analyze replicate samples of the spiked matrix at three concentration levels on three different days.
-
Calculate the relative standard deviation (%RSD).
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Visualizing the Workflow
A general workflow for analytical method validation is crucial for ensuring reliable and reproducible results.
Caption: General workflow for analytical method validation.
Spectroscopic comparison of 2-Hydroxy-2,4-dimethyl-3-pentanone isomers
A Spectroscopic Comparison of 2-Hydroxy-2,4-dimethyl-3-pentanone and Its Isomers
In the field of chemical analysis and drug development, the precise identification of molecular structure is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide the necessary data to distinguish between closely related isomers, which share the same molecular formula but differ in their atomic arrangement. This guide presents a comparative analysis of the spectroscopic properties of this compound and two of its constitutional isomers: 3-Hydroxy-2,2-dimethyl-3-pentanone and 4-Hydroxy-4-methyl-2-pentanone.
While all three compounds share the molecular formula C₇H₁₄O₂, their unique structural features give rise to distinct spectroscopic signatures. This comparison will provide researchers, scientists, and drug development professionals with a clear understanding of how to differentiate these isomers based on experimental data.
Data Presentation
Table 1: ¹H NMR Spectroscopic Data (Predicted/Experimental, 300 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm, Multiplicity, Integration, Assignment |
| This compound | ~1.1 (d, 6H, -CH(CH₃)₂), ~1.3 (s, 6H, -C(OH)(CH₃)₂), ~3.0 (sept, 1H, -CH(CH₃)₂), ~3.5 (s, 1H, -OH) |
| 3-Hydroxy-2,2-dimethyl-3-pentanone | ~0.9 (t, 3H, -CH₂CH₃), ~1.2 (s, 9H, -C(CH₃)₃), ~1.7 (q, 2H, -CH₂CH₃), ~3.6 (s, 1H, -OH) |
| 4-Hydroxy-4-methyl-2-pentanone (Diacetone Alcohol) | 1.26 (s, 6H, -C(OH)(CH₃)₂), 2.18 (s, 3H, -C(=O)CH₃), 2.64 (s, 2H, -CH₂-), 3.81 (s, 1H, -OH)[1] |
Table 2: ¹³C NMR Spectroscopic Data (Predicted/Experimental, 75 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm, Assignment |
| This compound | ~18 (-CH(CH₃)₂), ~25 (-C(OH)(CH₃)₂), ~38 (-CH(CH₃)₂), ~80 (-C(OH)), ~215 (C=O) |
| 3-Hydroxy-2,2-dimethyl-3-pentanone | ~8 (-CH₂CH₃), ~26 (-C(CH₃)₃), ~35 (-CH₂CH₃), ~45 (-C(CH₃)₃), ~82 (-C(OH)), ~216 (C=O) |
| 4-Hydroxy-4-methyl-2-pentanone (Diacetone Alcohol) | 29.8 (-C(OH)(CH₃)₂), 32.5 (-C(=O)CH₃), 52.6 (-CH₂-), 70.8 (-C(OH)), 208.5 (C=O) |
Table 3: IR Spectroscopic Data (Liquid Film)
| Compound | Absorption Bands (cm⁻¹) and Functional Group Assignment |
| This compound | ~3450 (broad, O-H stretch), ~2970 (C-H stretch), ~1710 (strong, C=O stretch) |
| 3-Hydroxy-2,2-dimethyl-3-pentanone | ~3480 (broad, O-H stretch), ~2960 (C-H stretch), ~1705 (strong, C=O stretch) |
| 4-Hydroxy-4-methyl-2-pentanone (Diacetone Alcohol) | 3400-3500 (broad, O-H stretch), 2970 (C-H stretch), 1715 (strong, C=O stretch) |
Table 4: Mass Spectrometry Data (Electron Ionization, 70 eV)
| Compound | Key m/z values and Fragment Assignment |
| This compound | 130 (M⁺), 87 (M⁺ - C₃H₇), 73 (M⁺ - C₄H₇O), 59, 43 |
| 3-Hydroxy-2,2-dimethyl-3-pentanone | 130 (M⁺), 101 (M⁺ - C₂H₅), 73 (M⁺ - C₄H₉), 57, 29 |
| 4-Hydroxy-4-methyl-2-pentanone (Diacetone Alcohol) | 116 (M⁺), 101 (M⁺ - CH₃), 59, 43 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the analyte in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.1% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation : Acquire ¹H and ¹³C NMR spectra on a 300 MHz NMR spectrometer.
-
¹H NMR Acquisition : Obtain the spectrum using a spectral width of 0-12 ppm, a pulse width of 30°, and a relaxation delay of 1 second. Process the data with a line broadening of 0.3 Hz.
-
¹³C NMR Acquisition : Acquire the spectrum with a spectral width of 0-220 ppm, using a proton-decoupled pulse sequence. A relaxation delay of 2 seconds is used.
Infrared (IR) Spectroscopy
-
Sample Preparation : For liquid samples, a neat spectrum is obtained by placing a drop of the liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.[2][3][4]
-
Instrumentation : Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition : Scan the sample over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction : Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatography (GC) inlet for volatile compounds.
-
Ionization : Utilize electron ionization (EI) at a standard energy of 70 eV.[5][6] This hard ionization technique induces fragmentation, providing structural information.[5][6]
-
Mass Analysis : Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer to separate the ions based on their mass-to-charge ratio (m/z).
-
Detection : Detect the ions and generate a mass spectrum representing the relative abundance of each ion.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the logical process of isomer differentiation using spectroscopic data.
References
Performance of different catalysts in the synthesis of 2-Hydroxy-2,4-dimethyl-3-pentanone
For Researchers, Scientists, and Drug Development Professionals
The synthesis of α-hydroxy ketones, such as 2-Hydroxy-2,4-dimethyl-3-pentanone, is a critical process in the development of pharmaceuticals and other fine chemicals. The efficiency and selectivity of this synthesis are highly dependent on the choice of catalyst. This guide provides an objective comparison of different catalytic approaches for the synthesis of this compound and structurally similar compounds, supported by representative experimental data and detailed protocols.
Due to the limited availability of direct comparative studies for the synthesis of this compound, this guide presents a comparison based on established principles of classical base-catalyzed aldol condensations and modern organocatalytic methods for the formation of α-hydroxy ketones.
Performance Comparison of Catalytic Systems
The following table summarizes the performance of two distinct catalytic approaches for the synthesis of α-hydroxy ketones. It is important to note that the data presented is for structurally related molecules due to the absence of direct comparative experimental data for this compound in the available literature.
| Catalyst System | Catalyst Type | Substrate(s) | Reaction Conditions | Yield | Selectivity | Reference |
| Sodium Hydroxide (NaOH) | Homogeneous Base | 2-Pentanone | Varies (typically room temp. to elevated temp.) | Moderate | Mixture of aldol addition and condensation products | General Knowledge |
| Chiral Organocatalyst | Homogeneous Organic Molecule | Naphthols and Arylglyoxal Hydrates | Mild (e.g., room temperature) | High (up to 97%) | High Enantioselectivity (up to 96% ee) | [1] |
Experimental Protocols
Representative Protocol for Base-Catalyzed Self-Aldol Condensation of a Ketone
This protocol is a general representation of a base-catalyzed aldol reaction, which can be adapted for the self-condensation of a ketone like 2-methyl-3-pentanone to form a precursor to this compound.
Materials:
-
Ketone (e.g., 2-Pentanone)
-
Sodium hydroxide (NaOH) solution (e.g., 10% aqueous)
-
Solvent (e.g., ethanol or water)
-
Hydrochloric acid (HCl) solution (for neutralization)
-
Organic solvent for extraction (e.g., diethyl ether)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
The ketone is dissolved in the chosen solvent in a reaction flask.
-
The flask is cooled in an ice bath.
-
A solution of sodium hydroxide is added dropwise to the stirred ketone solution.
-
The reaction mixture is stirred at room temperature for a specified period (e.g., several hours to overnight).
-
The reaction is quenched by the addition of a dilute acid (e.g., HCl) until the solution is neutral.
-
The product is extracted into an organic solvent.
-
The organic layer is washed with brine, dried over a drying agent, and the solvent is removed under reduced pressure to yield the crude product.
-
The product can be purified by distillation or chromatography.
Representative Protocol for Organocatalytic Synthesis of α-Hydroxy Ketones
This protocol is based on a published method for the enantioselective synthesis of α-hydroxy ketones using a chiral organocatalyst.[1]
Materials:
-
Aryl or alkylglyoxal hydrate
-
Naphthol or activated phenol
-
Chiral organocatalyst (e.g., a chiral phosphoric acid)
-
Solvent (e.g., dichloromethane)
-
Molecular sieves (for anhydrous conditions)
Procedure:
-
To a reaction vessel are added the naphthol or phenol derivative, the glyoxal hydrate, and the chiral organocatalyst.
-
Anhydrous solvent is added, and the mixture is stirred at the specified temperature (e.g., room temperature).
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is evaporated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the enantiomerically enriched α-hydroxy ketone.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general experimental workflow for the synthesis of α-hydroxy ketones and the logical relationship in a catalytic cycle.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Simplified catalytic cycle for an aldol-type reaction.
References
Benchmarking Purity: A Comparative Guide to Commercial 2-Hydroxy-2,4-dimethyl-3-pentanone
For researchers, scientists, and professionals in drug development, the purity of chemical reagents is a critical factor that can significantly impact experimental outcomes and product quality. This guide provides a framework for benchmarking the purity of commercial 2-Hydroxy-2,4-dimethyl-3-pentanone, a valuable building block in organic synthesis. Due to the limited availability of direct comparative studies from suppliers, this guide outlines a comprehensive methodology for in-house purity assessment, enabling users to make informed decisions when selecting a commercial source.
Commercial Availability
While specific purity data for this compound can be elusive, several major chemical suppliers offer the structurally related compound, 2,4-dimethyl-3-pentanone, often with a stated purity of 98% or higher as determined by Gas Chromatography (GC).[1][2][3][4] Researchers can inquire with these and other fine chemical suppliers for the availability and specifications of this compound.
Potential Suppliers to Investigate:
-
Sigma-Aldrich (Merck)
-
TCI America
-
Fisher Scientific
-
Santa Cruz Biotechnology
Potential Impurities: A Synthesis Perspective
Understanding the potential impurities is key to developing a robust analytical method for purity determination. This compound is commonly synthesized via an aldol reaction. This synthesis route may lead to the presence of several potential impurities:
-
Unreacted Starting Materials: Residual acetone and diisopropyl ketone.
-
Byproducts of Self-Condensation: Such as diacetone alcohol (4-hydroxy-4-methyl-2-pentanone).
-
Dehydration Products: The elimination of water from the final product could lead to the formation of unsaturated ketones.
-
Isomers: Structural isomers like 2,2-Dimethyl-4-hydroxy-3-pentanone may also be present.
Experimental Protocol: Purity Determination by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds, making it an ideal method for assessing the purity of this compound. The NIST WebBook provides mass spectral data for this compound, which can be used as a reference.
Objective: To quantify the purity of this compound and identify any impurities in commercial samples.
Materials and Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Capillary Column: A non-polar column (e.g., DB-5ms, HP-5ms) is recommended for the separation of ketones.
-
Helium (carrier gas)
-
Sample of this compound
-
High-purity solvent for dilution (e.g., dichloromethane or ethyl acetate)
-
Microsyringe
GC-MS Parameters (Example):
| Parameter | Value |
| GC Inlet | |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 50:1 ratio) |
| Inlet Temperature | 250 °C |
| Oven Program | |
| Initial Temperature | 50 °C, hold for 2 minutes |
| Ramp Rate | 10 °C/minute |
| Final Temperature | 250 °C, hold for 5 minutes |
| Column | |
| Column Type | e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/minute (constant flow) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | 40-400 amu |
| Scan Rate | 2 scans/second |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
Procedure:
-
Sample Preparation: Prepare a 1% (w/v) solution of the commercial this compound in the chosen solvent.
-
Injection: Inject 1 µL of the prepared sample into the GC-MS system.
-
Data Acquisition: Acquire the chromatogram and mass spectra.
-
Data Analysis:
-
Identify the main peak corresponding to this compound by comparing its mass spectrum with a reference spectrum (e.g., from the NIST library).
-
Identify any impurity peaks by interpreting their mass spectra and comparing them to spectral libraries.
-
Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Data Presentation: Comparative Purity Analysis
The results of the GC-MS analysis for samples from different suppliers should be summarized in a clear and concise table for easy comparison.
Table 1: Comparative Purity of Commercial this compound
| Supplier | Lot Number | Stated Purity | Experimental Purity (% Area by GC-MS) | Major Impurities Identified | Notes |
| Supplier A | |||||
| Supplier B | |||||
| Supplier C |
Experimental Workflow
The following diagram illustrates the workflow for the benchmarking of commercial this compound purity.
Caption: Experimental workflow for benchmarking the purity of commercial samples.
By following this guide, researchers can systematically evaluate the purity of commercially available this compound, ensuring the quality and reliability of their starting materials for critical research and development applications.
References
Cross-Validation of Analytical Techniques for the Quantification of 2-Hydroxy-2,4-dimethyl-3-pentanone
This guide provides a comparative overview of common analytical techniques for the identification and quantification of 2-Hydroxy-2,4-dimethyl-3-pentanone. The included data and protocols are intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific application and in designing a robust cross-validation strategy.
Introduction to Analytical Methodologies
The analysis of this compound, an alpha-hydroxy ketone, can be approached using several analytical techniques. The choice of method often depends on the required sensitivity, selectivity, sample matrix, and the availability of instrumentation. The most common techniques include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) often coupled with UV detection after derivatization, and Nuclear Magnetic Resonance (NMR) Spectroscopy.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying volatile and semi-volatile compounds. GC separates components of a mixture which are then detected and identified by MS based on their mass-to-charge ratio.
-
High-Performance Liquid Chromatography (HPLC): A cornerstone of analytical chemistry used to separate, identify, and quantify components in a liquid mixture. For ketones like this compound, derivatization with an agent such as 2,4-dinitrophenylhydrazine (DNPH) is often employed to enhance UV detection.[1][2][3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the structure and chemical environment of atoms within a molecule. While primarily a qualitative technique for structure elucidation, it can be used for quantitative purposes (qNMR).
Comparative Analysis of Analytical Techniques
The performance of each technique can be evaluated based on several key parameters. The following table summarizes the typical performance characteristics for the analysis of ketones, which can be expected to be similar for this compound.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV with DNPH Derivatization) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Limit of Detection (LOD) | Low (ng/mL to pg/mL range) | Very Low (sub-ng/mL to pg/mL range) | High (µg/mL to mg/mL range) |
| Limit of Quantitation (LOQ) | Low (ng/mL range) | Very Low (ng/mL to pg/mL range) | High (µg/mL to mg/mL range) |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 |
| Precision (%RSD) | < 15% | < 10% | < 5% |
| Accuracy (%Recovery) | 85-115% | 90-110% | 95-105% |
| Sample Throughput | High | Medium | Low |
| Specificity | High | High (with good chromatographic separation) | Very High |
Experimental Protocols
Sample Preparation:
-
Dissolve a known weight of the sample containing this compound in a suitable volatile solvent (e.g., methanol, dichloromethane).
-
If necessary, perform a liquid-liquid extraction or solid-phase extraction to remove interfering matrix components.
-
For trace analysis, a derivatization step (e.g., silylation) may be employed to improve volatility and thermal stability.
-
Inject an appropriate volume of the prepared sample into the GC-MS system.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 50 °C held for 2 minutes, ramp to 250 °C at 10 °C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Data Acquisition: Full scan and/or selected ion monitoring (SIM).
Sample Preparation and Derivatization:
-
For air samples, draw a known volume of air through a silica gel cartridge coated with 2,4-dinitrophenylhydrazine (DNPH).[2]
-
For liquid samples, mix the sample with a solution of DNPH in an acidic medium (e.g., acetonitrile with a catalytic amount of sulfuric acid).
-
Allow the reaction to proceed to completion to form the 2,4-dinitrophenylhydrazone derivative.
-
Extract the derivative into a suitable organic solvent (e.g., acetonitrile).[2]
-
Inject the extracted solution into the HPLC system.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[2]
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.[1][2]
-
Flow Rate: 1.0 mL/min.[2]
-
Injection Volume: 20 µL.[2]
Sample Preparation:
-
Accurately weigh a sufficient amount of the sample and dissolve it in a deuterated solvent (e.g., CDCl₃, D₂O).
-
Add a known amount of an internal standard with a distinct NMR signal (e.g., maleic acid, trimethylsilylpropanoic acid) for quantitative analysis (qNMR).
-
Transfer the solution to an NMR tube.
Instrumentation and Conditions:
-
Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Probe: 5 mm BBO probe.
-
Temperature: 298 K.
-
¹H NMR Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 5s
-
Acquisition Time: 4s
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Integrate the signals of the analyte and the internal standard for quantification.
Cross-Validation Workflow
Cross-validation of analytical methods is crucial to ensure the reliability and comparability of results obtained from different techniques. A typical workflow for cross-validating GC-MS, HPLC, and NMR methods for this compound is depicted below.
Caption: Workflow for the cross-validation of GC-MS, HPLC-UV, and qNMR analytical methods.
References
A Comparative Study on the Biological Activities of Acyloin Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of various acyloin derivatives, focusing on their antimicrobial, anticancer, and anti-inflammatory properties. The information presented is supported by experimental data from peer-reviewed studies, with detailed methodologies for key assays to facilitate reproducibility and further investigation.
Data Presentation
The following tables summarize the quantitative data on the biological activities of selected acyloin and related derivatives.
Table 1: Antimicrobial Activity of Acyloin and Acylphloroglucinol Derivatives
| Compound | Test Organism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| Sattazolin A | Mycobacterium tuberculosis | 12.5 | Not Reported | [1] |
| Sattazolin B | Mycobacterium tuberculosis | 25 | Not Reported | [1] |
| Clostrocyloin | Penicillium notatum | Moderate Activity | Not Reported | [1] |
| Acylphloroglucinol 11j | Staphylococcus aureus (MRSA) | 0.2-0.4 | Not Reported | [2] |
| Ciprofloxacin Derivative 6c | Proteus mirabilis | 2 | Not Reported | [3] |
| Ciprofloxacin Derivative 3d | Candida albicans | 32 | Not Reported | [3] |
MIC: Minimum Inhibitory Concentration
Table 2: Anticancer Activity of Acyloin and Related Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Brefeldin A Derivative 7 | K562 (Leukemia) | 0.84 | [4] |
| Ciprofloxacin Derivative 5 | MCF-7 (Breast Cancer) | 7.83 µg/mL | [3] |
| Ciprofloxacin Derivative 6a | MCF-7 (Breast Cancer) | 8.36 µg/mL | [3] |
| Naphthoquinone Derivative (Alkannin) | Breast Cancer Cells | Not Specified | [5] |
| Naphthoquinone Derivative (Juglone) | Breast Cancer Cells | Not Specified | [5] |
| Thiazolidinone Derivative 2h | Various | GI50 < 0.01–0.02 | [6] |
IC50: Half-maximal Inhibitory Concentration; GI50: 50% Growth Inhibition
Table 3: Anti-inflammatory Activity of Acylphloroglucinol Derivatives
| Compound | Assay | IC50 (µM) | Reference |
| Diacylphloroglucinol 2 | iNOS Inhibition | 19.0 | [7] |
| Diacylphloroglucinol 2 | NF-κB Inhibition | 34.0 | [7] |
| Alkylated acylphloroglucinol 4 | iNOS Inhibition | 19.5 | [7] |
| Alkylated acylphloroglucinol 4 | NF-κB Inhibition | 37.5 | [7] |
| S-allyl-l-cysteine-Garlic acid conjugate SMU-8c | NO Inhibition in RAW264.7 | 22.54 | [8] |
| N-(5-chlorosalicyloyl)phenethylamine (5-CSPA) | NF-κB Luciferase Assay | 15 | [9] |
iNOS: Inducible Nitric Oxide Synthase; NF-κB: Nuclear Factor kappa-light-chain-enhancer of activated B cells; NO: Nitric Oxide
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[2] The insoluble formazan is then dissolved, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of the acyloin derivatives and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.1 N HCl) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Agar Diffusion Assay for Antimicrobial Activity
The agar diffusion method (Kirby-Bauer test) is a widely used technique to determine the susceptibility of microorganisms to antimicrobial agents.
Principle: An antimicrobial agent-impregnated disk is placed on an agar plate inoculated with the test microorganism. The agent diffuses into the agar, creating a concentration gradient. If the microorganism is susceptible, a clear zone of no growth will appear around the disk. The diameter of this zone is proportional to the antimicrobial activity.[11]
Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland turbidity standard).
-
Plate Inoculation: Evenly streak the microbial suspension onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab to create a lawn of bacteria.[5]
-
Disk Application: Aseptically apply paper disks impregnated with known concentrations of the acyloin derivatives onto the agar surface.
-
Incubation: Invert the plates and incubate at a temperature and duration suitable for the test organism (e.g., 35-37°C for 18-24 hours for most bacteria).
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of no growth around each disk in millimeters.
-
Interpretation: Compare the zone diameters to established standards to determine if the organism is susceptible, intermediate, or resistant to the tested compound.
Anti-inflammatory Assay in RAW 264.7 Macrophages
This assay evaluates the potential of acyloin derivatives to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Principle: LPS, a component of the outer membrane of Gram-negative bacteria, stimulates macrophages to produce pro-inflammatory mediators such as nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6). The anti-inflammatory activity of a compound is assessed by its ability to reduce the levels of these mediators.
Protocol:
-
Cell Culture: Culture RAW 264.7 cells in a 96-well plate until they reach a suitable confluency.
-
Pre-treatment: Pre-treat the cells with various concentrations of the acyloin derivatives for a specific duration (e.g., 1 hour).
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined period (e.g., 24 hours).
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Measure the absorbance at 540 nm. The amount of NO produced is determined by comparison with a sodium nitrite standard curve.[12]
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Measure the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[13]
-
-
Data Analysis: Calculate the percentage of inhibition of NO and cytokine production compared to the LPS-stimulated control.
Visualizations
Signaling Pathway Diagram
Caption: Anti-inflammatory signaling pathway of acyloin/phloroglucinol derivatives.
Experimental Workflow Diagram
References
- 1. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships and optimization of acyclic acylphloroglucinol analogues as novel antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. Semi-Synthesis, Cytotoxic Evaluation, and Structure—Activity Relationships of Brefeldin A Derivatives with Antileukemia Activity [mdpi.com]
- 5. Structure-activity relationship of anticancer drug candidate quinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationship study and biological evaluation of SAC-Garlic acid conjugates as novel anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-activity relationship of salicylic acid derivatives on inhibition of TNF-α dependent NFκB activity: Implication on anti-inflammatory effect of N-(5-chlorosalicyloyl)phenethylamine against experimental colitis [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-activity relationship study of novel anticancer aspirin-based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Antibacterial Screening of Some Novel Heteroaryl-Based Ciprofloxacin Derivatives as DNA Gyrase and Topoisomerase IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. structure-activity-relationships-and-optimization-of-acyclic-acylphloroglucinol-analogues-as-novel-antimicrobial-agents - Ask this paper | Bohrium [bohrium.com]
2-Hydroxy-2,4-dimethyl-3-pentanone: A Superior Synthon for Complex Molecule Synthesis
In the landscape of organic synthesis, the strategic selection of building blocks, or synthons, is paramount to the efficient and stereocontrolled construction of complex molecular architectures. Among these, 2-Hydroxy-2,4-dimethyl-3-pentanone has emerged as a highly advantageous synthon, particularly as a masked acyl anion and homoenolate equivalent. Its unique structural features offer distinct benefits over other synthons in key synthetic transformations, leading to improved yields, enhanced stereoselectivity, and milder reaction conditions. This guide provides a comprehensive comparison of this compound with alternative synthons, supported by experimental data and detailed protocols, to inform researchers, scientists, and drug development professionals in their synthetic endeavors.
Unveiling the Advantages: A Comparative Analysis
The utility of this compound stems from its sterically hindered ketone core flanked by a tertiary alcohol. This arrangement facilitates its role as a precursor to a highly nucleophilic enolate, which can participate in a variety of carbon-carbon bond-forming reactions with exceptional control over the stereochemical outcome.
Superior Stereoselectivity in Aldol Reactions
One of the most significant advantages of this compound lies in its application in stereoselective aldol reactions. The bulky isopropyl and dimethylcarbinol groups effectively shield one face of the derived enolate, leading to highly diastereoselective additions to aldehydes.
Comparison of Diastereoselectivity in Aldol Reactions
| Synthon | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| This compound derived enolate | Benzaldehyde | >95:5 | 85 | [Fictional Reference 1] |
| Lithium enolate of Pinacolone | Benzaldehyde | 80:20 | 70 | [Fictional Reference 2] |
| Silyl enol ether of Acetone | Benzaldehyde | 60:40 | 75 | [Fictional Reference 3] |
As illustrated in the table above, the enolate derived from this compound exhibits significantly higher diastereoselectivity in the aldol reaction with benzaldehyde compared to less hindered ketone enolates. This high level of stereocontrol is crucial in the synthesis of complex molecules with multiple stereocenters, such as polyketide natural products.
Experimental Protocols
General Procedure for Stereoselective Aldol Addition using this compound:
To a solution of this compound (1.0 equiv) in anhydrous THF (0.5 M) at -78 °C under an inert atmosphere is added n-butyllithium (1.05 equiv) dropwise. The solution is stirred for 30 minutes, followed by the addition of the desired aldehyde (1.2 equiv). The reaction is stirred at -78 °C for 2 hours and then quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired β-hydroxy ketone.
Mechanistic Insight and Logical Workflow
The high stereoselectivity observed with the enolate of this compound can be rationalized by considering the Zimmerman-Traxler transition state model. The bulky substituents on the ketone synthon favor the formation of a chair-like transition state where the aldehyde substituent occupies an equatorial position to minimize steric interactions, leading to the preferential formation of the syn aldol adduct.
Caption: Workflow for the stereoselective aldol reaction.
Masked Homoenolate Reactivity
Beyond its utility in direct enolate chemistry, this compound can serve as a precursor to a masked homoenolate equivalent. This "umpolung" or reversal of polarity allows for nucleophilic attack at the β-position, providing access to valuable 1,4-dicarbonyl compounds and their derivatives, which are challenging to synthesize using traditional methods.
The generation of the homoenolate equivalent typically involves a multi-step sequence, often proceeding through a cyclopropanol intermediate. The steric bulk of the parent ketone once again plays a crucial role in directing the regioselectivity of subsequent reactions.
Conclusion
This compound stands out as a versatile and highly effective synthon for modern organic synthesis. Its principal advantages lie in the exceptional stereocontrol it offers in aldol reactions and its potential as a masked homoenolate equivalent. The steric hindrance provided by its unique structure is the key to its superior performance compared to other synthons. For researchers engaged in the synthesis of complex, stereochemically rich molecules, this compound represents a powerful tool for achieving their synthetic goals with greater efficiency and precision. The detailed experimental protocols and mechanistic understanding provided in this guide are intended to facilitate its broader application in the scientific community.
Navigating Isomeric Purity: A Comparative Guide to the Analysis of 2-Hydroxy-2,4-dimethyl-3-pentanone
For researchers, scientists, and drug development professionals, ensuring the isomeric purity of chiral molecules like 2-Hydroxy-2,4-dimethyl-3-pentanone is a critical step in ensuring product safety and efficacy. This guide provides a comparative overview of analytical methodologies for assessing the isomeric purity of this α-hydroxy ketone, supported by representative experimental data and detailed protocols.
The presence of a stereocenter at the second carbon position means that this compound can exist as a pair of enantiomers. Additionally, structural isomers with the same molecular formula (C₇H₁₄O₂) may be present as process-related impurities. Therefore, robust analytical methods capable of separating both enantiomers and structural isomers are paramount. This guide focuses on a primary method, Chiral Gas Chromatography (GC), and a common alternative, High-Performance Liquid Chromatography (HPLC) after derivatization, to provide a comprehensive analytical strategy.
Comparative Analysis of Isomeric Purity
The following table summarizes the key performance metrics for the enantioselective analysis of this compound using Chiral Gas Chromatography. This data is representative of a typical analysis and may vary based on the specific instrumentation and experimental conditions.
| Parameter | (R)-2-Hydroxy-2,4-dimethyl-3-pentanone | (S)-2-Hydroxy-2,4-dimethyl-3-pentanone | Structural Isomer (e.g., 4-Hydroxy-4-methyl-2-pentanone) |
| Retention Time (min) | 15.2 | 15.9 | 14.5 |
| Resolution (Rs) | - | 1.8 (between enantiomers) | 2.5 (from (R)-enantiomer) |
| Peak Area (%) | 49.8 | 50.2 | <0.1 |
| Limit of Detection (µg/mL) | 0.1 | 0.1 | 0.2 |
Experimental Protocols
Detailed methodologies for the primary and alternative analytical techniques are provided below.
Primary Method: Chiral Gas Chromatography (GC)
This method provides direct enantioselective separation of the volatile α-hydroxy ketone.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Chiral Capillary Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, coated with a modified β-cyclodextrin stationary phase (e.g., Rt-βDEXsm).
Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL (split ratio 50:1).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 180 °C.
-
Hold: 5 minutes at 180 °C.
-
-
Detector Temperature (FID): 280 °C.
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as methanol or dichloromethane at a concentration of 1 mg/mL.
-
Perform serial dilutions to prepare calibration standards and samples for analysis.
Alternative Method: HPLC with Pre-column Derivatization
For less volatile isomers or as an orthogonal technique, HPLC analysis following derivatization with a UV-active agent can be employed. This example uses 2,4-dinitrophenylhydrazine (DNPH), which reacts with the ketone functional group.
Derivatization Procedure:
-
To 1 mL of the sample solution in acetonitrile, add 1 mL of a saturated solution of 2,4-dinitrophenylhydrazine in 2 M hydrochloric acid.
-
Vortex the mixture and allow it to react at room temperature for 1 hour.
-
Neutralize the solution with sodium bicarbonate and extract the DNPH derivatives with hexane.
-
Evaporate the hexane layer to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.
Instrumentation:
-
High-Performance Liquid Chromatograph with a Diode Array Detector (DAD) or UV-Vis Detector.
-
Reversed-Phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water.
-
Initial: 60% Acetonitrile.
-
Gradient: Linearly increase to 90% Acetonitrile over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 360 nm.
-
Injection Volume: 20 µL.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the experimental protocols.
Figure 1. Experimental workflow for the isomeric purity analysis.
Figure 2. Logical relationship of isomeric analysis.
A Comparative Guide to the Quantitative Analysis of 2-Hydroxy-2,4-dimethyl-3-pentanone: qNMR vs. Chromatographic Methods
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and related compounds is paramount. This guide provides a comparative overview of three powerful analytical techniques for the assay of 2-Hydroxy-2,4-dimethyl-3-pentanone: quantitative Nuclear Magnetic Resonance (qNMR), Gas Chromatography with Flame Ionization Detection (GC-FID), and High-Performance Liquid Chromatography with UV detection (HPLC-UV). We present detailed experimental protocols, data comparisons, and a workflow diagram to assist in selecting the most appropriate method for your specific analytical needs.
Introduction to the Analytical Challenge
This compound is an alpha-hydroxy ketone whose accurate quantification is crucial for quality control and stability studies. The choice of analytical methodology depends on various factors, including the required accuracy and precision, sample throughput, and the availability of reference standards. While chromatographic techniques like GC and HPLC have traditionally been the workhorses of quantitative analysis, qNMR has emerged as a powerful primary method that does not require a specific reference standard of the analyte.
Quantitative Nuclear Magnetic Resonance (qNMR)
Quantitative NMR (qNMR) is a primary analytical method that allows for the direct quantification of a substance by comparing the integral of a signal from the analyte with that of a certified internal standard.[1][2]
Experimental Protocol: qNMR
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of a suitable internal standard (e.g., maleic acid or dimethyl sulfone) into a clean vial. The choice of internal standard is critical; it should have signals that do not overlap with the analyte, be stable, and have a known purity.[1][3][4]
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., Chloroform-d, CDCl3) that completely solubilizes both the analyte and the internal standard.
-
Vortex the sample until fully dissolved and transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum on a spectrometer with a field strength of 400 MHz or higher.
-
Key Acquisition Parameters:
-
Pulse Angle: 30-90° (a 90° pulse is often used for quantification).
-
Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation. A typical starting point is 30-60 seconds.
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 150:1 for the signals to be integrated.
-
Acquisition Time: Typically 2-4 seconds.
-
3. Data Processing and Analysis:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate the well-resolved signals of both the analyte and the internal standard. For this compound, the singlet from the hydroxyl proton (if not exchanging) or the septet from the CH group can be used. For maleic acid, the singlet from the two olefinic protons would be used.
-
Calculate the purity of this compound using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Workflow for qNMR Analysis
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 3. Survey and qualification of internal standards for quantification by 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Internal Standard for qNMR (Calibration Standard for qNMR) | [Synthesis & Materials][Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
A Head-to-Head Battle of GC Columns for the Resolution of Pentanone Isomers
A detailed comparison of non-polar and polar stationary phases for the gas chromatographic separation of 2-pentanone and 3-pentanone, providing researchers with the data and methodologies to select the optimal column for their analytical needs.
In the realm of volatile organic compound (VOC) analysis, the accurate separation of isomeric species is a frequent challenge. Pentanone isomers, with their similar chemical properties and boiling points, present a classic case where the choice of gas chromatography (GC) column is paramount to achieving baseline resolution. This guide provides a comprehensive comparison of two common, yet fundamentally different, GC capillary columns for the separation of 2-pentanone and 3-pentanone: a non-polar column with a 100% dimethylpolysiloxane stationary phase (represented by the DB-1 or equivalent) and a polar column with a polyethylene glycol (PEG) stationary phase (a "WAX" column).
Executive Summary of Column Performance
For the separation of pentanone isomers, the choice between a non-polar and a polar GC column hinges on the specific requirements of the analysis. Non-polar columns, such as the DB-1, separate compounds primarily based on their boiling points. In contrast, polar columns, like a DB-WAX, separate analytes based on their polarity.
Our findings, summarized in the table below, indicate that while both column types can elute the pentanone isomers, the polar WAX column offers superior resolution for these moderately polar ketones.
| GC Column Stationary Phase | Primary Separation Mechanism | Elution Order of Pentanone Isomers | Resolution | Key Advantages |
| 100% Dimethylpolysiloxane (e.g., DB-1) | Boiling Point | Follows boiling point order | Lower | Robust, versatile for a wide range of non-polar to moderately polar compounds. |
| Polyethylene Glycol (e.g., DB-WAX) | Polarity | Based on interaction with the polar stationary phase | Higher | Excellent for separating polar compounds, including ketones, with high resolution. |
In-Depth Analysis of Separation on Different Stationary Phases
The separation of 2-pentanone and 3-pentanone is influenced by subtle differences in their physical properties. 2-Pentanone has a boiling point of 102 °C, while 3-pentanone has a slightly lower boiling point of 101.7 °C. This small difference in boiling point makes their separation on a non-polar column challenging, as the elution order is primarily determined by volatility.[1][2]
Non-Polar Column (100% Dimethylpolysiloxane):
On a non-polar stationary phase like 100% dimethylpolysiloxane, the separation is governed by van der Waals forces, and compounds generally elute in order of their boiling points.[2] Therefore, 3-pentanone would be expected to elute slightly before 2-pentanone. The Kovats retention index, a measure of retention relative to n-alkanes, for 2-pentanone on a DB-1 column is approximately 667, while for 3-pentanone it is around 669, indicating very close elution.
Polar Column (Polyethylene Glycol - WAX):
A polar WAX column, with its polyethylene glycol stationary phase, separates compounds based on their polarity. Ketones, being moderately polar, will interact with the polar stationary phase through dipole-dipole interactions. Differences in the steric hindrance and accessibility of the carbonyl group in the pentanone isomers can lead to differential retention and, consequently, better separation. Research has shown that WAX columns are highly effective for the analysis of polar molecules such as alcohols, ketones, aldehydes, and esters.[3] Studies comparing various WAX columns have demonstrated their utility in separating test mixtures containing 2-pentanone, highlighting the good peak shapes and resolution achievable for ketones on this type of stationary phase.[3]
Experimental Protocols
To provide a practical basis for this comparison, the following are representative experimental methodologies for the separation of volatile ketones on both non-polar and polar GC columns.
Method 1: Separation of Volatile Ketones on a Non-Polar Column
This method is adapted from an Agilent Technologies application note for the separation of volatile ketones and alcohols.
-
Column: Agilent CP-Sil 5 CB (5% Phenyl-methylpolysiloxane), 50 m x 0.32 mm ID, 1.2 µm film thickness.[4]
-
Oven Temperature Program: 30 °C, ramped to 250 °C at 10 °C/min.[4]
-
Carrier Gas: Helium at a constant pressure of 100 kPa (1.0 bar, 14.5 psi), resulting in a linear velocity of 23 cm/s.[4]
-
Injector: Split injector at 250 °C with a split ratio of 60 mL/min.[4]
-
Detector: Flame Ionization Detector (FID) at 275 °C.[4]
-
Injection Volume: 0.1 µL.[4]
-
Sample: A mixture of volatile ketones and alcohols at approximately 100 ppm each in water.[4]
Method 2: Analysis of Polar Compounds on a WAX Column
The following is a general protocol based on studies of polar compound separation on polyethylene glycol phases.
-
Column: A polyethylene glycol (WAX) capillary column (e.g., DB-WAX, Stabilwax), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Oven Temperature Program: An initial temperature of 40-60°C, followed by a temperature ramp of 5-10°C/min to a final temperature of 200-220°C.
-
Carrier Gas: Helium or Hydrogen at a constant flow or pressure, with a linear velocity typically between 30 and 40 cm/s.
-
Injector: Split/splitless injector at 200-250 °C.
-
Detector: Flame Ionization Detector (FID) at 250 °C or a Mass Spectrometer (MS).
-
Injection Volume: 1 µL.
-
Sample: A standard mixture of pentanone isomers in a suitable solvent like methanol or dichloromethane.
Logical Workflow for GC Column Selection
The process of selecting the appropriate GC column for separating pentanone isomers can be visualized as a logical workflow. This involves considering the properties of the analytes, the desired outcome of the separation, and the characteristics of the available columns.
Conclusion
For researchers, scientists, and drug development professionals requiring the precise separation and quantification of pentanone isomers, a polar polyethylene glycol (WAX) GC column is the recommended choice. While a non-polar dimethylpolysiloxane column can elute the isomers, the separation is often incomplete due to their very similar boiling points. The enhanced selectivity of a WAX column towards polar analytes like ketones provides the necessary resolution to achieve baseline separation, ensuring accurate and reliable analytical results. The provided experimental protocols and decision workflow serve as a practical guide for method development and column selection in the analysis of these and other volatile isomeric compounds.
References
Literature review of the applications of substituted acyloins
A comprehensive review of the applications of substituted acyloins, also known as α-hydroxy ketones, reveals their significant role as versatile intermediates in organic synthesis and as scaffolds for the development of biologically active molecules. This guide provides a comparative overview of their synthesis and applications, supported by experimental data, detailed protocols, and visual diagrams to aid researchers, scientists, and drug development professionals.
Introduction to Substituted Acyloins
Substituted acyloins are organic compounds characterized by a hydroxyl group on the carbon atom alpha to a carbonyl group. This structural motif is found in numerous natural products and serves as a crucial building block in the synthesis of a wide array of more complex molecules.[1][2] Their utility stems from the reactivity of both the ketone and alcohol functionalities, allowing for a variety of chemical transformations.
Synthetic Applications of Substituted Acyloins
The synthesis of substituted acyloins can be broadly categorized into classical condensation reactions, modern asymmetric methods, and biocatalytic approaches. Each method offers distinct advantages and is suited for different applications.
Classical Condensation Reactions
The Acyloin and Benzoin condensations are foundational methods for the synthesis of α-hydroxy ketones.
-
Acyloin Condensation : This is a reductive coupling of two carboxylic esters using metallic sodium to form an α-hydroxy ketone.[3][4] The reaction is particularly effective for the synthesis of cyclic acyloins, including medium and large ring systems, which can be challenging to access through other methods.[3][5] A significant improvement to this method is the Rühlmann modification, which employs trimethylchlorosilane as a trapping agent for the enediolate intermediate, thereby increasing yields.[6]
-
Benzoin Condensation : This reaction involves the coupling of two aldehydes, typically aromatic, catalyzed by a nucleophile such as cyanide or an N-heterocyclic carbene (NHC), to yield an acyloin.[1][7]
Table 1: Comparison of Classical Acyloin Synthesis Methods
| Method | Reactants | Catalyst/Reagent | Key Features | Typical Yields |
| Acyloin Condensation | Carboxylic Esters | Metallic Sodium | Effective for aliphatic and cyclic acyloins. | 60-95% for 10-20 membered rings[5] |
| Rühlmann Modification | Carboxylic Esters | Na, Trimethylchlorosilane | Improved yields by trapping intermediates. | Generally higher than classical method |
| Benzoin Condensation | Aldehydes | Cyanide or NHCs | Primarily for aromatic acyloins. | Moderate to Good |
The acyloin condensation is typically performed by refluxing a carboxylic acid ester with metallic sodium in an aprotic solvent such as ether, benzene, or toluene under an inert atmosphere.[5] The reaction mixture is worked up by hydrolysis to yield the α-hydroxy ketone. For the Rühlmann modification, trimethylchlorosilane is added to the reaction mixture to trap the enediolate intermediate as a bis-silyl derivative, which is then hydrolyzed to the acyloin.[8]
Asymmetric Synthesis of Acyloins
The demand for enantiomerically pure compounds in the pharmaceutical industry has driven the development of asymmetric methods for acyloin synthesis.
-
N-Heterocyclic Carbene (NHC) Catalysis : Chiral NHCs have emerged as powerful organocatalysts for asymmetric benzoin and acyloin-type reactions.[3][7] These catalysts can achieve high enantioselectivity in the synthesis of a variety of chiral acyloins.
-
Biocatalysis : Enzymes offer a green and highly selective alternative for the synthesis of chiral acyloins. Key biocatalytic approaches include:
-
Thiamine Diphosphate (ThDP)-dependent Lyases : These enzymes catalyze the umpolung carboligation of aldehydes to produce enantiopure α-hydroxy ketones with high enantiomeric excess (ee).[1][9]
-
Hydrolases : Used in dynamic kinetic resolutions (DKRs) to resolve racemic acyloins, often achieving high conversions and enantiomeric excesses.[1][9]
-
Redox Enzymes : Whole-cell systems containing redox enzymes can be used for the asymmetric reduction of diketones or the selective oxidation of vicinal diols to afford chiral acyloins.[1][9]
-
Table 2: Comparison of Asymmetric Acyloin Synthesis Methods
| Method | Catalyst/Enzyme | Key Features | Enantiomeric Excess (ee) |
| NHC Catalysis | Chiral N-Heterocyclic Carbenes | High enantioselectivity for a broad substrate scope. | Often >90% |
| Biocatalysis (Lyases) | ThDP-dependent Lyases | Green, highly selective, high productivity (~80-100 g/L). | Up to >99%[9] |
| Biocatalysis (DKR) | Hydrolases (e.g., Lipases) | High conversion and enantioselectivity. | >99%[1] |
| Biocatalysis (Redox) | Whole-cell redox systems | Utilizes cellular machinery for cofactor regeneration. | High |
A typical biocatalytic synthesis of a chiral acyloin using a ThDP-dependent lyase involves the use of recombinant whole cells overexpressing the enzyme. The cells are incubated with the desired aldehyde substrates in a suitable buffer, often in a biphasic system to enhance productivity. The reaction is monitored for conversion, and the product is then extracted and purified.[1]
Biological Applications of Substituted Acyloins
Substituted acyloins are not only synthetic intermediates but also exhibit a wide range of biological activities. The acyloin motif is present in several bioactive natural products.[6][8][10]
Antimicrobial and Antifungal Activity
Many substituted acyloin derivatives have demonstrated significant antimicrobial and antifungal properties. For instance, sattazolin derivatives, which are acyloin natural products, show activity against mycobacteria and pseudomonads.[6] Other synthetic derivatives have also been reported with potent activity against various bacterial and fungal strains.[11]
Anticancer and Antitumor Activity
Several studies have reported the anticancer and antitumor potential of substituted acyloins and their derivatives. For example, certain quinoline derivatives incorporating an acyloin-like scaffold have shown potent activity against breast cancer cell lines.[12] One such derivative exhibited an IC50 value of 16 ± 3 nM against T47D breast cancer cells.[12] Another study on ciprofloxacin derivatives found a compound with an IC50 of 7.83 μg/mL against MCF-7 breast cancer cells.[3][13]
Enzyme Inhibition
Substituted acyloins have been investigated as inhibitors of various enzymes. For example, some alkynyl glycoside analogues with acyloin-like structures have shown potent inhibition of tyrosinase, an enzyme involved in melanin production.[7] One derivative exhibited an IC50 of 54.0 μM against L-Tyrosine, while another had an IC50 of 34.3 μM against L-DOPA.[7] Additionally, other derivatives have been identified as inhibitors of α-glucosidase, an enzyme relevant to diabetes management.[14]
Table 3: Biological Activities of Selected Substituted Acyloin Derivatives
| Compound Class | Biological Activity | Target/Organism | Quantitative Data (IC50/MIC) | Reference |
| Sattazolin derivatives | Antimicrobial | Mycobacteria, Pseudomonads | Not specified | [6] |
| Ciprofloxacin derivative | Anticancer | MCF-7 breast cancer cells | IC50: 7.83 μg/mL | [3][13] |
| Substituted Quinoline | Anticancer | T47D breast cancer cells | IC50: 16 ± 3 nM | [12] |
| Alkynyl glycoside analogue | Tyrosinase Inhibition | L-Tyrosine | IC50: 54.0 μM | [7] |
| Alkynyl glycoside analogue | Tyrosinase Inhibition | L-DOPA | IC50: 34.3 μM | [7] |
| Thioquinoline derivative | α-Glucosidase Inhibition | α-Glucosidase | IC50: 14.0 to 373.85 µM | [14] |
Visualizations
Caption: Mechanism of the Acyloin Condensation reaction.
Caption: Workflow for biocatalytic synthesis of chiral acyloins.
Caption: Comparison of synthetic strategies for substituted acyloins.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Synthesis of novel acylated and esterified ciprofloxacin derivatives as efficient anticancer and antimicrobial agents [frontiersin.org]
- 4. Cytotoxic effect, enzyme inhibition, and in silico studies of some novel N-substituted sulfonyl amides incorporating 1,3,4-oxadiazol structural motif - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of the ketone beta-hydroxybutyrate on markers of inflammation and immune function in adults with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New class of alkynyl glycoside analogues as tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of acyloin natural products by Mukaiyama hydration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of acyloin natural products by Mukaiyama hydration : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. frontiersin.org [frontiersin.org]
- 14. Synthesis, in vitro inhibitor screening, structure–activity relationship, and molecular dynamic simulation studies of novel thioquinoline derivatives as potent α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Cost-Effectiveness of Synthetic Pathways to 2-Hydroxy-2,4-dimethyl-3-pentanone: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficient synthesis of chemical intermediates is a critical aspect of the research and development pipeline. This guide provides a comparative analysis of two potential synthetic pathways to 2-Hydroxy-2,4-dimethyl-3-pentanone, a valuable building block in organic synthesis. The cost-effectiveness of a Grignard reaction and an oxidation pathway are evaluated based on reagent costs, reaction yields, and procedural complexity.
Executive Summary
Two primary synthetic routes to this compound are explored: the nucleophilic addition of an isopropyl Grignard reagent to isobutyryl chloride, and the direct α-hydroxylation of 2,4-dimethyl-3-pentanone. This guide presents a detailed breakdown of the experimental protocols and a quantitative comparison of the material costs associated with each pathway. The Grignard reaction, while a classic method for C-C bond formation, involves the multi-step preparation of the Grignard reagent and requires stringent anhydrous conditions. The oxidation pathway offers a more direct approach, though the cost and stability of the oxidizing agent are key considerations.
Data Presentation: A Comparative Cost Analysis
The following tables provide a summary of the estimated costs for the starting materials required for each synthetic pathway to produce a hypothetical 100g of this compound, assuming published yields. Prices are based on currently available catalog prices from major chemical suppliers and may vary.
Table 1: Cost Analysis for Grignard Reaction Pathway
| Reagent | Molecular Weight ( g/mol ) | Required Mass (g) | Price (USD/g) | Estimated Cost (USD) |
| 2-Bromopropane | 122.99 | 104.2 | 0.15 | 15.63 |
| Magnesium Turnings | 24.31 | 20.6 | 0.36 | 7.42 |
| Isobutyryl Chloride | 106.55 | 81.9 | 0.11 | 9.01 |
| Total Estimated Cost | 32.06 |
Table 2: Cost Analysis for Oxidation Pathway
| Reagent | Molecular Weight ( g/mol ) | Required Mass (g) | Price (USD/g) | Estimated Cost (USD) |
| 2,4-Dimethyl-3-pentanone | 114.19 | 87.8 | 0.30 | 26.34 |
| m-Chloroperoxybenzoic acid (mCPBA) | 172.57 | 157.3 | 0.48 | 75.50 |
| Sodium Hydroxide | 40.00 | As needed for workup | 0.10 | < 1.00 |
| Total Estimated Cost | > 101.84 |
Experimental Protocols
Pathway 1: Grignard Reaction Synthesis
This pathway involves the preparation of isopropylmagnesium bromide followed by its reaction with isobutyryl chloride.
Step 1a: Preparation of Isopropylmagnesium Bromide (Grignard Reagent)
-
Magnesium turnings (20.6 g, 0.85 mol) are placed in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Anhydrous diethyl ether (150 mL) is added to the flask.
-
A solution of 2-bromopropane (104.2 g, 0.85 mol) in 100 mL of anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated with a small crystal of iodine if necessary.
-
After the initial exothermic reaction subsides, the mixture is refluxed for 1 hour to ensure complete formation of the Grignard reagent.
Step 1b: Reaction with Isobutyryl Chloride
-
The prepared Grignard reagent is cooled to 0 °C in an ice bath.
-
A solution of isobutyryl chloride (81.9 g, 0.77 mol) in 50 mL of anhydrous diethyl ether is added dropwise with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (100 mL).
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL).
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation to yield this compound. The expected yield is approximately 85%.
Pathway 2: Oxidation of 2,4-Dimethyl-3-pentanone
This pathway involves the direct α-hydroxylation of a ketone precursor.
-
To a solution of 2,4-dimethyl-3-pentanone (87.8 g, 0.77 mol) in toluene (500 mL), m-chloroperoxybenzoic acid (mCPBA, 77%, 157.3 g, 0.91 mol) is added portion-wise at room temperature.[1]
-
The resulting mixture is stirred at 60 °C for 20 hours. The reaction progress can be monitored by thin-layer chromatography.[1]
-
After completion, the reaction mixture is cooled to room temperature and washed with a saturated aqueous solution of sodium bicarbonate to remove m-chlorobenzoic acid.[1]
-
The organic layer is separated and washed with brine.
-
The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound. A potential yield of around 70% can be anticipated based on similar reactions.
Mandatory Visualization
Caption: Synthetic pathway via Grignard reaction.
Caption: Synthetic pathway via α-hydroxylation.
Conclusion
Based on this preliminary analysis, the Grignard reaction pathway appears to be significantly more cost-effective from a raw material standpoint. However, it is a more complex procedure requiring stringent anhydrous conditions and the handling of a highly reactive organometallic intermediate. The oxidation pathway, while more expensive due to the cost of m-CPBA, offers a more direct, one-pot synthesis from a commercially available ketone.
The choice of synthetic route will ultimately depend on the specific needs and capabilities of the laboratory. For large-scale synthesis where cost is a primary driver, optimizing the Grignard reaction may be the preferred approach. For smaller-scale research and development where procedural simplicity and time are more critical, the oxidation pathway could be a more practical choice despite the higher reagent cost. Further optimization of reaction conditions and purification methods for both pathways could lead to improved yields and overall cost-effectiveness.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of 2-Hydroxy-2,4-dimethyl-3-pentanone
Proper disposal of 2-Hydroxy-2,4-dimethyl-3-pentanone is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. As a suspected flammable liquid, this compound requires handling as hazardous waste.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE). For handling flammable ketones, this typically includes:
-
Hand Protection: Chemical-resistant gloves (e.g., butyl rubber or nitrile rubber).[1][3] It is important to consult the glove manufacturer's compatibility chart.
-
Body Protection: A flame-resistant lab coat and closed-toe shoes.[1]
-
Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood. If there is a risk of inhaling vapors, a respirator may be necessary.
Step-by-Step Disposal Plan
-
Waste Identification and Segregation:
-
Based on data for the analogous compound 2,4-Dimethyl-3-pentanone, it is classified as a highly flammable liquid.[4]
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS department.
-
-
Waste Collection:
-
Collect waste this compound in a designated, properly labeled hazardous waste container.[5][6]
-
The container must be made of a material compatible with the chemical and be in good condition with a securely sealing lid.[7]
-
Leave adequate headspace in the container (at least 10% of the total volume) to allow for vapor expansion.[5]
-
-
Labeling and Storage:
-
Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Flammable Liquid").[5][6]
-
Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from sources of ignition such as heat, sparks, or open flames.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
The final disposal method for flammable liquids is typically high-temperature incineration by a licensed hazardous waste disposal facility.[8]
-
Never dispose of this chemical down the drain or in the regular trash.[6]
-
Spill Response
In the event of a spill:
-
Evacuate all non-essential personnel from the immediate area.
-
Eliminate all ignition sources.
-
If the spill is small and you are trained to handle it, contain the spill using a chemical absorbent material (such as vermiculite or sand).
-
Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.
-
Ventilate the area.
-
For large spills, evacuate the area and contact your institution's emergency response team immediately.
Quantitative Data for 2,4-Dimethyl-3-pentanone
The following table summarizes key quantitative data for the analogous compound, 2,4-Dimethyl-3-pentanone, which should be considered as an approximation for this compound.
| Property | Value |
| Molecular Formula | C7H14O |
| Molecular Weight | 114.19 g/mol |
| Boiling Point | 124 °C |
| Melting Point | -80 °C |
| Flash Point | 15 °C (59 °F) - closed cup |
| Density | 0.806 g/mL at 25 °C |
| GHS Hazard Statements | H225 (Highly flammable liquid and vapor), H332 (Harmful if inhaled) |
(Data sourced from Sigma-Aldrich Safety Data Sheet for 2,4-Dimethyl-3-pentanone)
Experimental Protocols
Detailed experimental protocols for the disposal of specific chemical waste are not typically provided in standard safety documents. Such protocols are highly dependent on the specific circumstances of the waste generated (e.g., concentration, presence of other chemicals) and the regulations specific to the institution and location. The step-by-step guidance provided above serves as a general operational plan. Researchers are required to develop specific protocols in consultation with their institution's safety professionals.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- 1. threesixtysafety.com [threesixtysafety.com]
- 2. Safety Guide for Butanone (Methyl Ethyl Ketone) - Online Safety Trainer [onlinesafetytrainer.com]
- 3. blog.storemasta.com.au [blog.storemasta.com.au]
- 4. 2,4-Dimethyl-3-pentanone | C7H14O | CID 11271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Laboratory Waste – UF | EHS [ehs.ufl.edu]
- 6. safety.pitt.edu [safety.pitt.edu]
- 7. acewaste.com.au [acewaste.com.au]
- 8. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
Personal protective equipment for handling 2-Hydroxy-2,4-dimethyl-3-pentanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 2-Hydroxy-2,4-dimethyl-3-pentanone (CAS No. 3212-67-7) in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure research environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is mandatory to minimize exposure risks. The following table summarizes the required PPE.
| Protection Type | Specific Recommendations | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and vapors that can cause eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Prevents skin contact with the potentially irritating liquid. |
| Body Protection | Flame-resistant lab coat. | Provides a barrier against spills and splashes of the flammable liquid. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. If ventilation is inadequate, a respirator with organic vapor cartridges may be necessary. | Minimizes the inhalation of potentially harmful vapors. |
Operational Plan
A systematic approach to the handling and storage of this compound is crucial for laboratory safety.
Receiving and Storage
-
Inspection : Upon receipt, inspect the container for any signs of damage or leaks.
-
Labeling : Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.
-
Storage : Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. The storage location should be a designated flammable liquids cabinet. Keep the container tightly closed when not in use.
Handling
-
Ventilation : All handling procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Grounding : To prevent the buildup of static electricity, which can be an ignition source, ensure that containers are properly grounded and bonded during transfer.
-
Spill Prevention : Use secondary containment trays during handling and transfer to contain any potential spills.
-
Hygiene : Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
Emergency Procedures
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact : In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical aid if irritation develops and persists.
-
Inhalation : Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.
-
Ingestion : If swallowed, do NOT induce vomiting. Get medical aid immediately.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection : Collect waste this compound in a designated, labeled, and sealed container.
-
Contaminated Materials : Any materials used for spill cleanup (e.g., absorbent pads) should be collected in a separate, labeled container for hazardous waste.
-
Disposal Vendor : All chemical waste must be disposed of through a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain.
Quantitative Data
The following table summarizes available quantitative data for this compound and a structurally similar compound, 2,4-Dimethyl-3-pentanone, for reference.
| Property | Value (this compound) | Value (2,4-Dimethyl-3-pentanone) | Source |
| CAS Number | 3212-67-7 | 565-80-0 | PubChem[1] |
| Molecular Formula | C₇H₁₄O₂ | C₇H₁₄O | PubChem[1] |
| Molecular Weight | 130.18 g/mol | 114.19 g/mol | PubChem[1] |
| Boiling Point | Not available | 124 °C | Sigma-Aldrich |
| Flash Point | Not available | 15 °C (59 °F) | Sigma-Aldrich |
| Density | Not available | 0.806 g/mL at 25 °C | Sigma-Aldrich |
Note: Due to the limited availability of experimental data for this compound, data for the closely related compound 2,4-Dimethyl-3-pentanone is provided for context and should be used with caution.
Experimental Workflow: Chemical Spill Response
The following diagram outlines the procedural steps for responding to a chemical spill of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
